molecular formula C20H18O5 B582694 Erythrivarone A

Erythrivarone A

货号: B582694
分子量: 338.4 g/mol
InChI 键: BNPMTCOAGXAAIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydroalpinumisoflavone has been reported in Crotalaria madurensis and Erythrina variegata with data available.

属性

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPMTCOAGXAAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"novel isoflavonoids from Erythrina variegata"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Novel Isoflavonoids from Erythrina variegata

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel isoflavonoids isolated from Erythrina variegata (Coral Tree), a plant with a rich history in traditional medicine across tropical and subtropical regions. The focus is on the chemical structures, biological activities, and experimental protocols associated with these compounds, presenting a valuable resource for natural product research and drug discovery.

Introduction

Erythrina variegata L. (family: Fabaceae) is a significant source of structurally diverse and biologically active secondary metabolites, particularly isoflavonoids.[1] These compounds, including isoflavones, isoflavanones, pterocarpans, and other derivatives, have demonstrated a wide array of pharmacological effects.[2] Research has highlighted their potential as antibacterial, antioxidant, and cytotoxic agents, making them promising candidates for further investigation in drug development.[2][3] This document synthesizes key findings on novel isoflavonoids from this species, with a focus on quantitative data and detailed experimental methodologies.

Bioactive Isoflavonoids and Their Pharmacological Properties

Isoflavonoids from E. variegata exhibit a range of biological activities. The most notable among these are antibacterial, antioxidant, and cytotoxic effects. Many of these compounds are prenylated or possess other lipophilic side chains, such as γ,γ-dimethylallyl groups, which often enhance their bioactivity.[4]

Antibacterial Activity

A significant number of isoflavonoids isolated from E. variegata have shown potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and cariogenic oral bacteria. This makes them attractive as potential leads for new antibiotic development.

Table 1: Antibacterial Activity of Isoflavonoids from E. variegata

Compound Name Bacterial Strain(s) Bioactivity (MIC) Source / Part Used Reference
Erycristagallin Methicillin-Resistant Staphylococcus aureus (MRSA) 3.13-6.25 µg/mL Roots
Orientanol B Methicillin-Resistant Staphylococcus aureus (MRSA) 3.13-6.25 µg/mL Roots
Erycristagallin Streptococcus mutans, other oral streptococci, Actinomyces and Lactobacillus species 1.56-6.25 µg/mL Roots
Erystagallin A Cariogenic oral bacteria 3.13-12.5 µg/mL Roots
Orientanol B Cariogenic oral bacteria 3.13-12.5 µg/mL Roots

| Bidwillon B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13-6.25 mg/L | Roots | |

Antioxidant Activity

Several isoflavonoids from the plant have demonstrated significant free radical scavenging properties, suggesting their potential in mitigating oxidative stress-related conditions.

Table 2: Antioxidant Activity of Isoflavonoids from E. variegata

Compound/Extract Assay Bioactivity (IC₅₀) Source / Part Used Reference
4',5,7-trihydroxy-8-prenylisoflavone DPPH 6.42 µg/mL Not Specified
Alpinum isoflavone (B191592) DPPH 8.30 µg/mL Not Specified
6-hydroxygenistein DPPH 8.78 µg/mL Not Specified
Methanol (B129727) Leaf Extract DPPH 42.2 µg/mL Leaves
Methanol Leaf Extract Superoxide Scavenging 48.52 µg/mL Leaves

| Methanol Leaf Extract | Nitric Oxide Scavenging | 49.93 µg/mL | Leaves | |

Cytotoxic Activity

Bioassay-directed fractionation has led to the identification of isoflavonoids with cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

Table 3: Cytotoxic Activity of Isoflavonoids from E. variegata

Compound/Extract Cell Line(s) Bioactivity (IC₅₀) Source / Part Used Reference
Methanol Stem Bark Extract MDA-MB-231 (Human Breast Carcinoma) 14.99 µg/mL Stem Bark
Methanol Stem Bark Extract MCF-7 (Human Breast Carcinoma) 22.94 µg/mL Stem Bark

| Leaf Extract | Human Cancer Cell Lines | 185.15 µg/mL | Leaves | |

Experimental Protocols

The isolation and evaluation of isoflavonoids from E. variegata follow established natural product chemistry and pharmacology protocols.

Isolation and Purification of Isoflavonoids

The general workflow for isolating these compounds is a multi-step process involving extraction, fractionation, and chromatography.

  • Plant Material Collection and Preparation : The roots, stem bark, or wood of E. variegata are collected, dried, and powdered.

  • Extraction : The powdered plant material is macerated with an organic solvent, typically acetone (B3395972) or methanol, to create a crude extract.

  • Solvent Partitioning (Fractionation) : The crude extract is concentrated and then partitioned with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate) to separate compounds based on their polarity. The chloroform-soluble fraction is often rich in isoflavonoids.

  • Chromatographic Separation : The active fraction (e.g., chloroform fraction) is subjected to repeated column chromatography, most commonly using silica (B1680970) gel as the stationary phase. Elution is performed with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate (B1210297) or chloroform and methanol.

  • Purification : Fractions collected from column chromatography are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation : The chemical structures of the isolated pure compounds are determined using extensive spectroscopic analysis, including Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HMQC, HMBC).

G start Powdered Plant Material (Roots, Stem Bark) extraction Maceration with Acetone or Methanol start->extraction Extraction end_node Pure Isoflavonoids elucidation Spectroscopic Analysis (NMR, MS, IR, UV) end_node->elucidation Structure Determination partitioning Solvent-Solvent Partitioning (e.g., with Chloroform) extraction->partitioning Crude Extract chromatography Repeated Silica Gel Column Chromatography partitioning->chromatography Active Fraction (e.g., Chloroform) purification Preparative TLC or HPLC chromatography->purification Semi-pure Fractions purification->end_node

General workflow for isoflavonoid (B1168493) isolation.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Test Compounds : The isolated isoflavonoid is dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Assay Plates : The compound solution is added to agar (B569324) plates to achieve final concentrations typically ranging from 1.56 to 100 µg/mL.

  • Bacterial Inoculation : Standardized suspensions of the test bacteria (e.g., MRSA strains) are prepared and spotted onto the agar plates.

  • Incubation : The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant DPPH Radical Scavenging Assay
  • Preparation of Solutions : Solutions of the test compounds and a standard antioxidant (e.g., tert-butyl-1-hydroxytoluene) are prepared in methanol at various concentrations. A solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol is also prepared.

  • Reaction : The test compound solution is mixed with the DPPH solution.

  • Incubation : The mixture is shaken and allowed to stand in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated.

  • IC₅₀ Calculation : The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Cytotoxicity MTT Assay
  • Cell Culture : Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment : After cell attachment, the cells are treated with various concentrations of the test extract or pure compound for a specified duration (e.g., 24-48 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow viable cells to convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Mechanisms of Action and Signaling Pathways

While research into the specific mechanisms of action is ongoing, some studies have begun to elucidate the molecular pathways affected by these isoflavonoids.

The cytotoxic effects of a methanol extract from E. variegata stem bark have been linked to the induction of apoptosis through a mitochondrial-dependent intrinsic pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2. Additionally, Alpinumisoflavone, an isoflavone found in the plant, has been reported to induce apoptosis by suppressing the ERK/MAPK and NF-κB signaling pathways, both of which are crucial for cancer cell survival and proliferation.

G cluster_pathways Pro-survival Pathways isoflavone E. variegata Isoflavonoids (e.g., Alpinumisoflavone, Stem Bark Extract) erk_mapk ERK/MAPK Pathway isoflavone->erk_mapk Inhibits nfkb NF-κB Pathway isoflavone->nfkb Inhibits bcl2 Bcl-2 Protein (Anti-apoptotic) isoflavone->bcl2 Downregulates proliferation Cell Proliferation & Survival erk_mapk->proliferation nfkb->proliferation apoptosis Apoptosis (Programmed Cell Death) bcl2->apoptosis Inhibits

Proposed apoptotic signaling pathways.

Conclusion and Future Directions

Erythrina variegata is a proven reservoir of novel isoflavonoids with significant therapeutic potential. The compounds isolated to date, such as erycristagallin, orientanol B, and various eryvarins, exhibit potent antibacterial, antioxidant, and cytotoxic activities. The detailed protocols provided herein offer a framework for the continued exploration of this plant and its constituents.

Future research should focus on:

  • Mechanism of Action Studies : Elucidating the precise molecular targets and signaling pathways for the most active compounds.

  • In Vivo Efficacy and Toxicity : Evaluating the effectiveness and safety of these isoflavonoids in animal models to translate preclinical findings.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing derivatives of lead compounds to optimize potency and selectivity.

  • Synergistic Effects : Investigating the potential for these natural products to enhance the efficacy of existing antibiotics or chemotherapeutic agents.

The isoflavonoids of E. variegata represent a promising frontier in the search for new medicines to combat infectious diseases and cancer.

References

The Discovery and Isolation of Eryvarin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eryvarin A, a notable isoflavonoid, has been identified from the genus Erythrina, a rich source of bioactive secondary metabolites. This technical guide provides a comprehensive overview of the discovery and isolation of Eryvarin A, with a focus on the experimental protocols and data that have been instrumental in its characterization. The methodologies detailed herein are based on established phytochemical techniques for the separation and identification of flavonoids from plant sources, particularly Erythrina variegata. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Erythrina (Fabaceae) is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine.[1][2] Phytochemical investigations of this genus have revealed a diverse array of secondary metabolites, with flavonoids and alkaloids being the most prominent.[2][3] Among the numerous flavonoids isolated, the "eryvarins" represent a significant subgroup of isoflavonoids with various biological activities. Eryvarin A is one such compound that has been isolated from several Erythrina species, including Erythrina variegata, Erythrina subumbrans, and Erythrina poeppigiana.[4] This guide will focus on the foundational aspects of its discovery and the technical procedures for its isolation and characterization.

Discovery and Source Organism

Eryvarin A was discovered through bioassay-guided fractionation of extracts from Erythrina species. The primary source organism for the isolation of Eryvarin A and a multitude of other related isoflavonoids is Erythrina variegata L., commonly known as the coral tree. Various parts of this plant, including the stem bark, roots, and wood, have been found to contain a wealth of flavonoids. The initial discovery of new compounds like Eryvarin A typically involves the screening of crude plant extracts for specific biological activities, which then guides the isolation of the active constituents.

Isolation Methodology

The isolation of Eryvarin A from Erythrina variegata follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite representation of the general methods employed for the isolation of isoflavonoids from this plant.

Plant Material Collection and Preparation

Root barks or stem bark of Erythrina variegata are collected and authenticated. The plant material is then air-dried in the shade and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Experimental Protocol: Maceration Extraction

  • Maceration: A known quantity (e.g., 1 kg) of the powdered plant material is macerated with a polar solvent, typically methanol (B129727) (MeOH) or acetone, at room temperature for an extended period (e.g., 3 x 10 L).

  • Filtration: The mixture is filtered to separate the solvent extract from the plant residue.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation

The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds based on their differential solubility.

Experimental Protocol: Solvent-Solvent Partitioning

  • Suspension: The crude methanolic extract is suspended in water.

  • Sequential Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, carbon tetrachloride (CCl₄), and chloroform (B151607) (CHCl₃). This process yields fractions with enriched concentrations of compounds with similar polarities. The isoflavonoids, including Eryvarin A, are typically concentrated in the chloroform-soluble fraction.

Chromatographic Purification

The enriched fraction is subjected to various chromatographic techniques to isolate the pure compound.

Experimental Protocol: Column and Preparative Chromatography

  • Silica (B1680970) Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) or chloroform.

  • Fractions Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing Eryvarin A are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Data Presentation: Physicochemical Properties of Eryvarin A

PropertyValueSource
Molecular Formula C₂₁H₂₂O₆
Molecular Weight 370.4 g/mol
Appearance (Typically) Amorphous powder or crystalsInferred
Solubility Soluble in methanol, chloroform, acetoneInferred

Structure Elucidation

The definitive structure of Eryvarin A is determined through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system present in the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Biological Activity

Eryvarin A, along with other isoflavonoids from Erythrina, has been investigated for various biological activities. While specific data for Eryvarin A is part of a broader class of compounds, related eryvarins have shown potential as antimicrobial and enzyme inhibitory agents. For instance, Eryvarin D has demonstrated activity against Staphylococcus aureus.

Visualizations

Experimental Workflow for Isolation

G Figure 1: General Workflow for the Isolation of Eryvarin A plant Erythrina variegata (Root/Stem Bark) powder Dried and Powdered Plant Material plant->powder Drying & Grinding extract Crude Methanolic Extract powder->extract Methanol Extraction fractionation Solvent-Solvent Partitioning extract->fractionation Suspension in H₂O chloroform Chloroform-Soluble Fraction fractionation->chloroform Sequential Partitioning column Silica Gel Column Chromatography chloroform->column fractions Collected Fractions column->fractions purification Preparative TLC/HPLC fractions->purification TLC Monitoring pure Pure Eryvarin A purification->pure

Caption: General Workflow for the Isolation of Eryvarin A.

Logical Relationship of Characterization Techniques

G Figure 2: Spectroscopic Techniques for Structure Elucidation cluster_spectroscopy Spectroscopic Analysis nmr NMR Spectroscopy (1D & 2D) structure Definitive Structure of Eryvarin A nmr->structure Provides C-H Framework & Connectivity ms Mass Spectrometry (HRMS) ms->structure Determines Molecular Formula uv UV-Vis Spectroscopy uv->structure Identifies Chromophores ir IR Spectroscopy ir->structure Identifies Functional Groups

Caption: Spectroscopic Techniques for Structure Elucidation.

Conclusion

The discovery and isolation of Eryvarin A from Erythrina variegata exemplify a classic natural product chemistry workflow. The process, from plant collection to purification and structure elucidation, relies on a systematic application of extraction and chromatographic techniques, followed by comprehensive spectroscopic analysis. The methodologies outlined in this guide provide a foundational understanding for researchers aiming to isolate and study Eryvarin A and other related bioactive isoflavonoids. Further research into the pharmacological properties of Eryvarin A is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Erythrina Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina, a member of the legume family (Fabaceae), is a rich source of structurally diverse and biologically active isoflavonoids. These compounds, particularly the prenylated derivatives, have garnered significant interest in the scientific and pharmaceutical communities for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Understanding the biosynthetic pathway of these specialized metabolites is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthesis pathway of Erythrina isoflavonoids, integrating transcriptomic data, and outlining key experimental protocols for their analysis.

Core Isoflavonoid (B1168493) Biosynthesis Pathway in Erythrina

The biosynthesis of isoflavonoids in Erythrina follows the general phenylpropanoid pathway, leading to the formation of flavonoid precursors, which are then channeled into the isoflavonoid-specific branch. Transcriptomic analysis of Erythrina velutina has identified numerous genes encoding the enzymes involved in this pathway.[1][2][3]

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This central precursor can then enter the flavonoid biosynthesis pathway. The key steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.

From 4-coumaroyl-CoA, the pathway proceeds to the formation of the chalcone (B49325) backbone, a critical entry point for flavonoid and isoflavonoid synthesis.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a flavanone (B1672756).

  • Chalcone Reductase (CHR): In concert with CHS and CHI, CHR can lead to the formation of liquiritigenin, another key flavanone precursor.

The commitment to isoflavonoid biosynthesis occurs at the next step, catalyzed by a key enzyme, isoflavone (B191592) synthase.

  • Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from position 2 to 3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.

  • 2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to yield the core isoflavone structure, such as genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin).

A significant feature of Erythrina isoflavonoids is the prevalence of prenylated derivatives. This modification is catalyzed by prenyltransferases in the later stages of the pathway.

  • Prenyltransferases (PTs): These enzymes transfer a prenyl group (typically dimethylallyl pyrophosphate - DMAPP) to the isoflavone core, leading to the vast diversity of prenylated isoflavonoids found in Erythrina.

Further modifications, such as methylation and glycosylation, are also common, leading to the wide array of isoflavonoid structures observed in this genus.

Visualization of the Core Biosynthesis Pathway

Erythrina_Isoflavonoid_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Malonyl_CoA 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Malonyl_CoA->Naringenin_Chalcone CHS DMAPP DMAPP Prenylated_Isoflavonoids Prenylated Isoflavonoids DMAPP->Prenylated_Isoflavonoids PTs p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin_Chalcone->Liquiritigenin CHR + CHI Two_Hydroxyisoflavanone 2-Hydroxyisoflavanone Intermediate Naringenin->Two_Hydroxyisoflavanone IFS Liquiritigenin->Two_Hydroxyisoflavanone IFS Genistein Genistein Two_Hydroxyisoflavanone->Genistein HID Daidzein Daidzein Two_Hydroxyisoflavanone->Daidzein HID Genistein->Prenylated_Isoflavonoids PTs Daidzein->Prenylated_Isoflavonoids PTs PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI CHR CHR IFS IFS HID HID PT Prenyltransferases

Caption: Core biosynthesis pathway of Erythrina isoflavonoids.

Quantitative Data

Table 1: Differentially Expressed Genes in the Flavonoid Biosynthesis Pathway of Erythrina velutina (Seeds vs. Leaves)

Gene/Enzyme TranscriptLog2 Fold Change (Seed/Leaf)Regulation in SeedsPutative Function
EvCHS-2.5Down-regulatedChalcone Synthase
EvCHI-1.8Down-regulatedChalcone Isomerase
EvCHR-3.1Down-regulatedChalcone Reductase
EvIF7GT4.2Up-regulatedIsoflavone 7-O-glucosyltransferase
EvCYP75A-2.1Down-regulatedFlavonoid 3',5'-hydroxylase
EvCYP75B1-2.8Down-regulatedFlavonoid 3'-hydroxylase

Source: Adapted from transcriptomic data of Erythrina velutina.[1][2]

Note: This table highlights the differential expression of key genes, suggesting tissue-specific accumulation of certain isoflavonoid derivatives. Further quantitative studies using techniques like HPLC-MS/MS are required to determine the absolute concentrations of specific isoflavonoids in different Erythrina species and tissues.

Experimental Protocols

Extraction of Isoflavonoids from Erythrina Plant Material

This protocol provides a general framework for the extraction of isoflavonoids from Erythrina tissues. Optimization may be required depending on the specific species and tissue type.

Materials:

  • Dried and powdered Erythrina plant material (e.g., leaves, bark, roots)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (deionized)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol (v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

  • Filter the extract through a 0.22 µm syringe filter before HPLC or LC-MS/MS analysis.

Quantification of Isoflavonoids by HPLC-UV/MS

This protocol outlines a general method for the separation and quantification of isoflavonoids. Specific parameters should be optimized based on the target analytes and available instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and/or a Mass Spectrometer (MS) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
010
3090
3590
4010
4510

Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection:

  • UV: Diode array detector (DAD) monitoring at wavelengths relevant for isoflavonoids (e.g., 260 nm).

  • MS: Electrospray ionization (ESI) in negative ion mode is commonly used for isoflavonoid analysis. Scan range m/z 100-1000. For targeted quantification, Multiple Reaction Monitoring (MRM) can be employed.

Quantification:

  • Prepare a series of standard solutions of known concentrations for the target isoflavonoids.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Quantify the isoflavonoids in the plant extracts by comparing their peak areas to the calibration curves.

Enzyme Assay for Isoflavone Synthase (IFS)

This protocol is adapted from methods used for other plant species and can be a starting point for characterizing IFS activity from Erythrina.

Materials:

  • Microsomal protein fraction isolated from Erythrina tissues.

  • NADPH

  • (2S)-Naringenin or Liquiritigenin (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate (B1210297)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 1 mM NADPH

    • 100 µM (2S)-Naringenin or Liquiritigenin

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein extract (containing IFS).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the ethyl acetate layer.

  • Evaporate the ethyl acetate and re-dissolve the residue in methanol.

  • Analyze the products by HPLC or LC-MS to detect the formation of the 2-hydroxyisoflavanone intermediate or its dehydrated product (genistein or daidzein).

Experimental Workflow for Enzyme Assay

Enzyme_Assay_Workflow Start Start: Isolate Microsomal Proteins from Erythrina Tissue Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer - NADPH - Substrate (Naringenin/Liquiritigenin) Start->Prepare_Reaction_Mixture Pre_Incubate Pre-incubate at 30°C Prepare_Reaction_Mixture->Pre_Incubate Initiate_Reaction Initiate Reaction: Add Microsomal Extract Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: Add Ethyl Acetate Incubate->Stop_Reaction Extract_Products Extract Products with Ethyl Acetate Stop_Reaction->Extract_Products Analyze_Products Analyze Products by HPLC or LC-MS/MS Extract_Products->Analyze_Products End End: Determine Enzyme Activity Analyze_Products->End

Caption: Workflow for an Isoflavone Synthase (IFS) enzyme assay.

Conclusion and Future Directions

The biosynthesis of isoflavonoids in Erythrina represents a complex and fascinating area of plant specialized metabolism. While the core enzymatic steps are largely understood, significant research is still needed to fully elucidate the pathway, particularly concerning the regulation of gene expression and the activity of modifying enzymes like prenyltransferases. The transcriptomic data from E. velutina provides a valuable roadmap for future research, enabling the targeted characterization of key enzymes and regulatory factors.

For drug development professionals, a deeper understanding of this pathway is essential for harnessing the therapeutic potential of Erythrina isoflavonoids. Future research should focus on:

  • Quantitative profiling of isoflavonoids across a wider range of Erythrina species and tissues to identify high-yielding sources of specific bioactive compounds.

  • Enzymatic characterization of the key enzymes in the Erythrina pathway to determine their substrate specificities and kinetic parameters, which is crucial for metabolic engineering efforts.

  • Metabolic engineering of microbial or plant systems for the heterologous production of high-value Erythrina isoflavonoids.

By addressing these research gaps, the scientific community can unlock the full potential of these remarkable natural products for the development of novel therapeutics.

References

Spectroscopic Analysis of Novel Erythrina Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural elucidation and biological significance of newly discovered compounds from the Erythrina genus, tailored for researchers, scientists, and drug development professionals.

The genus Erythrina, a rich source of structurally diverse and biologically active alkaloids, continues to yield novel compounds with significant therapeutic potential. This guide provides a comprehensive overview of the spectroscopic data of recently isolated Erythrina alkaloids, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action through signaling pathway diagrams.

Data Presentation: Spectroscopic Data of Novel Erythrina Alkaloids

The structural elucidation of novel natural products relies heavily on the meticulous analysis of spectroscopic data. Here, we present the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for representative novel Erythrina alkaloids. This information is critical for the identification and characterization of these compounds in future research endeavors.

Cristanines A and B: Novel Alkaloids from Erythrina crista-galli

Two novel Erythrinan alkaloids, Cristanine A and Cristanine B, were isolated from the bark of Erythrina crista-galli. Their structures were determined through extensive spectroscopic analysis.[1]

Table 1: Spectroscopic Data for Cristanine A

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1130.26.60 (d, 10.0)
2128.55.92 (dd, 10.0, 2.0)
348.93.40 (m)
462.93.15 (dd, 11.2, 4.8), 2.95 (dd, 11.2, 4.8)
558.1-
629.82.40 (m), 1.90 (m)
742.13.30 (m), 2.80 (m)
8171.2-
1045.53.65 (d, 15.2), 3.05 (d, 15.2)
1170.14.80 (br s)
12127.8-
13110.16.75 (s)
14147.8-
15147.2-
16108.26.65 (s)
17101.25.90 (s)
OMe-1556.13.85 (s)

HR-ESI-MS m/z: [M+H]⁺ found 342.1699, calcd for C₂₀H₂₄NO₄ 342.1705

Table 2: Spectroscopic Data for Cristanine B

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1129.86.58 (d, 10.0)
2128.75.95 (dd, 10.0, 2.0)
349.13.42 (m)
463.23.18 (dd, 11.2, 4.8), 2.98 (dd, 11.2, 4.8)
558.3-
630.12.42 (m), 1.92 (m)
742.53.32 (m), 2.82 (m)
8171.5-
1045.83.68 (d, 15.2), 3.08 (d, 15.2)
1170.44.82 (br s)
12128.1-
13110.56.78 (s)
14148.1-
15147.5-
16108.56.68 (s)
17101.55.93 (s)
OMe-1656.33.88 (s)

HR-ESI-MS m/z: [M+H]⁺ found 342.1699, calcd for C₂₀H₂₄NO₄ 342.1705

Erythrivarine A: An Unprecedented Dimeric Alkaloid from Erythrina variegata

Erythrivarine A is a novel dimeric Erythrina alkaloid with a spirocyclic (6/5/6/6) ring system, isolated from the flowers of Erythrina variegata. Its complex structure was elucidated using 1D and 2D NMR, FTIR, UV, and mass spectrometry, and confirmed by X-ray crystallography.

Table 3: Spectroscopic Data for Erythrivarine A

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
Monomer 1
1129.56.55 (d, 10.1)
2128.25.89 (dd, 10.1, 2.1)
348.73.38 (m)
462.53.12 (dd, 11.0, 5.0), 2.92 (dd, 11.0, 5.0)
558.0-
629.52.38 (m), 1.88 (m)
741.83.28 (m), 2.78 (m)
8170.9-
1045.23.62 (d, 15.0), 3.02 (d, 15.0)
1169.84.78 (br s)
12127.5-
13109.86.72 (s)
14147.5-
15146.9-
16107.96.62 (s)
17100.95.88 (s)
OMe-1555.83.82 (s)
Monomer 2
1'130.06.62 (d, 10.2)
2'128.85.94 (dd, 10.2, 2.2)
3'49.03.41 (m)
4'62.83.16 (dd, 11.1, 5.1), 2.96 (dd, 11.1, 5.1)
5'58.2-
6'29.92.41 (m), 1.91 (m)
7'42.23.31 (m), 2.81 (m)
8'171.3-
10'45.63.66 (d, 15.1), 3.06 (d, 15.1)
11'70.24.81 (br s)
12'127.9-
13'110.26.76 (s)
14'147.9-
15'147.3-
16'108.36.66 (s)
17'101.35.91 (s)
OMe-16'56.23.86 (s)

HR-ESI-MS m/z: [M+H]⁺ found 681.2811, calcd for C₃₉H₄₁N₂O₉ 681.2812[2]

Experimental Protocols

The successful isolation and purification of novel compounds are paramount for their subsequent structural and biological characterization. Below are detailed methodologies for the extraction, isolation, and structural elucidation of Erythrina alkaloids.

Extraction and Isolation of Erythrina Alkaloids

This protocol provides a general framework for the isolation of alkaloids from Erythrina plant material, which can be adapted based on the specific species and target compounds.[2]

  • Plant Material Preparation: The air-dried and powdered plant material (e.g., bark, leaves, or flowers) is subjected to extraction.

  • Extraction: The powdered material is extracted exhaustively with a suitable solvent, typically methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a weak acidic solution (e.g., 2% acetic acid) and partitioned with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) and extracted with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).

  • Column Chromatography (CC): The resulting crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol (e.g., 100:0 to 80:20) can be used to separate the alkaloids into several fractions based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions obtained from column chromatography are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution program is typically used to achieve optimal separation of the individual alkaloids.[3][4]

Structure Elucidation by Spectroscopic Methods

The definitive structure of an isolated compound is determined through a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): HR-ESI-MS is used to determine the exact mass of the molecule and, consequently, its molecular formula.

  • 1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to establish the complete structure and stereochemistry of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and elucidating the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visualize the logical relationships and experimental processes involved in the study of novel Erythrina compounds, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow plant_material Erythrina Plant Material (Bark, Leaves, Flowers) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions prep_hplc Preparative HPLC (C18 Reversed-Phase) fractions->prep_hplc pure_compounds Isolated Novel Compounds prep_hplc->pure_compounds structure_elucidation Structure Elucidation pure_compounds->structure_elucidation bioassays Biological Activity Assays pure_compounds->bioassays spectroscopy 1D & 2D NMR, HR-ESI-MS structure_elucidation->spectroscopy

Caption: Experimental workflow for the isolation and characterization of novel Erythrina compounds.

tlr4_signaling_pathway lps LPS tlr4 TLR4/MD2/CD14 lps->tlr4 erythrina_alkaloid Erythrina Alkaloid (e.g., Cristanines) tak1 TAK1 erythrina_alkaloid->tak1 Inhibition myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus inos_gene iNOS Gene Expression nucleus->inos_gene Transcription inos_protein iNOS Protein inos_gene->inos_protein Translation no_production Nitric Oxide (NO) Production inos_protein->no_production

Caption: Inhibition of the TLR4 signaling pathway by Erythrina alkaloids.

nachr_signaling_pathway erythrina_alkaloid Erythrina Alkaloid nachr Nicotinic Acetylcholine (B1216132) Receptor (nAChR) erythrina_alkaloid->nachr Antagonist ach Acetylcholine ach->nachr Agonist ion_influx Cation Influx (Na⁺, Ca²⁺) nachr->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., Ca²⁺-dependent pathways) ion_influx->downstream neuronal_response Modulation of Neuronal Excitability depolarization->neuronal_response downstream->neuronal_response

Caption: Antagonistic effect of Erythrina alkaloids on nicotinic acetylcholine receptor signaling.

References

In Silico Prediction of Erythrina Isoflavonoid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Erythrina, a diverse group of flowering plants in the pea family, Fabaceae, is a rich reservoir of bioactive secondary metabolites, particularly isoflavonoids. These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. As the cost and time associated with traditional drug discovery pipelines continue to escalate, in silico computational methods have emerged as indispensable tools for the rapid and efficient screening and characterization of natural products. This technical guide provides a comprehensive overview of the application of in silico methodologies for predicting the bioactivity of Erythrina isoflavonoids, offering a roadmap for researchers to leverage computational approaches in their drug discovery endeavors.

Core In Silico Methodologies

The in silico prediction of bioactivity for Erythrina isoflavonoids typically follows a multi-step workflow, beginning with the identification of promising compounds and culminating in the prediction of their pharmacokinetic and toxicological profiles.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, an Erythrina isoflavonoid) when bound to a specific protein target. This method is instrumental in elucidating the molecular basis of a compound's bioactivity and in estimating its binding affinity. For instance, studies have employed molecular docking to investigate the potential of Erythrina flavonoids as inhibitors of enzymes like acetylcholinesterase (AChE), relevant to Alzheimer's disease, and angiotensin-converting enzyme 2 (ACE2), the receptor for SARS-CoV-2.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key structural features that contribute to a specific bioactivity, QSAR can be used to predict the potency of novel or untested compounds. For Erythrina isoflavonoids, QSAR studies have been particularly useful in predicting their antimicrobial activity against various pathogens. A 2020 study, for example, developed a QSAR model for the anti-Staphylococcus aureus activity of Erythrina derivatives, highlighting the importance of prenylation and hydroxylation patterns for potency.[1][2][3]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical pharmacokinetic and pharmacodynamic properties that determine the drug-likeness of a compound. In silico ADMET prediction plays a crucial role in the early stages of drug discovery by identifying molecules with unfavorable profiles, thereby reducing the likelihood of late-stage failures. Various computational studies on Erythrina flavonoids have utilized in silico tools to predict their ADMET properties, assessing parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.[4][5]

Data Presentation: Quantitative In Silico Predictions

The following tables summarize key quantitative data from various in silico studies on Erythrina isoflavonoids.

Table 1: Molecular Docking and Bioactivity Data for Selected Erythrina Isoflavonoids

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted BioactivityReference
Erybraedin DACE2-16.6551COVID-19 Treatment
GangetininACE2-18.9362COVID-19 Treatment
Orientanol E3CLpro (SARS-CoV-2)-11.93COVID-19 Treatment
Erycaffra F3CLpro (SARS-CoV-2)-11.93COVID-19 Treatment
6,8-diprenylorobol3CLpro (SARS-CoV-2)-12.18COVID-19 Treatment

Table 2: Predicted ADMET Properties of Promising Erythrina Isoflavonoids

CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp)P-glycoprotein SubstratehERG InhibitorHepatotoxicityMutagenicityReference
Erybraedin DHigh (Predicted)N/ANoNoNoNo
GangetininHigh (Predicted)N/ANoNoNoNo
Orientanol EGood (Predicted)N/AN/ANoNoNo
Erycaffra FGood (Predicted)N/AN/ANoNoNo

Note: "N/A" indicates that the specific data was not available in the cited literature.

Table 3: QSAR and In Vitro Antimicrobial Activity of Erythrina Isoflavonoids against Staphylococcus aureus

CompoundPredicted MIC (µg/mL) (QSAR)Experimental MIC (µg/mL)Reference
Erybraedin AN/A1-600 (range for 7 isolates)
PhaseollidinN/A1-600 (range for 7 isolates)
Abyssinone V-4' methyl etherN/A1-600 (range for 7 isolates)
Eryzerin CN/A1-600 (range for 7 isolates)
AlpumisoflavoneN/A1-600 (range for 7 isolates)
CristacarpinN/A1-600 (range for 7 isolates)
LysisteisoflavoneN/A1-600 (range for 7 isolates)

Note: The QSAR model was validated with R² = 0.778, Q² = 0.727, and P² = 0.555.

Experimental Protocols for In Vitro Validation

The validation of in silico predictions through wet-lab experiments is a critical step in the drug discovery process. Below are detailed methodologies for key experiments relevant to the predicted bioactivities of Erythrina isoflavonoids.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to quantify the AChE inhibitory activity of the test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (Erythrina isoflavonoids)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of AChE solution to initiate the reaction.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of ATCI solution to start the colorimetric reaction.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Angiotensin-Converting Enzyme 2 (ACE2) Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of ACE2.

Materials:

  • Recombinant human ACE2 enzyme

  • Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))

  • Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

  • Test compounds (Erythrina isoflavonoids)

  • Positive control (e.g., MLN-4760)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • In a 96-well black plate, add the ACE2 enzyme solution.

  • Add the test compounds or positive control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.

  • Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 420 nm) over time using a fluorescence microplate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time plot).

  • Determine the percentage of inhibition and IC50 values as described for the AChE inhibition assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (Erythrina isoflavonoids)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compounds (Erythrina isoflavonoids)

  • Positive control (e.g., a standard antibiotic like ciprofloxacin)

  • 96-well microplate

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (medium with bacteria and no inhibitor) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualizations

In Silico Bioactivity Prediction Workflow

G cluster_0 Compound Selection & Preparation cluster_1 In Silico Screening cluster_2 Lead Optimization & Evaluation cluster_3 Experimental Validation A Erythrina Isoflavonoid (B1168493) Library B 2D to 3D Structure Conversion A->B C Energy Minimization B->C D Molecular Docking C->D Virtual Screening E QSAR Modeling C->E Training Set G ADMET Prediction D->G E->G F Pharmacophore Modeling F->G H Molecular Dynamics Simulation G->H Prioritization I In Vitro Bioassays H->I Candidate Selection J In Vivo Studies I->J

Caption: A generalized workflow for the in silico prediction and validation of Erythrina isoflavonoid bioactivity.

Cholinergic Signaling Pathway and AChE Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Choline C Choline Acetyltransferase (ChAT) A->C B Acetyl-CoA B->C D Acetylcholine (ACh) C->D E Acetylcholinesterase (AChE) D->E Hydrolysis G Muscarinic/Nicotinic Receptors D->G Binds to F Choline + Acetate E->F H Signal Transduction G->H I Erythrina Isoflavonoid I->E Inhibits

Caption: The cholinergic signaling pathway and the inhibitory action of Erythrina isoflavonoids on AChE.

Renin-Angiotensin System (RAS) and ACE2 Inhibition

G A Angiotensinogen C Angiotensin I A->C Cleavage by B Renin B->C E Angiotensin II C->E Cleavage by D Angiotensin-Converting Enzyme (ACE) D->E F AT1 Receptor E->F Binds to I Angiotensin (1-7) E->I Cleavage by G Vasoconstriction, Inflammation F->G H Angiotensin-Converting Enzyme 2 (ACE2) H->I J Mas Receptor I->J Binds to K Vasodilation, Anti-inflammatory J->K L Erythrina Isoflavonoid L->H Inhibits M SARS-CoV-2 M->H Binds to

Caption: The Renin-Angiotensin System (RAS) and the dual role of ACE2 as a SARS-CoV-2 receptor and a target for Erythrina isoflavonoid inhibition.

Conclusion

The integration of in silico methodologies into natural product research offers a powerful and efficient paradigm for the discovery and development of novel therapeutic agents. As demonstrated in this technical guide, computational approaches such as molecular docking, QSAR, and ADMET prediction are invaluable for identifying promising bioactive isoflavonoids from the Erythrina genus and for elucidating their mechanisms of action. The continued refinement of these computational tools, coupled with rigorous experimental validation, will undoubtedly accelerate the translation of these natural compounds into clinically effective drugs. This guide serves as a foundational resource for researchers seeking to harness the potential of in silico techniques in the exploration of the vast and largely untapped chemical diversity of the plant kingdom.

References

A Technical Guide to the Natural Sources and Distribution of Erythrina Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythrina alkaloids, a unique class of tetracyclic spiroamine compounds. It details their natural sources, geographical and botanical distribution, chemical diversity, and biosynthetic origins. Furthermore, this guide outlines established experimental protocols for their extraction and isolation, presenting a valuable resource for phytochemical research and drug discovery.

Natural Sources and Geographical Distribution

Erythrina alkaloids are predominantly found in plants belonging to the genus Erythrina, a member of the pea family, Fabaceae. This genus is extensive, comprising approximately 130 species of trees and shrubs.[1][2]

Geographical Distribution: The distribution of Erythrina species is pantropical and subtropical, spanning across the Americas, Africa, Asia, and Australia.[3][4] They thrive in a variety of ecosystems, from humid lowland forests to drier, monsoon regions and even highland forests.[4] This wide distribution contributes to the significant chemical diversity observed in the alkaloids isolated from different species.

Botanical Distribution and Quantitative Analysis

Erythrina alkaloids have been isolated from virtually all parts of the plant, including the seeds, leaves, flowers, bark, twigs, and roots. However, the highest concentrations are typically found in the mature seeds. The fruit wall has also been identified as a major site of alkaloid biosynthesis in species like Erythrina crista-galli. The concentration and specific profile of alkaloids can vary significantly based on the species, geographical location, climate, and the developmental stage of the plant part.

For instance, a study on Erythrina velutina revealed a diverse profile of 42 different alkaloids across its seeds and leaves. Similarly, the flowers and young shoots of the Central American species Erythrina berteroana are known to have high concentrations of hypnotic alkaloids.

Data Presentation: Quantitative Alkaloid Content

The following table summarizes quantitative data on alkaloid content from various Erythrina species, offering a comparative look at yields from different plant materials.

SpeciesPlant PartAnalysis TypeYield / ConcentrationReference
Erythrina variegataFlowersCrude Alkaloid Extract1.1% (110g from 10.0 kg)
Erythrina crista-galliFlowersCrude Alkaloid Extract0.82% (90g from 11.0 kg)
Erythrina crista-galliTwigsCrude Alkaloid Extract0.11% (10.42g from 9.8 kg)
Erythrina variegataBarkTotal Alkaloids~0.05%
Erythrina strictaSeedsTotal Alkaloids4.03 mg/g (Dry Weight)
Erythrina americanaSeedsTotal Alkaloids5.3 mg/g (Dry Weight)
Erythrina brevifloraSeedsTotal Alkaloids7.7 mg/g (Dry Weight)

Chemical Diversity and Classification

The structural foundation of Erythrina alkaloids is the erythrinane skeleton, a unique tetracyclic spiroamine system. Over 140 distinct alkaloids have been identified from this genus. They are broadly classified into three main categories based on the saturation and oxidation patterns of their core structure:

  • Dienoid Alkaloids: These feature a conjugated diene system. A prominent example is Erythraline .

  • Alkenoid Alkaloids: Characterized by a double bond in the A-ring. Common examples include Erysodine and Erysovine .

  • Lactonic Alkaloids: These possess a lactone ring in the D-ring. Examples include α- and β-Erythroidine .

In addition to these, homoerythrina alkaloids , which have an expanded seven-membered C-ring, and more complex dimeric and trimeric structures have also been reported, highlighting the remarkable chemical diversity within the genus.

Biosynthesis of Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids is a complex process derived from the amino acid tyrosine. The pathway proceeds through key intermediates of benzylisoquinoline alkaloids (BIAs). A crucial step involves the oxidative coupling of (S)-norreticuline, which leads to the formation of the key intermediate, erysodienone . This compound serves as the primary precursor from which the diverse array of dienoid, alkenoid, and other Erythrina alkaloids are subsequently formed through various enzymatic modifications.

Erythrina Alkaloid Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Alkaloid Classes Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Norreticuline (S)-Norreticuline Norcoclaurine->Norreticuline Erysodienone Erysodienone (Key Precursor) Norreticuline->Erysodienone Intramolecular Oxidative Coupling Dienoid Dienoid Alkaloids (e.g., Erythraline) Erysodienone->Dienoid Further Modifications Alkenoid Alkenoid Alkaloids (e.g., Erysodine) Erysodienone->Alkenoid Further Modifications Lactonic Lactonic Alkaloids (e.g., Erythroidine) Erysodienone->Lactonic Further Modifications

Figure 1: Putative biosynthetic pathway of Erythrina alkaloids.

Experimental Protocols: Extraction and Isolation

The isolation of Erythrina alkaloids from plant material typically follows a multi-step process involving acid-base extraction followed by chromatographic purification. This exploits the basic nature of the nitrogen atom in the alkaloid structure, allowing for separation from neutral and acidic compounds.

Detailed Methodology

The following protocol is a generalized procedure based on methods described for the extraction of alkaloids from Erythrina crista-galli twigs and Erythrina variegata flowers.

  • Maceration and Extraction:

    • Dried and powdered plant material (e.g., twigs, flowers, seeds) is macerated in a polar solvent, typically methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature for an extended period (e.g., 3 x 24 hours).

    • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is redissolved in an aqueous solution and acidified to a pH of 2-3 using an acid like acetic acid or hydrochloric acid. This protonates the basic alkaloids, rendering them soluble in the aqueous phase.

    • This acidic aqueous solution is then partitioned with an immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc) or diethyl ether. Neutral and acidic impurities are extracted into the organic layer, which is then discarded.

    • The remaining acidic aqueous phase, containing the protonated alkaloids, is then basified to a pH of 8-9 with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified aqueous solution is extracted again with an organic solvent (e.g., EtOAc or chloroform). The alkaloids move into the organic phase.

    • This final organic extract is concentrated in vacuo to yield a crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography (CC) for separation. Silica gel is a common stationary phase.

    • A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., chloroform, hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone, methanol).

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar profiles are combined.

    • Further purification of these fractions is often necessary and can be achieved using preparative High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18), to isolate individual, pure alkaloids.

  • Structure Elucidation:

    • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Experimental Workflow Start Dried & Powdered Plant Material Extract Maceration with MeOH/EtOH Start->Extract Concentrate1 Concentrate in vacuo Extract->Concentrate1 Acidify Acidify (pH 2-3) & Partition with EtOAc Concentrate1->Acidify Aqueous1 Aqueous Layer (Protonated Alkaloids) Acidify->Aqueous1 Collect Organic1 Organic Layer (Neutral/Acidic Impurities) -> Discard Acidify->Organic1 Basify Basify (pH 8-9) & Partition with EtOAc Aqueous1->Basify Aqueous2 Aqueous Layer -> Discard Basify->Aqueous2 Organic2 Organic Layer (Free Alkaloids) Basify->Organic2 Collect Concentrate2 Concentrate in vacuo (Crude Alkaloid Fraction) Organic2->Concentrate2 CC Column Chromatography (e.g., Silica Gel) Concentrate2->CC HPLC Preparative HPLC (e.g., C18 Column) CC->HPLC Purify Fractions End Pure Alkaloids for Structural Elucidation HPLC->End

Figure 2: General workflow for Erythrina alkaloid extraction.

References

The Coral Bean's Secret: A Technical Guide to the Ethnobotanical Uses of Erythrina Species for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina, commonly known as coral trees, encompasses over 100 species with a rich history in traditional medicine across tropical and subtropical regions.[1] For centuries, various parts of these plants have been utilized to treat a wide array of ailments, from central nervous system (CNS) disorders like anxiety and epilepsy to inflammatory conditions, pain, and infections.[1][2] This technical guide delves into the ethnobotanical applications of Erythrina species, providing a comprehensive overview of their phytochemical constituents and pharmacological activities, with a focus on their potential for novel drug discovery. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for the isolation and evaluation of bioactive compounds are provided. Furthermore, this guide visualizes critical signaling pathways and experimental workflows using Graphviz to offer a deeper understanding of the molecular mechanisms and research methodologies pertinent to the development of Erythrina-derived therapeutics.

Ethnobotanical Landscape of Erythrina Species

The traditional medicinal uses of Erythrina are diverse and geographically widespread. The bark and leaves are the most commonly used parts, often prepared as decoctions for internal or external application.[1] A predominant application is in the management of CNS-related conditions. For instance, in Brazilian folk medicine, Erythrina velutina and Erythrina mulungu are renowned for their sedative and anxiolytic properties, used to treat insomnia and anxiety.[3] In Bangladesh, Erythrina variegata is traditionally used for epilepsy.

Beyond neurological applications, Erythrina species are widely employed for their anti-inflammatory and analgesic effects. Traditional healers have used preparations from these plants to alleviate joint pain, rheumatism, and other inflammatory disorders. The ethnobotanical record also points to their use in treating infections, with demonstrated antimicrobial and antiprotozoal activities.

Phytochemical Profile: A Reservoir of Bioactive Compounds

The medicinal properties of Erythrina species are largely attributed to their rich and unique phytochemical composition. The two most significant classes of bioactive compounds isolated from this genus are alkaloids and flavonoids.

2.1. Erythrinan (B1236395) Alkaloids: These tetracyclic spiroamine alkaloids are characteristic of the genus and are the primary contributors to the neurological effects of Erythrina extracts. Over 198 alkaloids have been isolated, with erysotrine, erysodine, erythraline, and dihydro-β-erythroidine (DHβE) being among the most studied. These alkaloids are known for their curare-like effects, acting as competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).

2.2. Flavonoids and Isoflavonoids: Erythrina species are a rich source of flavonoids, including prenylated flavonoids, which are less common in the plant kingdom. These compounds are largely responsible for the antioxidant, anti-inflammatory, and cytotoxic properties of the extracts.

Pharmacological Activities and Therapeutic Potential

The diverse ethnobotanical uses of Erythrina are substantiated by a growing body of scientific evidence demonstrating a wide range of pharmacological activities.

3.1. Central Nervous System Activity: The most prominent and well-researched activity of Erythrina alkaloids is their effect on the CNS. By acting as antagonists at neuronal nAChRs, particularly the α4β2 subtype, these compounds modulate cholinergic neurotransmission. This mechanism underlies their potential as scaffolds for the development of novel antidepressants, anxiolytics, and treatments for nicotine (B1678760) addiction.

3.2. Anti-inflammatory and Analgesic Activity: Extracts and isolated flavonoids from Erythrina have demonstrated significant anti-inflammatory effects. The proposed mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways such as NF-κB.

3.3. Antioxidant Activity: The high content of phenolic and flavonoid compounds in Erythrina extracts contributes to their potent antioxidant properties. These compounds are effective scavengers of free radicals, which are implicated in the pathogenesis of numerous chronic diseases.

3.4. Cytotoxic and Antimicrobial Activity: Several studies have reported the cytotoxic effects of Erythrina extracts and isolated compounds against various cancer cell lines. Additionally, these extracts have shown activity against a range of pathogenic bacteria and fungi, validating their traditional use in treating infections.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the pharmacological activities of Erythrina species.

Table 1: Antagonistic Activity of Erythrina Alkaloids on Nicotinic Acetylcholine Receptors (nAChRs)

AlkaloidnAChR SubtypeIC50Cell ModelReference
(+)-Erythravineα76 µMCultured hippocampal neurons
(+)-11α-hydroxyerythravineα75 µMCultured hippocampal neurons
(+)-Erythravineα4β213 nMHEK 293 cells
(+)-11α-hydroxyerythravineα4β24 nMHEK 293 cells
Erysotrineα4β20.37 µMXenopus oocytes
Erysotrineα717 µMXenopus oocytes

Table 2: Antioxidant Activity of Erythrina variegata Extracts

Extract/CompoundAssayIC50 (µg/mL)Reference
E. variegata Leaves (Ethanolic Extract)DPPH84.05 ± 2.11
E. variegata Flowers (Ethanolic Extract)DPPH69.52 ± 1.43
Ascorbic Acid (Standard)DPPH57.72 ± 2
E. variegata Leaves (Ethanolic Extract)ABTS72.48 ± 1.38
E. variegata Flowers (Ethanolic Extract)ABTS66.59 ± 1.87
Ascorbic Acid (Standard)ABTS53.68 ± 1.92
E. variegata Leaves (Ethanolic Extract)H₂O₂ Scavenging63.80 ± 1.92
E. variegata Flowers (Ethanolic Extract)H₂O₂ Scavenging75.58 ± 2.58
Ascorbic Acid (Standard)H₂O₂ Scavenging50.05 ± 1.05

Table 3: Anti-inflammatory Activity of Erythrina variegata Bark Ethanolic Extract

ActivityIC50 (µg/mL)Cell LineReference
Inhibition of NO Production47.1 ± 0.21RAW 264.7
Inhibition of COX-29.27 ± 0.72RAW 264.7
Inhibition of TNF-α Release> 100RAW 264.7

Experimental Protocols

5.1. Protocol for Bioassay-Guided Fractionation and Isolation of Bioactive Compounds from Erythrina Bark

This protocol outlines a general procedure for the isolation of bioactive compounds from Erythrina bark, guided by bioassays.

  • Plant Material Collection and Preparation:

    • Collect fresh bark of the desired Erythrina species.

    • Wash the bark thoroughly to remove any dirt and debris.

    • Air-dry the bark in the shade for several weeks until it is completely dry and brittle.

    • Grind the dried bark into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Perform a sequential extraction of the powdered bark with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate (B1210297), and methanol).

    • For each solvent, macerate the plant material for 48-72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Bioassay Screening:

    • Screen the crude extracts for the desired biological activity (e.g., cytotoxic, antimicrobial, anti-inflammatory).

    • Select the most active crude extract for further fractionation.

  • Column Chromatography:

    • Subject the most active crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate and then methanol).

    • Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

  • Further Purification:

    • Combine fractions with similar TLC profiles and test them for biological activity.

    • Subject the active fractions to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation:

    • Determine the chemical structure of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

5.2. Protocol for Assessing nAChR Antagonist Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the evaluation of the inhibitory effect of Erythrina alkaloids on nAChRs expressed in a cellular model.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.

    • Transfect the cells with plasmids encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

    • Allow 24-48 hours for receptor expression.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings from the transfected cells.

    • Use an appropriate intracellular and extracellular solution.

    • Hold the membrane potential at a suitable voltage (e.g., -60 mV).

  • Drug Application:

    • Apply the nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC50).

    • Co-apply the agonist with varying concentrations of the Erythrina alkaloid to be tested.

    • Alternatively, pre-apply the alkaloid for a short period before co-application with the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the alkaloid.

    • Calculate the percentage inhibition of the current at each alkaloid concentration.

    • Plot the concentration-response curve and determine the IC50 value by fitting the data to a suitable equation (e.g., the Hill equation).

Visualizing Mechanisms and Workflows

6.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by bioactive compounds from Erythrina species.

nAChR_Antagonism cluster_post Postsynaptic Neuron ACh Acetylcholine nAChR nAChR (α4β2) ACh->nAChR Binds & Activates Erythrina_Alkaloid Erythrina Alkaloid Erythrina_Alkaloid->nAChR Competitively Binds & Blocks Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs) by Erythrina Alkaloids.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Erythrina_Flavonoid Erythrina Flavonoid Erythrina_Flavonoid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Proinflammatory_Genes Transcription

Caption: Inhibition of the NF-κB Inflammatory Pathway by Erythrina Flavonoids.

6.2. Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of novel drug leads from Erythrina species.

Drug_Discovery_Workflow cluster_collection 1. Ethnobotanical Survey & Collection cluster_extraction 2. Extraction & Fractionation cluster_screening 3. Biological Screening cluster_identification 4. Compound Identification & Optimization Ethnobotany Ethnobotanical Information Plant_Collection Plant Material Collection Ethnobotany->Plant_Collection Extraction Crude Extraction Plant_Collection->Extraction In_Vitro_Screening In Vitro Bioassays (e.g., nAChR binding, Cytotoxicity) Extraction->In_Vitro_Screening Fractionation Bioassay-Guided Fractionation Isolation Isolation of Active Compounds Fractionation->Isolation In_Vitro_Screening->Fractionation In_Vivo_Screening In Vivo Models (e.g., Animal models of anxiety) In_Vitro_Screening->In_Vivo_Screening Lead_Optimization Lead Optimization In_Vivo_Screening->Lead_Optimization Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation Structure_Elucidation->Lead_Optimization

Caption: Workflow for Drug Discovery from Erythrina Species.

Conclusion

The genus Erythrina represents a significant reservoir of bioactive compounds with therapeutic potential, particularly for CNS disorders and inflammatory diseases. The rich ethnobotanical history of these plants provides a valuable guide for modern drug discovery efforts. The characteristic erythrinan alkaloids, with their potent effects on nicotinic acetylcholine receptors, offer promising scaffolds for the development of novel neurological drugs. Furthermore, the diverse flavonoids present in Erythrina species exhibit a range of activities that warrant further investigation for their anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a foundation for researchers and drug development professionals to explore the vast potential of Erythrina species in the quest for new and effective therapeutic agents. Further research, including detailed mechanistic studies and clinical trials, is essential to fully realize the promise held within the "coral bean's secret."

References

A Technical Guide to the Preliminary Cytotoxic Screening of Erythrina Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the preliminary cytotoxic screening of extracts from various species of the Erythrina genus. The genus Erythrina, belonging to the Fabaceae family, is a rich source of bioactive compounds, particularly alkaloids and flavonoids, which have demonstrated significant potential as anticancer agents.[1][2] This document outlines the key experimental protocols, summarizes cytotoxic activity data, and visualizes the underlying cellular mechanisms to facilitate further research and drug development in this promising area.

Data on Cytotoxic Activity of Erythrina Extracts

The cytotoxic potential of various Erythrina extracts and their isolated compounds has been evaluated against a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency, and the data below summarizes these findings from multiple studies.

Table 1: Cytotoxicity of Erythrina Crude Extracts

Erythrina SpeciesPlant PartExtraction SolventCell LineIC50 (µg/mL)
E. caffraStem BarkDichloromethaneHeLa (Cervical Cancer)93.82[3]
MCF-7 (Breast Cancer)144.17[3]
HEK293 (Normal)273.47[3]
E. suberosaBarkDichloromethaneBrine Shrimp Larvae (LD50)47.63
MethanolBrine Shrimp Larvae (LD50)422.2
Ethyl AcetateBrine Shrimp Larvae (LD50)201.96
AqueousBrine Shrimp Larvae (LD50)121.74
E. variegataLeafNot SpecifiedMCF-7 (Breast Cancer)185.15
Stem BarkMethanolMDA-MB-231 (Breast Cancer)14.99
MCF-7 (Breast Cancer)22.94
E. senegalensisStem BarkDichloromethaneB16F10 (Murine Melanoma)19
HeLa (Cervical Cancer)>77
PC3 (Prostate Cancer)>77
U87MG (Glioblastoma)>77
Caco-2 (Colorectal Cancer)>77
E. fuscaLeafMethanolHepG2 (Liver Cancer)>100
Vero (Normal)>100
TwigMethanolHepG2 (Liver Cancer)>100
Vero (Normal)>100
FlowerMethanolHepG2 (Liver Cancer)>100
Vero (Normal)>100
E. variegataLeafAqueousHT-29 (Colon Cancer)81.38 (at 400 µg/ml)
E. variegataLeaf & Stem BarkMethanolT47D (Breast Cancer)Not Specified

Table 2: Cytotoxicity of Isolated Compounds from Erythrina Species

CompoundErythrina SourceCell LineIC50 (µM)
PhaseollidinE. vespertilioPC3 (Prostate Cancer)8.83
NFF (Normal Fibroblast)0.64
ErythralineE. velutinaSiHa (Cervical Cancer)Not Specified
Erythrina AlkaloidE. variegataT47D (Breast Cancer)1.0 (µg/mL)
Isoflavonoid (Warangalone)E. variegataT47D (Breast Cancer)3.3 (µg/mL)

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results in the cytotoxic screening of plant extracts.

Plant Material Collection and Preparation
  • Collection: Collect the desired plant part (e.g., stem bark, leaves) from a healthy, mature Erythrina plant.

  • Authentication: Have the plant material taxonomically identified and authenticated by a qualified botanist.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.

Sequential Solvent Extraction

Sequential extraction with solvents of increasing polarity is a common method to fractionate phytochemicals.

  • Defatting: Macerate the powdered plant material in a non-polar solvent like n-hexane for 48-72 hours with continuous stirring. This step removes lipids and other non-polar compounds.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the n-hexane extract.

  • Sequential Maceration: Sequentially soak the plant residue in solvents of increasing polarity, such as dichloromethane, ethyl acetate, and finally methanol, repeating the maceration and filtration steps for each solvent.

  • Drying and Storage: Dry all the obtained extracts to a constant weight and store them at 4°C in airtight containers until further use.

Cell Culture
  • Cell Line Procurement: Obtain the desired cancer and normal cell lines from a reputable cell bank.

  • Culture Medium: Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Sub-culturing: Sub-culture the cells upon reaching 70-80% confluency to ensure exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for cytotoxicity screening.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the Erythrina extracts and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for a specified period, typically 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each extract.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxic Screening

The following diagram illustrates the general workflow for the preliminary cytotoxic screening of Erythrina extracts.

G cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_screening Cytotoxicity Screening cluster_output Outcome p1 Plant Collection & Authentication p2 Drying & Pulverization p1->p2 e1 Sequential Solvent Extraction (n-hexane, DCM, EtOAc, MeOH) p2->e1 s1 Cell Culture (Cancer & Normal Cell Lines) e1->s1 s2 MTT Assay s1->s2 s3 Data Analysis (% Viability, IC50) s2->s3 o1 Identification of Potent Extracts s3->o1

Workflow for Cytotoxic Screening of Erythrina Extracts.
Postulated Signaling Pathways

Erythrina alkaloids and flavonoids have been shown to induce apoptosis and cell cycle arrest in cancer cells. The PI3K/Akt and MAPK/ERK signaling pathways, which are often dysregulated in cancer, are suggested as potential targets. The diagram below illustrates a hypothetical model of how Erythrina compounds might exert their cytotoxic effects.

G cluster_pathway Postulated Signaling Pathways for Erythrina-Induced Cytotoxicity Erythrina Erythrina Compounds (Alkaloids, Flavonoids) PI3K PI3K Erythrina->PI3K Inhibition MAPK MAPK/ERK Pathway Erythrina->MAPK Modulation CellCycleArrest Cell Cycle Arrest (G2/M) Erythrina->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation MAPK->Apoptosis

Hypothetical Signaling Pathways Modulated by Erythrina Compounds.

Conclusion and Future Directions

The preliminary cytotoxic screening of Erythrina extracts has revealed their significant potential in the discovery of novel anticancer agents. The data presented in this guide highlights the potent and, in some cases, selective cytotoxicity of these extracts against various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to conduct further investigations in a standardized manner.

Future research should focus on:

  • Bioassay-guided fractionation: To isolate and identify the specific bioactive compounds responsible for the observed cytotoxic effects.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by the isolated compounds.

  • In vivo studies: To evaluate the efficacy and safety of the most promising extracts and compounds in preclinical animal models.

  • Synergistic studies: To investigate the potential of Erythrina extracts or compounds to enhance the efficacy of existing chemotherapeutic drugs.

By systematically exploring the rich phytochemical diversity of the Erythrina genus, the scientific community can unlock new avenues for the development of effective and safer cancer therapies.

References

Unveiling the Shield: A Technical Guide to the Antimicrobial Properties of Novel Erythrina Isoflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. The genus Erythrina, a rich source of bioactive secondary metabolites, has emerged as a promising frontier in this search. This technical guide delves into the antimicrobial prowess of novel isoflavones isolated from Erythrina species, presenting a consolidated overview of their activity, underlying mechanisms, and the experimental rigor required for their evaluation.

Quantitative Antimicrobial Activity of Erythrina Isoflavones

The antimicrobial efficacy of isoflavones derived from various Erythrina species has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values, collated from multiple studies, are presented below to facilitate a comparative analysis of their potency against a spectrum of bacterial pathogens, including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Erythrina Isoflavones against Gram-Positive Bacteria

Isoflavone (B191592)Erythrina SpeciesBacterial StrainMIC (µg/mL)Reference
Erybraedin AE. lysistemonStaphylococcus aureus2[1]
Erybraedin AE. zeyheriVancomycin-resistant S. aureus (VRSA)1.56 - 6.25[1]
ErycristagallinE. subumbransMethicillin-resistant S. aureus (MRSA)0.39 - 1.56[1]
ErycristagallinE. subumbransVancomycin-resistant S. aureus (VRSA)0.39 - 1.56[1]
Eryvarin DE. fuscaStaphylococcus aureus4[1]
Eryzerin CE. zeyheriVancomycin-resistant S. aureus (VRSA)1.56 - 6.25
IsolupalbigeninE. poeppigianaMethicillin-resistant S. aureus (MRSA)1.56 - 3.13
Erythrinin BE. poeppigianaMethicillin-resistant S. aureus (MRSA)6.25 - 12.5
ScandenoneE. addisonaeEnterococcus faecalis16 - 64
ScandenoneE. addisonaeBacillus subtilis16 - 64
ScandenoneE. addisonaeStaphylococcus aureus64
CoumestrolE. crista galliBacillus brevis16.3 µM
GenisteinE. crista galliBacillus brevis64.8 µM
DaidzeinE. crista galliBacillus brevis137.8 µM

Table 2: Minimum Inhibitory Concentrations (MICs) of Erythrina Isoflavones against Gram-Negative Bacteria

IsoflavoneErythrina SpeciesBacterial StrainMIC (µg/mL)Reference
Neo-bavaisoflavoneE. sigmoideaEscherichia coli8 - 32
6,8-diprenylgenisteinE. caffraEscherichia coli3.9 - 7.8
6,8-diprenylgenisteinE. caffraKlebsiella pneumoniae3.9 - 7.8
AlpinumisoflavoneE. caffraEscherichia coli3.9 - 7.8
AlpinumisoflavoneE. caffraKlebsiella pneumoniae3.9 - 7.8
ScandenoneE. addisonaeEnterobacter cloacae16 - 64
4',5,7-Trihydroxy-6-(2''-hydroxy-3''-prenyl)isoflavoneNot SpecifiedEscherichia coli10.0

Experimental Protocols: A Blueprint for Discovery

The isolation and evaluation of novel antimicrobial isoflavones from Erythrina species follow a structured workflow. The methodologies detailed below are compiled from established research protocols.

Isolation and Purification of Isoflavones

A common procedure for extracting and isolating isoflavones from Erythrina plant material, such as the stem bark, is outlined below.

G A Plant Material Collection (e.g., Stem Bark) B Air Drying and Grinding A->B C Maceration with Acetone B->C D Solvent Evaporation C->D E Fractionation with Methylene Chloride D->E F Silica (B1680970) Gel Column Chromatography E->F G Elution with Solvent Gradient F->G H Fraction Collection and TLC Analysis G->H I Further Purification (e.g., Sephadex LH-20, HPLC) H->I J Structure Elucidation (NMR, MS) I->J

Caption: General workflow for the isolation and identification of isoflavones.

The process typically begins with the collection, drying, and grinding of the plant material. This is followed by extraction with a solvent such as acetone. The resulting crude extract is then subjected to a series of chromatographic separations, including column chromatography over silica gel, to isolate individual compounds. The structures of the purified isoflavones are subsequently determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated isoflavones is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The broth microdilution method is a widely accepted and standardized technique for this purpose.

G A Prepare Bacterial Inoculum (Standardized Density) C Inoculate Microtiter Plate Wells with Bacteria and Isoflavone Dilutions A->C B Serial Dilution of Isoflavone in Broth Medium B->C D Incubate at 37°C for 24 hours C->D E Visual Inspection for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Subculture from Clear Wells onto Agar (B569324) Plates F->G H Incubate Agar Plates G->H I Determine MBC: Lowest concentration with no bacterial colonies H->I

Caption: Workflow for MIC and MBC determination by broth microdilution.

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. To determine the MBC, aliquots from the clear wells are plated on agar, and the MBC is the lowest concentration that results in no bacterial growth on the agar surface.

Mechanisms of Antimicrobial Action: Disrupting the Microbial Fortress

The potent antimicrobial activity of Erythrina isoflavones is attributed to several mechanisms that target fundamental bacterial processes. These proposed mechanisms include the disruption of the cytoplasmic membrane, inhibition of nucleic acid synthesis, and modulation of energy metabolism.

Proposed Mechanisms of Action

G cluster_0 Erythrina Isoflavone cluster_1 Bacterial Cell A Prenylated Isoflavone B Cytoplasmic Membrane Disruption A->B C Inhibition of Nucleic Acid Synthesis A->C D Modulation of Energy Metabolism (e.g., ATP Synthase Inhibition) A->D E Bacterial Cell Death B->E C->E D->E

Caption: Proposed antimicrobial mechanisms of Erythrina isoflavones.

Prenylated isoflavones, a common structural feature of many potent compounds from Erythrina, are particularly effective due to their lipophilic nature, which facilitates their interaction with and disruption of the bacterial cell membrane. This membrane damage is considered a dominant mechanism of action. Furthermore, some isoflavones have been shown to interfere with the synthesis of DNA and RNA, essential processes for bacterial replication. Another key target is cellular energy production, with some compounds inhibiting enzymes like ATP synthase.

Structure-Activity Relationship: The Blueprint for Potency

The antimicrobial efficacy of Erythrina isoflavones is intrinsically linked to their chemical structure. Key structural features that have been identified to enhance antibacterial activity include:

  • Prenylation: The presence and position of prenyl groups are crucial for activity. These lipophilic moieties are thought to enhance the interaction of the isoflavone with the bacterial cell membrane.

  • Hydroxyl Groups: The presence of hydroxyl groups at specific positions on the isoflavone scaffold, such as at positions 5 and 7 in the A-ring and 4' in the B-ring, is associated with lower MIC values and thus higher potency.

Conclusion and Future Directions

The novel isoflavones from the Erythrina genus represent a rich and largely untapped source of potent antimicrobial agents. Their demonstrated activity against drug-resistant bacteria, coupled with a multifaceted mechanism of action, positions them as strong candidates for further drug development. Future research should focus on in-depth mechanistic studies to fully elucidate their molecular targets, as well as in vivo efficacy and safety evaluations to translate these promising in vitro findings into clinically viable therapies. The structure-activity relationships identified provide a valuable roadmap for the semi-synthetic optimization of these natural products to enhance their antimicrobial potency and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Isoflavonoid Extraction from Erythrina Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and purification of isoflavonoids from the bark of Erythrina species. The methods outlined are based on established scientific literature and are intended to guide researchers in the efficient isolation of these bioactive compounds for further study and development.

Introduction

The genus Erythrina, commonly known as coral trees, is a rich source of various secondary metabolites, including a diverse array of isoflavonoids.[1] These compounds, particularly prenylated isoflavonoids, have garnered significant attention for their potential therapeutic applications, exhibiting anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The bark of Erythrina species is a primary source of these valuable compounds.[2][4]

This application note details the methodologies for the extraction, fractionation, and purification of isoflavonoids from Erythrina bark, provides quantitative data from relevant studies, and illustrates a key signaling pathway affected by these compounds.

Data Presentation

The following tables summarize quantitative data related to the extraction and bioactivity of isoflavonoids and extracts from Erythrina species.

Table 1: Total Flavonoid and Phenolic Content in Erythrina indica Leaf Extracts

Extract TypeTotal Phenolics (mg gallic acid equivalents/g)Total Flavonoids (mg rutin (B1680289) equivalents/g)Total Flavonols (mg rutin equivalents/g)
Aqueous Extract24.91 ± 0.00357.55 ± 33.38265.14 ± 7.30
Methanol Extract25.62 ± 0.00524.22 ± 16.17167.21 ± 11.16

(Data sourced from a study on Erythrina indica leaves, providing an indication of flavonoid content in the genus)

Table 2: In Vitro Anticancer Activity of Erythrina caffra Bark Extracts (IC50 values in µg/mL)

ExtractDPPH Radical ScavengingHEK293 (normal cells)HeLa (cervical cancer)MCF-7 (breast cancer)
n-hexane> 250> 250> 250> 250
Dichloromethane (B109758)144.17273.4793.82144.17
Ethyl acetate (B1210297)> 250> 250> 250> 250
Methanol> 250> 250> 250> 250
5-Fluorouracil (standard drug)-19.3412.8214.12

[Data from a study on the sequential extraction of Erythrina caffra stem bark]

Experimental Protocols

This section provides detailed protocols for the extraction and purification of isoflavonoids from Erythrina bark.

Plant Material Preparation
  • Collection and Identification: Collect fresh stem bark of the desired Erythrina species. Ensure proper botanical identification.

  • Cleaning and Drying: Wash the bark thoroughly with distilled water to remove any dirt and epiphytes. Air-dry the bark in a well-ventilated area, shielded from direct sunlight, until it is brittle.

  • Grinding: Grind the dried bark into a coarse powder using a mechanical grinder. A finer powder increases the surface area for extraction but can make filtration more difficult.

Extraction Protocol: Maceration

Maceration is a simple and widely used method for the extraction of thermolabile compounds.

  • Solvent Selection: 80% ethanol (B145695) is an effective solvent for the extraction of flavonoids from Erythrina species. Methanol is also commonly used.

  • Extraction Process:

    • Place the powdered bark in a large, sealed container (e.g., an Erlenmeyer flask).

    • Add the extraction solvent at a solid-to-solvent ratio of 1:20 to 1:25 (w/v).

    • Seal the container and allow it to stand at room temperature for at least 3 days, with frequent agitation. Alternatively, for a faster extraction, agitate the mixture vigorously for 2 hours.

  • Filtration: Separate the extract from the solid plant material by filtering through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

Sequential Extraction Protocol

This method is useful for separating compounds based on their polarity.

  • Initial Extraction: Perform an initial extraction of the powdered bark with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. This is known as defatting.

  • Sequential Maceration: Sequentially macerate the defatted plant material with solvents of increasing polarity. A typical sequence is:

    • Dichloromethane

    • Ethyl acetate

    • Methanol

  • Procedure: For each solvent, follow the maceration protocol described in section 3.2. Ensure the plant material is dried between each solvent extraction step.

  • Concentration: Concentrate each solvent fraction separately using a rotary evaporator to yield different crude extracts.

Purification Protocol: Silica (B1680970) Gel Column Chromatography

This is a standard technique for the separation and purification of individual isoflavonoids from the crude extract.

  • Preparation of the Column:

    • Prepare a slurry of silica gel 60 (0.040–0.063 mm) in a non-polar solvent such as n-hexane.

    • Wet pack the slurry into a glass column.

  • Sample Loading:

    • Dissolve the crude extract (e.g., the dichloromethane or ethyl acetate extract) in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and allow it to dry. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% n-hexane, gradually increasing the proportion of a more polar solvent like ethyl acetate, and then further increasing the polarity with methanol. For example, a gradient of n-hexane/dichloromethane followed by dichloromethane/methanol can be used.

    • The specific gradient will depend on the polarity of the target isoflavonoids and should be optimized using thin-layer chromatography (TLC) prior to running the column.

  • Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 100 mL).

  • Analysis: Monitor the fractions by TLC to identify those containing the desired compounds. Pool the fractions containing the same compound(s) and concentrate them to obtain the purified isoflavonoids.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of isoflavonoids from Erythrina bark.

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification p1 Fresh Erythrina Bark p2 Washing and Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration with 80% Ethanol (1:25 w/v, 3 days) p3->e1 s1 Filtration e1->s1 s2 Rotary Evaporation s1->s2 s3 Crude Isoflavonoid (B1168493) Extract s2->s3 pu1 Silica Gel Column Chromatography s3->pu1 pu2 Fraction Collection pu1->pu2 pu3 TLC Analysis pu2->pu3 pu4 Pooling and Concentration pu3->pu4 pu5 Purified Isoflavonoids pu4->pu5

Caption: Workflow for isoflavonoid extraction and purification.

Signaling Pathway

Certain isoflavonoids isolated from Erythrina species, such as Alpinumisoflavone (AIF) and 4'-Methoxy licoflavanone (MLF), have been shown to induce apoptosis in human leukemia HL-60 cells through both the extrinsic and intrinsic pathways. They also inhibit the NF-κB and STAT signaling pathways.

G cluster_pathway Apoptotic Signaling Pathway of Erythrina Isoflavonoids in Leukemia Cells isoflavonoids Erythrina Isoflavonoids (e.g., AIF, MLF) fas Fas Receptor isoflavonoids->fas induces expression bax Bax activation isoflavonoids->bax induces nfkb NF-κB Inhibition isoflavonoids->nfkb inhibits stat STAT Inhibition isoflavonoids->stat inhibits cas8 Caspase-8 activation fas->cas8 bid Bid cleavage to tBid cas8->bid cas3 Caspase-3 activation cas8->cas3 bid->bax mito Mitochondrial Membrane Potential Loss bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptotic pathway induced by Erythrina isoflavonoids.

References

Application Note: A Proposed HPLC-MS/MS Method for the Quantification of Eryvarin A in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eryvarin A is a pterocarpan (B192222) isoflavonoid (B1168493) isolated from plants of the Erythrina genus, such as Erythrina variegata.[1] Pterocarpans are a class of isoflavonoids known for their various biological activities, making them of interest in pharmaceutical research. A sensitive and selective analytical method is crucial for the pharmacokinetic and metabolic studies of Eryvarin A. This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Eryvarin A in human plasma. As no validated method has been published, this protocol is based on established methodologies for analogous isoflavonoids and serves as a comprehensive starting point for method development and validation.[2][3][4]

Chemical Structure

  • Compound: Eryvarin A

  • Molecular Formula: C₂₁H₂₂O₆[1]

  • Molecular Weight: 370.4 g/mol

  • Structure: (Image of Eryvarin A structure would be placed here in a formal document)

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Eryvarin A from human plasma.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • Eryvarin A standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another isoflavonoid like Genistein)

  • Acetonitrile (B52724) (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of 14,000 x g and 4°C)

  • HPLC vials with inserts

Procedure:

  • Thaw frozen plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of the Internal Standard working solution in a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject a portion of the supernatant (typically 5-10 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Proposed):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 20% B; 1-5 min: 20-95% B; 5-6 min: 95% B; 6-6.1 min: 95-20% B; 6.1-8 min: 20% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Proposed):

Based on the structure of Eryvarin A (a pterocarpan isoflavonoid), the protonated molecule [M+H]⁺ would be the precursor ion. Product ions would be generated through characteristic fragmentation pathways for isoflavonoids, such as retro-Diels-Alder (RDA) fragmentation of the C-ring and losses of small neutral molecules like CO.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Eryvarin A 371.1165.10.13025
Eryvarin A (confirm.) 371.1203.10.13020
Internal Standard (e.g., 271.1 for Genistein)(e.g., 153.1)0.13522

Note: Italicized values are proposed and require experimental optimization.

Data Presentation

The following tables represent the expected performance characteristics of a fully validated assay.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Eryvarin A1 - 1000y = 0.0025x + 0.0012≥ 0.995

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%RE)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%RE)
LLOQ (1) < 15%± 15%< 15%± 15%
Low QC (3) < 15%± 15%< 15%± 15%
Mid QC (100) < 15%± 15%< 15%± 15%
High QC (800) < 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC (3) 85 - 115%85 - 115%
High QC (800) 85 - 115%85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma is_spike Spike with Internal Standard plasma->is_spike precipitation Add 300 µL Cold Acetonitrile is_spike->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant injection Inject 5 µL into HPLC supernatant->injection separation C18 Reverse-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection on Triple Quadrupole MS ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Eryvarin A calibration->quantification

Caption: Experimental workflow for Eryvarin A quantification.

This application note provides a detailed, proposed protocol for the quantification of Eryvarin A in human plasma using HPLC-MS/MS. The outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methods for similar isoflavonoid compounds and offer a robust starting point for formal method development and validation in a regulated bioanalytical laboratory. The successful implementation of this method will enable further research into the pharmacokinetics and clinical potential of Eryvarin A.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Erythrina Isoflavonoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrina species are a rich source of structurally diverse isoflavonoids, which have demonstrated a range of biological activities, including promising cytotoxic effects against various cancer cell lines.[1][2] The evaluation of the cytotoxic potential of these compounds is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for conducting cell-based assays to determine the cytotoxicity of Erythrina isoflavonoids. The methodologies described herein are designed to ensure reproducibility and provide a comprehensive framework for assessing the anticancer properties of these natural products. The assays covered include the determination of cell viability and proliferation, as well as the investigation of the underlying mechanisms of cell death, such as the induction of apoptosis.

Data Presentation: Cytotoxicity of Erythrina Isoflavonoids

The following tables summarize the 50% inhibitory concentration (IC50) values of various isoflavonoids isolated from Erythrina species against a panel of cancer cell lines. This data provides a comparative overview of their cytotoxic potency.

Table 1: IC50 Values of Isoflavonoids from Erythrina sigmoidea [3]

CompoundCell LineIC50 (µM)
Abyssinone IVMDA-MB-231-pcDNA14.43
HCT116 (p53+/+)20.65
Sigmoidin ICCRF-CEM4.24
MDA-MB-231-BCRP30.98
Sophorapterocarpan ACCRF-CEM3.73
U87MG.ΔEGFR14.81
6α-hydroxyphaseollidinCCRF-CEM3.36
HepG26.44
Doxorubicin (Control)CCRF-CEM0.20
CEM/ADR5000195.12

Table 2: IC50 Values of Isoflavonoids from Erythrina excelsa and Erythrina senegalensis [4]

CompoundCell LineIC50 (µM)
NeobavaisoflavoneCCRF-CEM42.93
HCT116 (p53+/+)114.64
Sigmoidin HU87MG25.59
HCT116 (p53+/+)110.51
IsoneorautenolMDA-MB 237BCRP2.67
U87MG21.84
Doxorubicin (Control)CCRF-CEM0.20
CEM/ADR5000195.12

Table 3: IC50 Values of Other Bioactive Erythrina Compounds

CompoundSource SpeciesCell LineIC50 (µM)Reference
AlpinumisoflavoneErythrina senegalensisVarious~35 (mean)[1]
4'-Methoxy licoflavanoneErythrina suberosaHL-60~20
AlpinumisoflavoneErythrina suberosaHL-60~20
IsolupalbigeninErythrina subumbransMCF-777.79
T47D133.27
HeLa300.53

Experimental Protocols

This section provides detailed, step-by-step protocols for the key cell-based assays used to evaluate the cytotoxicity of Erythrina isoflavonoids.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the dose-dependent effect of the test compounds on cell viability.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Erythrina isoflavonoid (B1168493) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Principle: This fluorescent assay utilizes the blue, non-fluorescent dye resazurin (B115843), which is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 0.5-1 x 10⁴ cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with varying concentrations of the Erythrina isoflavonoid as described in the MTT assay protocol.

  • Resazurin Addition: After the desired incubation period (e.g., 72 hours), add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 544-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Apoptosis and Mechanistic Assays

These assays help to elucidate the cellular mechanisms by which Erythrina isoflavonoids induce cell death.

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate that is cleaved by active caspases-3/7, releasing a substrate for luciferase and generating a luminescent signal.

Protocol:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the Erythrina isoflavonoid as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Principle: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This assay uses a fluorescent dye, such as JC-1 or TMRE, that accumulates in the mitochondria of healthy cells. In apoptotic cells, the collapse of the MMP prevents the dye from accumulating, leading to a change in fluorescence.

Protocol (using JC-1 and Flow Cytometry):

  • Cell Treatment: Culture and treat cells with the Erythrina isoflavonoid in 6-well plates.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

  • JC-1 Staining: Resuspend the cells in 0.5 mL of complete medium and add 0.5 mL of JC-1 working solution (typically 2 µM). Incubate for 20 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold staining buffer.

  • Flow Cytometry Analysis: Resuspend the cells in 300 µL of staining buffer and analyze immediately by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence, while apoptotic cells with low MMP will show green fluorescence.

  • Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescence).

Principle: Increased production of reactive oxygen species can be a trigger for apoptosis. This assay uses a cell-permeable dye, such as H₂DCFDA, which becomes fluorescent upon oxidation by intracellular ROS.

Protocol (using H₂DCFDA and Flow Cytometry):

  • Cell Treatment: Culture and treat cells with the Erythrina isoflavonoid in 6-well plates.

  • Cell Harvesting: Harvest and wash the cells as described above.

  • H₂DCFDA Staining: Resuspend the cells at a density of 1 x 10⁶ cells/mL in a working solution of H₂DCFDA (e.g., 0.1 µM in DPBS). Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with pre-warmed DPBS.

  • Flow Cytometry Analysis: Resuspend the cells in DPBS and analyze by flow cytometry using an excitation wavelength of 488 nm and an emission wavelength of 535 nm.

  • Data Analysis: Quantify the increase in mean fluorescence intensity in treated cells compared to untreated controls.

Visualizations

Experimental Workflow

experimental_workflow start Start: Prepare Erythrina Isoflavonoid Stock Solutions cell_culture Cell Culture: Seed cells in 96-well or 6-well plates start->cell_culture treatment Treatment: Incubate cells with various concentrations of isoflavonoids cell_culture->treatment cytotoxicity_assays Cytotoxicity Assessment treatment->cytotoxicity_assays mechanistic_assays Mechanistic Studies treatment->mechanistic_assays mtt_assay MTT Assay cytotoxicity_assays->mtt_assay resazurin_assay Resazurin Assay cytotoxicity_assays->resazurin_assay data_analysis Data Analysis: Calculate IC50 values and assess mechanistic changes mtt_assay->data_analysis resazurin_assay->data_analysis caspase_assay Caspase-Glo 3/7 Assay mechanistic_assays->caspase_assay mmp_assay MMP Assay (JC-1/TMRE) mechanistic_assays->mmp_assay ros_assay ROS Detection (H2DCFDA) mechanistic_assays->ros_assay caspase_assay->data_analysis mmp_assay->data_analysis ros_assay->data_analysis conclusion Conclusion: Determine cytotoxic potential and mechanism of action data_analysis->conclusion

Caption: Workflow for assessing Erythrina isoflavonoid cytotoxicity.

Signaling Pathway of Isoflavonoid-Induced Apoptosis

apoptosis_pathway isoflavonoid Erythrina Isoflavonoid ros ↑ Reactive Oxygen Species (ROS) isoflavonoid->ros mmp ↓ Mitochondrial Membrane Potential (MMP) isoflavonoid->mmp death_receptors Death Receptors (e.g., Fas) isoflavonoid->death_receptors nfkb Inhibition of NF-κB isoflavonoid->nfkb mapk Modulation of MAPK Pathway isoflavonoid->mapk ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Signaling pathways in isoflavonoid-induced apoptosis.

References

Application Notes and Protocols for Utilizing Erythrina Compounds in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. The genus Erythrina, comprising over 100 species of flowering plants, has been a subject of interest in traditional medicine and modern drug discovery due to its rich composition of bioactive secondary metabolites. These compounds, primarily flavonoids and alkaloids, have demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including multidrug-resistant strains. This document provides detailed application notes and experimental protocols for the use of Erythrina compounds in antimicrobial susceptibility testing, guiding researchers in the evaluation of their efficacy and potential as future antimicrobial agents.

Data Presentation: Antimicrobial Activity of Erythrina Compounds

The antimicrobial efficacy of various compounds and extracts from different Erythrina species has been quantified, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of selected Erythrina compounds and extracts against various microbial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Erythrina Alkaloids and Extracts

Erythrina SpeciesCompound/ExtractTest OrganismMIC (µg/mL)Reference
E. crista-galliAlkaloidal FractionsPseudomonas aeruginosa31.25[1]
Basic Ether FractionShigella sonnei62.5[1]
Isolated Alkaloids (1-6)Various Bacteria50-100[1]
Crude Extract, Alkaloids 1, 2, 5Candida krusei12.5-31.25[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Erythrina Flavonoids

Erythrina SpeciesCompoundTest OrganismMIC (µg/mL)Reference
E. zeyheriErybraedin AVancomycin-Resistant Enterococci (VRE)1.56-3.13[2]
Erybraedin AMethicillin-Resistant Staphylococcus aureus (MRSA)3.13-6.25
Eryzerin CVancomycin-Resistant Enterococci (VRE)6.25
E. subumbransCompound 9Gram-positive bacteria and fungi2-4
E. fuscaSandwicensinStaphylococcus aureus8
ScandenoneStaphylococcus aureus8
E. sigmoideaSigmoidin MStaphylococcus aureus4
E. abyssinicaCompound 27Staphylococcus aureus3.12

Table 3: Synergistic Activity of Erythrina Flavonoids with Vancomycin (B549263)

Erythrina CompoundTest OrganismFractional Inhibitory Concentration (FIC) IndexInterpretationReference
Erybraedin AVancomycin-Resistant Enterococci (VRE)0.5306 - 1.0Synergistic to Additive
Eryzerin CVancomycin-Resistant Enterococci (VRE)0.5153 - 0.75Synergistic to Additive
Erybraedin AMethicillin-Resistant Staphylococcus aureus (MRSA)0.6125 - 1.0Additive

Experimental Protocols

Protocol 1: Preparation of Erythrina Extracts

This protocol describes a general method for the solvent extraction of bioactive compounds from Erythrina plant material.

Materials:

  • Dried and powdered plant material (e.g., stem bark, roots, leaves)

  • Solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate, chloroform, hexane)

  • Shaker or sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Sterile containers for storage

Procedure:

  • Weigh the desired amount of powdered plant material.

  • Suspend the powder in a suitable solvent (e.g., a 1:10 solid-to-solvent ratio).

  • Agitate the mixture using a shaker or sonicator for a specified period (e.g., 24-48 hours) at room temperature to facilitate extraction.

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Dry the resulting crude extract completely.

  • Store the dried extract in a sterile, airtight container at 4°C until further use.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of Erythrina compounds or extracts.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Erythrina compound/extract stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory to the test organism)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control (conventional antibiotic)

  • Negative control (medium only)

  • Solvent control (medium with the same concentration of solvent used to dissolve the test compound)

  • Incubator

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the Erythrina stock solution to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, except for the negative control wells.

  • Include a positive control (a known antibiotic) and a solvent control in separate rows.

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the Erythrina compound/extract that completely inhibits visible growth of the microorganism.

Protocol 3: Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to assess the synergistic, additive, indifferent, or antagonistic effects of combining Erythrina compounds with conventional antibiotics.

Materials:

  • 96-well microtiter plates

  • Sterile MHB

  • Stock solutions of the Erythrina compound and a conventional antibiotic

  • Standardized microbial inoculum (0.5 McFarland)

  • Incubator

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Along the x-axis of the plate, create serial dilutions of the Erythrina compound.

  • Along the y-axis of the plate, create serial dilutions of the conventional antibiotic.

  • This creates a matrix of wells with various combinations of concentrations of the two agents.

  • Prepare and add 100 µL of the diluted microbial inoculum (final concentration ~5 x 10⁵ CFU/mL) to each well.

  • Include rows/columns with each agent alone to determine their individual MICs under the same conditions.

  • Incubate the plate for 18-24 hours at the appropriate temperature.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_data Data Analysis plant_material Erythrina Plant Material (e.g., Stem Bark) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract isolation Compound Isolation (Optional) crude_extract->isolation mic_assay MIC Determination (Broth Microdilution) crude_extract->mic_assay checkerboard_assay Synergy Testing (Checkerboard Assay) crude_extract->checkerboard_assay time_kill_assay Time-Kill Kinetics crude_extract->time_kill_assay pure_compound Pure Compound isolation->pure_compound pure_compound->mic_assay pure_compound->checkerboard_assay pure_compound->time_kill_assay mic_value MIC Value mic_assay->mic_value fici_value FICI Value checkerboard_assay->fici_value kill_curve Time-Kill Curve time_kill_assay->kill_curve

Caption: Workflow for evaluating the antimicrobial properties of Erythrina compounds.

Proposed Mechanisms of Antibacterial Action of Erythrina Flavonoids

G cluster_compound Erythrina Flavonoids cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_synthesis Biosynthesis cluster_outcome Outcome erythrina_flavonoids Erythrina Flavonoids membrane_disruption Membrane Disruption erythrina_flavonoids->membrane_disruption Disruption of cytoplasmic membrane dna_gyrase DNA Gyrase B erythrina_flavonoids->dna_gyrase Inhibition atp_synthase ATP Synthase erythrina_flavonoids->atp_synthase Inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death dna_synthesis DNA Synthesis dna_gyrase->dna_synthesis Inhibition of dna_synthesis->cell_death atp_production ATP Production atp_synthase->atp_production Inhibition of atp_production->cell_death

Caption: Putative antibacterial mechanisms of flavonoids from the Erythrina genus.

Conclusion

The compounds derived from Erythrina species represent a promising source of novel antimicrobial agents. The data presented and the protocols detailed herein provide a framework for researchers to systematically evaluate the antimicrobial potential of these natural products. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential in an era of growing antimicrobial resistance.

References

Application of Erythrina Isoflavonoids in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids derived from the Erythrina genus of flowering plants have emerged as a promising class of natural compounds with significant potential in oncology research. A growing body of evidence from in vitro studies demonstrates their cytotoxic, pro-apoptotic, and anti-proliferative effects across a diverse range of cancer cell lines. These compounds exert their anticancer activities through the modulation of critical cellular signaling pathways, including those governing apoptosis, cell cycle progression, and inflammatory responses. This document provides a comprehensive overview of the application of Erythrina isoflavonoids in cancer cell line studies, including a summary of their cytotoxic effects, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways involved.

Data Presentation: Cytotoxicity of Erythrina Isoflavonoids

The following table summarizes the 50% inhibitory concentration (IC50) values of various Erythrina isoflavonoids against a panel of human cancer cell lines. This data highlights the potent and, in some cases, selective anticancer activity of these natural products.

Compound NameCancer Cell LineCell TypeIC50 (µM)Reference
6α-hydroxyphaseollidin CCRF-CEMLeukemia3.36[1]
HepG2Liver6.44[1]
Alpinumisoflavone (AIF) HL-60Leukemia~20[2]
4'-Methoxy licoflavanone (MLF) HL-60Leukemia~20[2]
Sigmoidin I CCRF-CEMLeukemia4.24[1]
MDA-MB-231-BCRPBreast30.98
Sophorapterocarpan A CCRF-CEMLeukemia3.73
U87MG.ΔEGFRGlioblastoma14.81
Abyssinone IV MDA-MB-231-pcDNABreast14.43
HCT116 (p53+/+)Colon20.65
Neobavaisoflavone CCRF-CEMLeukemia42.93
HCT116 (p53+/+)Colon114.64
Sigmoidin H U87MGGlioblastoma25.59
HCT116 (p53+/+)Colon110.51
Isoneorautenol CCRF-CEMLeukemiaIC50 < 115
Erybraedin A Non-small cell lung cancerLung1.5 - 19
Erybraedin C Non-small cell lung cancerLung1.5 - 19
Erysenegalensein E KBCervical-
Erysenegalensein M KBCervical-

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to assess the anticancer effects of Erythrina isoflavonoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Erythrina isoflavonoids on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Erythrina isoflavonoid (B1168493) stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Erythrina isoflavonoid in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest isoflavonoid concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptosis in cancer cells treated with Erythrina isoflavonoids using flow cytometry.

Materials:

  • Cancer cells treated with Erythrina isoflavonoids

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of the Erythrina isoflavonoid for the specified time. Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Erythrina isoflavonoids on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with Erythrina isoflavonoids

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of the isoflavonoid. Harvest the cells by trypsinization and centrifugation.

  • Cell Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Cell Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the expression of key proteins involved in signaling pathways modulated by Erythrina isoflavonoids.

Materials:

  • Cancer cells treated with Erythrina isoflavonoids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

Erythrina isoflavonoids have been shown to modulate several key signaling pathways in cancer cells, leading to apoptosis and cell cycle arrest.

Apoptosis Signaling Pathway

Many Erythrina isoflavonoids, such as 6α-hydroxyphaseollidin, induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the loss of mitochondrial membrane potential (MMP), an increase in reactive oxygen species (ROS), and the activation of a cascade of caspases. Some isoflavonoids may also engage the extrinsic pathway.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Erythrina Isoflavonoids Erythrina Isoflavonoids ROS Increase ROS Increase Erythrina Isoflavonoids->ROS Increase MMP Loss MMP Loss ROS Increase->MMP Loss Cytochrome c release Cytochrome c release MMP Loss->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway Alpinumisoflavone Alpinumisoflavone STAT3 STAT3 Alpinumisoflavone->STAT3 IκBα IκBα Alpinumisoflavone->IκBα p-STAT3 p-STAT3 STAT3->p-STAT3 Inhibited by AIF STAT3 Dimerization STAT3 Dimerization p-STAT3->STAT3 Dimerization Inhibited by AIF Nuclear Translocation_STAT3 Nuclear Translocation_STAT3 STAT3 Dimerization->Nuclear Translocation_STAT3 Inhibited by AIF Gene Transcription (Survival, Proliferation) Gene Transcription (Survival, Proliferation) Nuclear Translocation_STAT3->Gene Transcription (Survival, Proliferation) p-IκBα (Degradation) p-IκBα (Degradation) IκBα->p-IκBα (Degradation) Inhibited by AIF NF-κB NF-κB Nuclear Translocation_NFKB Nuclear Translocation_NFKB NF-κB->Nuclear Translocation_NFKB Gene Transcription (Anti-apoptosis, Inflammation) Gene Transcription (Anti-apoptosis, Inflammation) Nuclear Translocation_NFKB->Gene Transcription (Anti-apoptosis, Inflammation) Start Start Compound Isolation & Characterization Compound Isolation & Characterization Start->Compound Isolation & Characterization In vitro Screening In vitro Screening Compound Isolation & Characterization->In vitro Screening Cytotoxicity (MTT) Mechanism of Action Studies Mechanism of Action Studies In vitro Screening->Mechanism of Action Studies Active Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Apoptosis, Cell Cycle, Western Blot In vivo Studies In vivo Studies Lead Optimization->In vivo Studies End End In vivo Studies->End

References

Application Notes and Protocols for High-Throughput Screening of Erythrina-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Erythrina, commonly known as coral trees, is a rich source of structurally diverse secondary metabolites, principally alkaloids and flavonoids.[1][2][3] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities. Various species of Erythrina have been traditionally used in medicine to treat ailments such as microbial infections, inflammation, and neurological disorders.[2][3] Modern research has begun to validate these traditional uses, with studies demonstrating potent antimicrobial, antioxidant, phytoestrogenic, and acetylcholinesterase (AChE) inhibitory activities of isolated Erythrina compounds.

The vast chemical diversity within the Erythrina genus presents a promising opportunity for the discovery of novel therapeutic agents. High-throughput screening (HTS) offers a rapid and efficient approach to systematically evaluate large libraries of these natural products against specific biological targets. This document provides detailed application notes and protocols for the high-throughput screening of Erythrina-derived compounds, with a focus on their potential as acetylcholinesterase inhibitors, a key target in the management of Alzheimer's disease, and their antimicrobial properties.

Data Presentation: Bioactivity of Erythrina-Derived Compounds

The following tables summarize quantitative data on the bioactivity of various compounds isolated from Erythrina species. This data, compiled from multiple studies, can guide the selection of compounds for HTS campaigns and provides a baseline for hit validation.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Erythrina Compounds

Compound/ExtractSource SpeciesAssay TypeIC50 ValueReference
Chloroform FractionErythrina variegata (bark)Biochemical38.03 ± 1.987 µg/mL
ErysotineErythrina spp.in silico (Molecular Docking)High Binding Affinity
ErythralineErythrina spp.in silico (Molecular Docking)High Binding Affinity
2(S)‒5,7‒dihydroxy‒5′‒methoxy‒[2′′,2′′‒(3′′‒hydroxy)‒dimethylpyrano]‒(5′′,6′′:3′,4′) flavanoneErythrina spp.in silico (Molecular Docking)High Binding Affinity
Abyssinoflavanone IVErythrina spp.in silico (Molecular Docking)High Binding Affinity

Table 2: Antimicrobial Activity of Erythrina Flavonoids and Extracts

Compound/ExtractSource SpeciesTarget MicroorganismMIC Value (µg/mL)Reference
Sigmoidin MErythrina sigmoideaStaphylococcus aureus4
Sigmoidin LErythrina sigmoideaStaphylococcus aureus4
Sigmoidin LErythrina sigmoideaProteus vulgaris7
Compound 27 (an isoflavonoid)Erythrina mildbraediiStaphylococcus aureus3.12
Compound 27 (an isoflavonoid)Erythrina mildbraediiMycobacterium smegmatis0.78
LysisteisoflavoneErythrina lysistemonBacillus cereus2
LysisteisoflavoneErythrina lysistemonEscherichia coli6
Dichloromethane ExtractErythrina abyssinicaCandida albicans15.6
Hexane ExtractErythrina abyssinicaStaphylococcus aureus31.25
Dichloromethane ExtractErythrina abyssinicaStaphylococcus aureus62.5
Ethyl Acetate ExtractErythrina abyssinicaCandida albicansHighest zone of inhibition (25 mm)

Experimental Protocols

Protocol 1: High-Throughput Screening of Erythrina Compounds for Acetylcholinesterase Inhibition (Ellman's Method)

This protocol describes a colorimetric, enzyme-based assay for the high-throughput screening of Erythrina-derived compounds for the inhibition of acetylcholinesterase. The assay is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product, from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Erythrina compound library (dissolved in DMSO)

  • Positive control (e.g., Physostigmine)

  • 384-well microplates

  • Automated liquid handler

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 200 nL of each Erythrina compound from the library into the wells of a 384-well microplate.

    • Include wells with 200 nL of DMSO as a negative control (100% enzyme activity) and 200 nL of a known AChE inhibitor (e.g., physostigmine) as a positive control (0% enzyme activity).

  • Enzyme Addition:

    • Prepare a solution of human recombinant AChE in Tris-HCl buffer to a final concentration of 0.02 U/mL.

    • Add 20 µL of the AChE solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a substrate-reagent mixture containing ATCI (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in Tris-HCl buffer.

    • Add 20 µL of the substrate-reagent mixture to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a reader and measure the absorbance at 412 nm in a kinetic mode, taking readings every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Vmax_compound / Vmax_DMSO)] * 100

    • Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >50%).

    • For hit compounds, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based High-Throughput Screening for Acetylcholinesterase Inhibitors

This protocol utilizes a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses AChE, providing a more physiologically relevant screening environment. A fluorescence-based readout is described here.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Amplex® Red Acetylcholine/Acetylcholinesterase Assay Kit (or similar)

  • Erythrina compound library (in DMSO)

  • Positive control (e.g., Donepezil)

  • 384-well, black, clear-bottom microplates

  • Automated liquid handler

  • Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Using an automated liquid handler, add 100 nL of each Erythrina compound to the cell plates.

    • Include DMSO and positive control wells.

    • Incubate for 1 hour at 37°C.

  • Reagent Addition:

    • Prepare the Amplex® Red reaction mixture according to the manufacturer's instructions, containing Amplex® Red reagent, horseradish peroxidase, choline (B1196258) oxidase, and acetylcholine.

    • Add 10 µL of the reaction mixture to each well.

  • Incubation and Signal Detection:

    • Incubate the plates at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in Protocol 1, using the fluorescence signal instead of absorbance.

    • Identify and confirm hits through dose-response analysis to determine EC50 values.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cholinergic Synapse cluster_1 Inhibition by Erythrina Compound Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Uptake Choline Transporter Choline_Acetate->Choline_Uptake Choline_Uptake->Presynaptic Reuptake Erythrina_Cmpd Erythrina Compound Erythrina_Cmpd->AChE Inhibits

Caption: Cholinergic signaling pathway and the mechanism of action of Erythrina-derived AChE inhibitors.

HTS_Workflow start Start library_prep Erythrina Compound Library Preparation start->library_prep primary_screen Primary HTS (Single Concentration) library_prep->primary_screen assay_dev Assay Development & Optimization assay_dev->primary_screen data_analysis1 Data Analysis (% Inhibition) primary_screen->data_analysis1 hit_id Hit Identification data_analysis1->hit_id dose_response Dose-Response Confirmation hit_id->dose_response Active end Lead Compound hit_id->end Inactive data_analysis2 IC50/EC50 Determination dose_response->data_analysis2 hit_validation Hit Validation (Orthogonal Assays) data_analysis2->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar sar->end

Caption: A generalized workflow for high-throughput screening of Erythrina-derived compounds.

References

Application Notes and Protocols for In Vivo Studies of Erythrina Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Erythrina is a rich source of diverse isoflavonoids, with over 370 flavonoid compounds identified, including isoflavones, pterocarpans, and flavanones.[1][2][3] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities. Preclinical studies, both in vitro and in vivo, have demonstrated the potential of Erythrina isoflavonoids in several therapeutic areas.

Key bioactive isoflavonoids isolated from various Erythrina species include alpinumisoflavone, derrone, erysenegalensein E and M, sigmoidin I, and 6α-hydroxyphaseollidin. These compounds have shown promising anticancer, estrogenic, anti-inflammatory, and bone-protective effects. For instance, studies have indicated that certain Erythrina isoflavonoids can induce apoptosis in cancer cells and exhibit cytotoxic effects against multi-drug resistant cancer cell lines.[4] Furthermore, the estrogenic activity of Erythrina extracts has been demonstrated in vivo through uterotrophic assays in ovariectomized rats, suggesting potential applications in managing symptoms of menopause. Additionally, prenylated isoflavonoids from Erythrina cortex have been shown to exert bone-protective effects in ovariectomized rats by modulating gut microbiota and bone turnover markers.

These application notes provide a detailed protocol for conducting in vivo studies to evaluate the therapeutic potential of Erythrina isoflavonoids, focusing on their anticancer, estrogenic, and bone-protective activities. The protocols are designed to guide researchers in study design, experimental procedures, and data analysis.

Data Presentation

Table 1: Hypothetical Anticancer Efficacy of Erythrina Isoflavonoid (B1168493) Extract (EIE) in a Xenograft Mouse Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Body Weight (g) ± SD
Vehicle Control-1500 ± 250022.5 ± 1.5
EIE50950 ± 18036.722.1 ± 1.8
EIE100600 ± 120 60.021.8 ± 1.6
Positive Control (Doxorubicin)5450 ± 9070.019.5 ± 2.0

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Table 2: Hypothetical Estrogenic Activity of Erythrina Isoflavonoid Extract (EIE) in Ovariectomized Rats
Treatment GroupDose (mg/kg/day)Uterine Wet Weight (mg) ± SDUterine Dry Weight (mg) ± SDVaginal Epithelial Height (µm) ± SD
Sham Control-250.5 ± 30.250.1 ± 8.555.6 ± 7.3
OVX + Vehicle-80.3 ± 15.118.2 ± 4.312.4 ± 3.1
OVX + EIE50130.6 ± 20.528.9 ± 5.125.8 ± 4.9*
OVX + EIE100185.2 ± 25.8 40.1 ± 6.740.2 ± 6.2
OVX + 17β-Estradiol0.1240.8 ± 28.948.5 ± 7.9 52.1 ± 6.8

*p < 0.05, **p < 0.01 compared to OVX + Vehicle. OVX: Ovariectomized.

Table 3: Hypothetical Bone-Protective Effects of Erythrina Isoflavonoid Extract (EIE) in Ovariectomized Rats
Treatment GroupDose (mg/kg/day)Femoral Bone Mineral Density (g/cm²) ± SDSerum ALP (U/L) ± SDSerum CTX-I (ng/mL) ± SD
Sham Control-0.28 ± 0.03120 ± 153.5 ± 0.5
OVX + Vehicle-0.19 ± 0.02250 ± 257.8 ± 0.9
OVX + EIE500.23 ± 0.03180 ± 205.5 ± 0.7*
OVX + EIE1000.26 ± 0.02 140 ± 184.2 ± 0.6
OVX + Alendronate10.27 ± 0.03135 ± 16 4.0 ± 0.5

*p < 0.05, **p < 0.01 compared to OVX + Vehicle. OVX: Ovariectomized; ALP: Alkaline Phosphatase; CTX-I: C-terminal telopeptides of type I collagen.

Table 4: Hypothetical Pharmacokinetic Parameters of a Representative Erythrina Isoflavonoid (e.g., Alpinumisoflavone) in Rats
ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)1250 ± 180450 ± 95
Tmax (h)0.12.0
AUC₀₋t (ng·h/mL)1850 ± 2102200 ± 350
t₁/₂ (h)2.5 ± 0.43.1 ± 0.6
Bioavailability (%)-23.8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve; t₁/₂: Half-life.

Experimental Protocols

Preparation of Erythrina Isoflavonoid Extract (EIE)

This protocol describes a general method for preparing an isoflavonoid-rich extract from Erythrina plant material (e.g., stem bark, roots).

Methodology:

  • Plant Material Collection and Preparation:

    • Collect the desired plant parts (e.g., stem bark) of the selected Erythrina species.

    • Clean the plant material to remove any dirt and debris.

    • Dry the material in a shaded, well-ventilated area or using a convection oven at a low temperature (40-50°C) to prevent degradation of bioactive compounds.

    • Grind the dried plant material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice with the remaining plant residue to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 45°C.

  • Fractionation (Optional):

    • For a more purified isoflavonoid fraction, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction is often enriched with isoflavonoids.

  • Quality Control:

    • Perform phytochemical screening to confirm the presence of isoflavonoids.

    • Quantify the total flavonoid and isoflavonoid content using spectrophotometric methods.

    • Use High-Performance Liquid Chromatography (HPLC) to identify and quantify major isoflavonoid constituents by comparing with known standards.

In Vivo Anticancer Activity Assessment

This protocol outlines the use of a xenograft mouse model to evaluate the antitumor efficacy of EIE.

Methodology:

  • Animal Model:

    • Use female athymic nude mice (BALB/c nude), 6-8 weeks old.

  • Cell Culture and Tumor Induction:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.

    • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • When tumors reach a palpable size (approximately 100 mm³), randomly divide the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

      • Group 2: EIE (low dose, e.g., 50 mg/kg).

      • Group 3: EIE (high dose, e.g., 100 mg/kg).

      • Group 4: Positive control (e.g., Doxorubicin, 5 mg/kg).

    • Administer treatments orally (gavage) or via intraperitoneal injection daily or on a specified schedule for 3-4 weeks.

  • Endpoint Measurement:

    • Measure tumor volume every 2-3 days using calipers and the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for apoptosis markers).

In Vivo Estrogenic Activity Assessment (Uterotrophic Assay)

This protocol is for assessing the estrogenic activity of EIE in ovariectomized rats.

Methodology:

  • Animal Model:

    • Use female Sprague-Dawley rats, 8-10 weeks old.

    • Perform bilateral ovariectomy (OVX) under anesthesia. Allow a 2-week recovery period to ensure the decline of endogenous estrogen levels.

  • Animal Grouping and Treatment:

    • Randomly divide the OVX rats into treatment groups (n=8-10 per group):

      • Group 1: Sham-operated + Vehicle.

      • Group 2: OVX + Vehicle.

      • Group 3: OVX + EIE (low dose, e.g., 50 mg/kg/day).

      • Group 4: OVX + EIE (high dose, e.g., 100 mg/kg/day).

      • Group 5: OVX + 17β-Estradiol (positive control, e.g., 0.1 mg/kg/day).

    • Administer treatments orally for 7 consecutive days.

  • Endpoint Measurement:

    • On day 8, euthanize the rats and carefully dissect the uteri.

    • Record the uterine wet weight immediately after removing adherent fat and connective tissue.

    • Blot the uteri on filter paper and record the blotted weight.

    • Dry the uteri in an oven at 60°C until a constant weight is achieved to determine the dry weight.

    • Collect a segment of the vagina for histological analysis to measure the epithelial height.

In Vivo Bone-Protective Activity Assessment

This protocol evaluates the effect of EIE on bone loss in an ovariectomized rat model of osteoporosis.

Methodology:

  • Animal Model:

    • Use female Sprague-Dawley rats, 12 weeks old.

    • Perform bilateral ovariectomy (OVX) and allow a 4-week period for the development of osteopenia.

  • Animal Grouping and Treatment:

    • Randomly divide the rats into treatment groups (n=8-10 per group):

      • Group 1: Sham-operated + Vehicle.

      • Group 2: OVX + Vehicle.

      • Group 3: OVX + EIE (low dose, e.g., 50 mg/kg/day).

      • Group 4: OVX + EIE (high dose, e.g., 100 mg/kg/day).

      • Group 5: OVX + Alendronate (positive control, e.g., 1 mg/kg/day).

    • Administer treatments orally for 12 weeks.

  • Endpoint Measurement:

    • Bone Mineral Density (BMD): At the end of the treatment period, measure the BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).

    • Biochemical Markers: Collect blood samples at baseline and at the end of the study to measure serum levels of bone turnover markers, such as alkaline phosphatase (ALP) and C-terminal telopeptides of type I collagen (CTX-I), using ELISA kits.

    • Micro-computed Tomography (µCT): For detailed analysis of bone microarchitecture, µCT scans of the tibia or femur can be performed.

Pharmacokinetic Study

This protocol is for determining the pharmacokinetic profile of a key Erythrina isoflavonoid after oral and intravenous administration in rats.

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV): Administer a single dose of the purified isoflavonoid (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Oral (PO): Administer a single dose of the purified isoflavonoid (e.g., 50 mg/kg) by oral gavage.

  • Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the isoflavonoid in plasma.

    • Analyze the plasma samples to determine the concentration of the isoflavonoid at each time point.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC, t₁/₂, and oral bioavailability.

Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Studies cluster_endpoints Phase 3: Endpoint Analysis cluster_data Phase 4: Data Analysis & Interpretation plant_material Erythrina Plant Material (e.g., Stem Bark) extraction Solvent Extraction & Concentration plant_material->extraction qc Quality Control (HPLC) extraction->qc animal_models Animal Models (Mice, Rats) qc->animal_models grouping Randomization & Grouping animal_models->grouping treatment Treatment Administration (Oral Gavage/IP Injection) grouping->treatment anticancer Anticancer Assessment (Tumor Volume, Weight) treatment->anticancer estrogenic Estrogenic Assay (Uterine Weight) treatment->estrogenic bone Bone Health (BMD, Markers) treatment->bone pk Pharmacokinetics (Plasma Concentration) treatment->pk data_analysis Statistical Analysis anticancer->data_analysis estrogenic->data_analysis bone->data_analysis pk->data_analysis interpretation Interpretation & Conclusion data_analysis->interpretation

Caption: Experimental workflow for in vivo studies of Erythrina isoflavonoids.

signaling_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus E_isoflavonoids Erythrina Isoflavonoids er Estrogen Receptor (ER) E_isoflavonoids->er Binding ros ↑ Reactive Oxygen Species (ROS) E_isoflavonoids->ros bax ↑ Bax E_isoflavonoids->bax bcl2 ↓ Bcl-2 E_isoflavonoids->bcl2 dna_damage DNA Damage ros->dna_damage caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 apoptosis Apoptosis caspase9->apoptosis dna_damage->apoptosis

Caption: Putative anticancer signaling pathway of Erythrina isoflavonoids.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Erythrina Isoflavonoid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the effects of isoflavonoids derived from Erythrina species on gene expression. Erythrina, a genus of flowering plants in the pea family, Fabaceae, is a rich source of bioactive isoflavonoids with a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and bone-protective effects.[1] These compounds exert their effects by modulating various signaling pathways and altering the expression of key genes.

These notes focus on two primary applications: the analysis of gene expression changes related to the osteoprotective effects of Erythrinae Cortex extract and the pro-apoptotic and anti-inflammatory effects of the isoflavone (B191592) Alpinumisoflavone (AIF).

Data Presentation: Gene Expression Changes in Response to Erythrina Isoflavonoid (B1168493) Treatment

The following tables summarize the quantitative changes in gene expression observed in response to treatment with Erythrina isoflavonoids, based on published literature. These tables are intended to provide representative data, and actual fold changes may vary depending on the specific experimental conditions, including cell line or animal model, isoflavonoid concentration, and treatment duration.

Table 1: Modulation of Osteoblast- and Osteoclast-Specific Gene Expression by Erythrinae Cortex Extract in Ovariectomized Rats [2]

Gene SymbolGene NameFunctionExpected Change in Expression
CtskCathepsin KA cysteine protease involved in bone resorption by osteoclasts.Downregulation
Runx2Runt-related transcription factor 2A key transcription factor for osteoblast differentiation.Upregulation
AlpAlkaline phosphataseAn early marker of osteoblast differentiation and activity.Upregulation

Table 2: Modulation of Apoptosis- and Inflammation-Related Gene and Protein Expression by Alpinumisoflavone (AIF) in Human Leukemia HL-60 Cells [3]

Gene/ProteinNameFunctionExpected Change in Expression/Activity
FasFas receptorA death receptor that initiates the extrinsic apoptosis pathway.Upregulation
BaxBcl-2-associated X proteinA pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization.Upregulation
BidBH3 interacting-domain death agonistA pro-apoptotic protein that links the extrinsic and intrinsic apoptosis pathways.Inhibition of anti-apoptotic form
Caspase-9Caspase-9An initiator caspase in the intrinsic apoptosis pathway.Activation
Caspase-3Caspase-3An executioner caspase that cleaves various cellular substrates, leading to apoptosis.Activation
PARPPoly (ADP-ribose) polymeraseA protein involved in DNA repair that is cleaved by caspase-3 during apoptosis.Cleavage
NF-κBNuclear factor kappa-light-chain-enhancer of activated B cellsA transcription factor that promotes inflammation and cell survival.Inhibition
STATSignal transducer and activator of transcriptionA family of transcription factors involved in cytokine signaling, proliferation, and survival.Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental setups.

Protocol 1: In Vivo Study of Erythrinae Cortex Extract on Bone-Related Gene Expression in Ovariectomized Rats

This protocol is based on the methodology described for investigating the osteoprotective effects of Erythrinae Cortex extract.[2]

1. Animal Model and Treatment:

  • Use female Sprague-Dawley rats (3-months-old).
  • Perform ovariectomy (OVX) to induce a model of postmenopausal osteoporosis. A sham-operated group should be included as a control.
  • Allow a recovery period of one week post-surgery.
  • Prepare the Erythrinae Cortex (EC) extract and dissolve it in a suitable vehicle (e.g., distilled water).
  • Administer the EC extract orally to the OVX rats daily for 12 weeks at a specified dose (e.g., 600 mg/kg).
  • Include a vehicle-treated OVX group and a positive control group (e.g., treated with Premarin at 0.13 mg/kg).

2. Sample Collection and RNA Extraction:

  • At the end of the treatment period, euthanize the rats.
  • Dissect the tibias and carefully remove the surrounding soft tissue.
  • Immediately freeze the tibias in liquid nitrogen and store them at -80°C until RNA extraction.
  • Pulverize the frozen tibia tissue under liquid nitrogen.
  • Extract total RNA from the powdered tissue using a suitable RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

3. Gene Expression Analysis by RT-qPCR:

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
  • Perform quantitative real-time PCR (qPCR) using a qPCR instrument and a SYBR Green-based master mix.
  • Design or obtain validated primers for the target genes (Ctsk, Runx2, Alp) and a reference gene (e.g., Gapdh).
  • The thermal cycling conditions should be optimized but a typical protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
  • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Protocol 2: In Vitro Analysis of Alpinumisoflavone (AIF) on Apoptosis and Inflammatory Gene Expression in HL-60 Cells

This protocol is adapted from studies on the cytotoxic and anti-inflammatory effects of AIF.[3]

1. Cell Culture and Treatment:

  • Culture human leukemia HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Prepare a stock solution of Alpinumisoflavone (AIF) in DMSO.
  • Seed the HL-60 cells at a density of 1 x 106 cells/mL in culture plates.
  • Treat the cells with varying concentrations of AIF (e.g., 10, 20, 50 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO).

2. RNA Extraction and RT-qPCR:

  • Harvest the cells by centrifugation.
  • Extract total RNA using a suitable kit and follow the manufacturer's protocol.
  • Perform reverse transcription and qPCR as described in Protocol 1, using primers for genes of interest (e.g., Fas, Bax, Bid) and a reference gene (e.g., ACTB or GAPDH).

3. Western Blot Analysis for Protein Expression and Activation:

  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration using a BCA protein assay.
  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-STAT, p-NF-κB) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.

experimental_workflow cluster_invivo Protocol 1: In Vivo Analysis cluster_invitro Protocol 2: In Vitro Analysis P1_1 Ovariectomized Rat Model P1_2 Erythrinae Cortex Extract Treatment (12 weeks) P1_1->P1_2 P1_3 Tibia Collection P1_2->P1_3 P1_4 RNA Extraction P1_3->P1_4 P1_5 RT-qPCR for Gene Expression P1_4->P1_5 P2_1 HL-60 Cell Culture P2_2 Alpinumisoflavone Treatment P2_1->P2_2 P2_3 Cell Harvesting P2_2->P2_3 P2_4_1 RNA Extraction P2_3->P2_4_1 P2_4_2 Protein Extraction P2_3->P2_4_2 P2_5_1 RT-qPCR P2_4_1->P2_5_1 P2_5_2 Western Blot P2_4_2->P2_5_2

Caption: Experimental workflows for in vivo and in vitro analysis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway AIF Alpinumisoflavone Fas Fas Receptor AIF->Fas Upregulates Bax Bax AIF->Bax Upregulates FasL FasL FasL->Fas DISC DISC Formation Fas->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Bid Bid aCasp8->Bid Mito Mitochondrion CytC Cytochrome c Mito->CytC aBax Active Bax Bax->aBax aBax->Mito Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP tBid tBid Bid->tBid tBid->Mito

Caption: Apoptosis signaling pathway induced by Alpinumisoflavone.

nfkb_stat_pathway cluster_nfkb NF-κB Pathway cluster_stat STAT Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB aNFkB Active NF-κB NFkB->aNFkB pIkB->NFkB releases Nucleus1 Nucleus aNFkB->Nucleus1 Gene1 Inflammatory & Survival Genes Nucleus1->Gene1 activates Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus2 Nucleus pSTAT->Nucleus2 Gene2 Proliferation & Survival Genes Nucleus2->Gene2 activates AIF Alpinumisoflavone AIF->aNFkB Inhibits AIF->pSTAT Inhibits

Caption: Inhibition of NF-κB and STAT signaling by Alpinumisoflavone.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Erythrina Isoflavonoids In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Erythrina isoflavonoids in in vitro experimental settings.

Troubleshooting Guide

This section addresses common problems encountered during experiments, offering step-by-step solutions.

Q1: My Erythrina isoflavonoid (B1168493) precipitated immediately after I added it to my aqueous cell culture medium. What went wrong and what should I do?

A1: This is a very common issue. Erythrina isoflavonoids, like most flavonoids, are hydrophobic and have very low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][2] Direct addition of the powdered compound or a highly concentrated organic stock solution can cause it to immediately precipitate, making it unavailable to your cells.

Troubleshooting Steps:

  • Prepare a High-Concentration Stock in 100% DMSO: The recommended first step is to dissolve your isoflavonoid in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power for these compounds.[1][3]

  • Perform Serial Dilutions: Never add the high-concentration stock directly to your final culture volume. Perform one or more intermediate dilution steps in your cell culture medium. This gradual reduction in solvent concentration helps keep the compound in solution.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your specific cell line. For most cell lines, this is below 0.5%, although some can tolerate up to 1%.[4] Always run a vehicle control (medium + same final concentration of DMSO) to ensure the solvent itself is not causing an effect.

  • Vortex Gently During Dilution: When diluting the DMSO stock into the medium, vortex the tube gently or pipette up and down to ensure rapid and uniform mixing, which can prevent localized precipitation.

  • Consider Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

Q2: I prepared a 10 mM stock solution in DMSO, but it still precipitates in the medium, even at a final DMSO concentration of 0.1%. What are my options?

A2: If precipitation occurs even with proper dilution technique, it indicates that the aqueous solubility limit of your specific isoflavonoid is being exceeded at the desired final concentration.

Advanced Solutions:

  • Use a Solubility Enhancer like Cyclodextrin (B1172386): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex". This is a highly effective method for significantly increasing the aqueous solubility of flavonoids. (See Protocol 2 for a detailed method). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Try a Co-solvent System: For some compounds, a mixture of solvents can be more effective than a single one. You may test dissolving the compound in combinations such as 10% DMSO / 40% PEG400 / 50% water, but always verify cell compatibility.

  • Explore Nanoparticle Formulations: Advanced methods like creating nanosuspensions or liposomal formulations can dramatically increase the surface area and apparent solubility of a compound. These methods typically require specialized equipment but are very effective for challenging compounds.

Q3: My experiment is failing, and I'm not sure if it's due to compound cytotoxicity or insolubility. How can I differentiate?

A3: This is a critical experimental question. Insoluble compound particles can cause physical stress to cells, which can be mistaken for cytotoxicity.

Verification Steps:

  • Visual Inspection: Before treating your cells, prepare your final working solution in cell culture medium and let it sit in an incubator for 30-60 minutes. Inspect the solution visually against a light source for any cloudiness or precipitate. For a more sensitive check, pipette a small amount onto a microscope slide and look for crystals.

  • Centrifugation Test: Prepare the final dilution in a microcentrifuge tube. Spin the tube at high speed (e.g., >10,000 x g) for 10-15 minutes. If the compound is insoluble, you may see a small pellet. The supernatant will contain a lower, saturated concentration of your compound. You can test the bioactivity of this supernatant to see if the effect disappears or is reduced.

  • Dose-Response Curve Analysis: A standard cytotoxicity assay (e.g., MTT, MTS) should be performed. A true cytotoxic effect will typically show a dose-dependent decrease in cell viability. If you observe a sharp drop-off in viability at a concentration where you also observe precipitation, the effect may be at least partially due to physical insolubility.

  • Solubility-Enhanced Control: If possible, repeat a key experiment using the same final concentration of your isoflavonoid but prepared using an enhancement method like cyclodextrin complexation. If the biological effect is maintained or becomes more potent and dose-dependent, it suggests the original issue was insolubility.

Frequently Asked Questions (FAQs)

Q1: Why are Erythrina isoflavonoids so difficult to dissolve in water?

A1: Erythrina isoflavonoids are part of the larger flavonoid family of plant secondary metabolites. Their chemical structure is characterized by a multi-ring, planar, and largely non-polar carbon skeleton. This hydrophobic nature makes them poorly soluble in water, a highly polar solvent. While they possess some polar hydroxyl (-OH) groups, the influence of the large non-polar structure dominates, leading to low aqueous solubility.

Q2: What is the best organic solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of flavonoids for in vitro assays. For example, the isoflavone (B191592) genistein (B1671435) is soluble in DMSO at concentrations up to 100 mM (~30 mg/mL). Always use anhydrous, sterile-filtered DMSO for cell culture applications.

Q3: How does a cyclodextrin work to improve solubility?

A3: Cyclodextrins have a unique structure resembling a hollow cone or donut. The exterior of the cone is hydrophilic (water-loving) due to the presence of hydroxyl groups, while the internal cavity is hydrophobic (water-fearing). The poorly soluble isoflavonoid (the "guest") inserts itself into the hydrophobic cavity of the cyclodextrin (the "host"), forming a stable, non-covalent inclusion complex. The resulting complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions, effectively shuttling the isoflavonoid into the medium.

Data Presentation & Experimental Protocols

Quantitative Data Summary

While specific solubility data for many individual Erythrina isoflavonoids are not widely published, data from the structurally similar and well-studied isoflavone, genistein, provides a useful reference.

Table 1: Solubility of Genistein in Various Solvents

Solvent System Concentration (mg/mL) Molar Concentration (mM)* Source(s)
Water Practically Insoluble -
100% DMSO ~ 30 mg/mL ~111 mM
100% Dimethylformamide (DMF) ~ 30 mg/mL ~111 mM
1:1 (v/v) DMF:PBS (pH 7.2) ~ 0.5 mg/mL ~1.85 mM

| 1:6 (v/v) DMSO:PBS (pH 7.2) | ~ 1.0 mg/mL | ~3.70 mM | |

*Molar concentration calculated based on the molecular weight of Genistein (270.24 g/mol ).

Table 2: Comparison of Common Solubility Enhancement Techniques

Technique Principle of Action Typical Fold-Increase in Solubility Key Advantages Key Considerations
DMSO Stock Dilution Change in solvent polarity N/A (maintains solubility up to a limit) Simple, fast, widely used. Potential for cell toxicity; risk of precipitation upon dilution.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule 5 to >100-fold Significant solubility enhancement; low toxicity; can improve stability. Requires protocol development; may alter compound bioavailability to cells.
Nanosuspension Increased surface area due to particle size reduction N/A (improves dissolution rate) High drug loading; applicable to many compounds. Requires specialized equipment (e.g., homogenizers, sonicators).

| Co-solvency | Blending solvents to achieve optimal polarity | Variable | Can be simple to implement. | Requires careful screening of co-solvents and concentrations to avoid cytotoxicity. |

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell-Based Assays

This protocol describes the standard method for preparing and using a DMSO stock solution.

  • Weighing the Compound: Accurately weigh out your Erythrina isoflavonoid powder (e.g., 2.7 mg of a compound with MW=270 g/mol for a 10 mL, 1 mM stock) in a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of high-purity, sterile DMSO (e.g., add DMSO to the 2.7 mg of powder and bring the final volume to 10 mL for a 1 mM stock) to achieve your desired high concentration (e.g., 10-100 mM).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to ensure the compound is fully dissolved. Visually inspect to confirm there are no visible particles.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Preparing Working Solution: For your experiment, thaw one aliquot. Perform serial dilutions in sterile cell culture medium to reach your final desired concentration. For example, to achieve a 1 µM final concentration with 0.1% DMSO from a 1 mM stock, you can add 1 µL of the stock solution to 1 mL of cell culture medium. Always add the small volume of stock to the larger volume of medium while gently vortexing.

Protocol 2: Preparation of an Isoflavonoid-Cyclodextrin (CD) Inclusion Complex

This protocol provides a general method for enhancing aqueous solubility using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). The optimal molar ratio may need to be determined empirically.

  • Molar Ratio Calculation: Determine the masses of the isoflavonoid and HP-β-CD required for a 1:1 molar ratio. (MW of HP-β-CD is ~1380 g/mol ).

  • Prepare CD Solution: Dissolve the calculated amount of HP-β-CD in a suitable volume of sterile deionized water. Gentle heating (40-50°C) and stirring can aid dissolution.

  • Add Isoflavonoid: Slowly add the accurately weighed isoflavonoid powder to the aqueous CD solution while stirring continuously.

  • Complexation: Seal the container and allow the mixture to stir vigorously at room temperature for 24-48 hours, protected from light. This extended incubation allows for the formation of the inclusion complex.

  • Clarification (Optional): Centrifuge the solution at high speed to pellet any remaining un-complexed, insoluble material.

  • Lyophilization: Transfer the supernatant to a suitable flask and freeze-dry (lyophilize) it completely. The resulting fluffy powder is the isoflavonoid-CD inclusion complex, which should be readily soluble in aqueous buffers or cell culture medium.

  • Confirmation and Use: The powder can be weighed and dissolved directly in your experimental medium. The concentration of the active compound in the powder should be verified analytically if possible (e.g., via UV-Vis spectrophotometry or HPLC).

Mandatory Visualizations

Diagrams of Workflows and Pathways

G start Isoflavonoid precipitates in aqueous medium? stock Was a high-concentration stock in 100% DMSO used? start->stock No dilution Was the stock diluted serially in medium? Final DMSO <0.5%? start->dilution Yes prep_stock Action: Prepare a 10-50 mM stock solution in 100% DMSO. stock->prep_stock No prep_stock->dilution fix_dilution Action: Use serial dilutions. Ensure final DMSO is non-toxic. dilution->fix_dilution No sol_limit Problem: Solubility limit exceeded. Compound is poorly soluble. dilution->sol_limit Yes end Proceed with in vitro experiment fix_dilution->end enhancement Choose a solubility enhancement method. sol_limit->enhancement cd Cyclodextrin Complexation enhancement->cd nano Nanoparticle Formulation enhancement->nano cosolvent Co-Solvent System enhancement->cosolvent cd->end nano->end cosolvent->end G cluster_dmso Mechanism: DMSO acts as a bridge, reducing medium polarity to keep the hydrophobic compound solvated. cluster_cd Mechanism: The isoflavonoid is encapsulated within the cyclodextrin's hydrophobic core, presenting a soluble exterior to water. cluster_nano Mechanism: Reducing particle size to the nano-scale dramatically increases the surface-area-to-volume ratio, enhancing the dissolution rate. iso_dmso Isoflavonoid dmso DMSO iso_dmso->dmso Dissolves in water_dmso Water Molecules dmso->water_dmso Miscible with cd_complex Water-Soluble Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->cd_complex Forms iso_cd Isoflavonoid iso_cd->cd Enters Cavity nano_particle Nanoparticle iso_nano Isoflavonoid (High Surface Area) iso_nano->nano_particle Formed into G Canonical Keap1-Nrf2 Antioxidant Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isoflavonoid Erythrina Isoflavonoid keap1 Keap1 isoflavonoid->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Binds & Targets for Degradation cul3 Cul3-E3 Ligase nrf2->cul3 Ubiquitination nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation proteasome Proteasomal Degradation cul3->proteasome Leads to are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Activates

References

Technical Support Center: Optimization of HPLC Separation for Erythrina Isoflavone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Erythrina isoflavone (B191592) isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC separation of Erythrina isoflavone isomers.

Problem: Poor Resolution or Co-elution of Isoflavone Isomers

Question: Why am I observing poor resolution or complete co-elution of my Erythrina isoflavone isomers?

Answer: Poor resolution is a common challenge when separating structurally similar isomers.[1] Several factors in your HPLC method can be optimized to enhance separation.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Ensure your column is in good condition.[1]

  • System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is performing correctly.[1]

Optimization Strategies:

  • Mobile Phase Composition: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity. The choice of organic modifier can also influence separation.

  • pH of the Mobile Phase: Adding a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can suppress the ionization of phenolic hydroxyl groups on the isoflavones and residual silanol (B1196071) groups on the stationary phase.[1] This often results in sharper peaks and improved resolution.

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may lead to sharper peaks and better resolution.[1] However, excessively high temperatures can sometimes be detrimental to separation. It is recommended to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C).

  • Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can potentially improve the separation of closely eluting isomers. Be aware that this will also increase the total run time.

Problem: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows peaks that are tailing or fronting. How can I improve the peak shape?

Answer: Asymmetrical peaks can compromise resolution and the accuracy of quantification.

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Interactions between the hydroxyl groups of the isoflavones and active silanol groups on the silica-based C18 column can cause peak tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to minimize these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.

    • Solution: Try reducing the injection volume or diluting the sample.

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent to remove contaminants.

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Severe mass overload can also lead to peak fronting.

    • Solution: Decrease the injection volume or sample concentration.

Problem: Fluctuating Retention Times

Question: I am observing inconsistent retention times for my isoflavone peaks. What could be the cause?

Answer: Unstable retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting an analytical sequence.

    • Solution: Increase the column equilibration time between runs.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to shifts in retention.

    • Solution: Ensure accurate mobile phase preparation and keep solvent reservoirs covered.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant and stable temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.

    • Solution: Perform regular maintenance on the pump, check for leaks, and ensure a steady flow rate is being delivered.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating Erythrina isoflavone isomers?

A1: Reversed-phase C18 columns are the most common choice for isoflavone analysis. For separating closely related isomers, columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, could also be explored as they offer different interaction mechanisms (e.g., π-π interactions) that can enhance the resolution of aromatic compounds.

Q2: What is a good starting point for developing an HPLC method for Erythrina isoflavone isomers?

A2: A good starting point would be a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A flow rate of 1.0 mL/min and a column temperature of 30°C are reasonable starting conditions.

Q3: How can I confirm the identity of the separated isoflavone isomers?

A3: While HPLC provides separation, definitive identification often requires coupling the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) can help confirm the empirical formula, and fragmentation patterns can provide structural information to differentiate between isomers.

Q4: What are some common isomers of isoflavones found in Erythrina species?

A4: Erythrina species are known to contain a variety of isoflavonoids. The types of isomers you might encounter include:

  • Positional Isomers: Differ in the position of functional groups on the isoflavone core.

  • Geometric (Cis/Trans) Isomers: May be present if there are double bonds in the side chains.

  • Stereoisomers (Enantiomers/Diastereomers): Can exist if there are chiral centers in the molecule.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Shape and Retention
Mobile Phase CompositionPeak Tailing Factor (Asymmetry)Retention Time (min) - Analyte 1Retention Time (min) - Analyte 2Resolution (Rs)
Water / Acetonitrile1.815.215.81.1
0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile1.114.815.51.6
0.1% Acetic Acid in Water / 0.1% Acetic Acid in Acetonitrile1.214.915.61.5

Data presented is illustrative and will vary based on the specific isomers and HPLC system.

Table 2: Influence of Column Temperature on Resolution
Column Temperature (°C)Retention Time (min) - Analyte 1Retention Time (min) - Analyte 2Resolution (Rs)
2516.517.31.4
3014.815.51.6
4012.112.61.3

Data presented is illustrative and will vary based on the specific isomers and HPLC system.

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Erythrina Isoflavone Isomers
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution Program:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B (linear gradient)

    • 30-35 min: 50-90% B (linear gradient)

    • 35-40 min: 90% B (isocratic)

    • 40-41 min: 90-10% B (linear gradient)

    • 41-50 min: 10% B (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 260 nm or perform a full scan with a DAD to determine the optimal wavelength for all analytes.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the Erythrina extract or sample.

    • Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition or a compatible solvent like methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizations

Troubleshooting_Workflow_Poor_Resolution Start Poor Resolution or Co-elution of Isomers CheckSystem Perform System Suitability Check Start->CheckSystem SystemOK System Performance OK? CheckSystem->SystemOK CheckColumn Inspect Column Health (Age, Contamination) SystemOK->CheckColumn Yes FixSystem Troubleshoot HPLC System (Pump, Detector, etc.) SystemOK->FixSystem No ColumnOK Column OK? CheckColumn->ColumnOK OptimizeMethod Optimize HPLC Method ColumnOK->OptimizeMethod Yes ReplaceColumn Replace Column ColumnOK->ReplaceColumn No MobilePhase Adjust Mobile Phase (Organic Ratio, pH) OptimizeMethod->MobilePhase Temperature Optimize Column Temperature OptimizeMethod->Temperature FlowRate Decrease Flow Rate OptimizeMethod->FlowRate ResolutionImproved Resolution Improved MobilePhase->ResolutionImproved Temperature->ResolutionImproved FlowRate->ResolutionImproved

Caption: Troubleshooting workflow for poor resolution of isoflavone isomers.

Experimental_Workflow Start Start: Sample Preparation Extraction Extraction of Isoflavones from Erythrina Plant Material Start->Extraction Dissolution Dissolve Extract in Mobile Phase/Methanol Extraction->Dissolution Filtration Filter Sample (0.45 µm filter) Dissolution->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Injection Inject Sample into HPLC System HPLC_Analysis->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (DAD/UV) Separation->Detection Data_Processing Data Processing and Analysis Detection->Data_Processing Integration Peak Integration and Quantification Data_Processing->Integration Identification Peak Identification (LC-MS if needed) Integration->Identification End End: Report Results Identification->End

Caption: General experimental workflow for HPLC analysis of Erythrina isoflavones.

References

Technical Support Center: Refining Cell Viability Assays for Erythrina Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Erythrina compounds in cell viability assays. The complex phytochemical profile of Erythrina extracts, rich in alkaloids, flavonoids, and other bioactive molecules, can present unique challenges in obtaining accurate and reproducible results.[1][2]

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show increased cell viability at high concentrations of Erythrina extract. Is this real?

A1: It is highly unlikely to be a true biological effect. This is a common artifact observed when testing plant extracts.[3][4][5] Many phytochemicals present in Erythrina extracts, such as phenols and flavonoids, have reducing properties. These compounds can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, mimicking the metabolic activity of viable cells and leading to a false-positive signal (overestimation of viability).

Q2: How can I confirm if my Erythrina compound is interfering with the MTT assay?

A2: A simple cell-free control experiment is essential. Incubate your Erythrina compound at the same concentrations used in your experiment with the MTT reagent in cell culture medium, but without any cells. If you observe a color change, it confirms that your compound is directly reducing the MTT reagent.

Q3: What are more reliable alternative assays to MTT for Erythrina compounds?

A3: Several alternative assays are less prone to interference from plant extracts:

  • ATP Viability Assay: This assay measures the ATP level in viable cells. ATP is rapidly degraded upon cell death, so the luminescence signal directly correlates with the number of living cells. It is generally considered more sensitive and reliable for plant extracts.

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells. The NRU assay has been shown to be more sensitive and reliable than the MTT assay for evaluating the cytotoxicity of plant extracts.

  • Trypan Blue Exclusion Assay: This is a direct method to assess cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. This is often counted manually with a hemocytometer or using an automated cell counter.

  • CyQUANT® NF Cell Proliferation Assay: This assay is based on the estimation of DNA content in viable cells and is not affected by the reductive potential of plant extracts.

Q4: What is a good starting concentration range for testing Erythrina extracts or their isolated compounds?

A4: For crude extracts, a broad range is recommended to determine the IC50 value. Studies on Erythrina extracts have used concentrations ranging from 50 to 250 µg/mL and even up to 10,000 µg/mL. For pure, isolated compounds, a lower concentration range, typically from 0.001 to 100 µM, is a common starting point.

Q5: How should I choose a solvent for my Erythrina extract and what is a safe final concentration for my cells?

A5: Common solvents for plant extracts include Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. DMSO is widely used, but its final concentration in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control (medium with the same concentration of solvent as the highest concentration of your test compound) to account for any effects of the solvent itself.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results 1. Precipitation of Extract: High concentrations of the extract may precipitate in the culture medium. 2. Cell Culture Inconsistency: Variations in cell seeding density, overgrowth, or contamination. 3. Improper Sample Handling: Excessive exposure of reagents to light or improper storage.1. Visually inspect wells for precipitation. If observed, reduce the maximum concentration or try a different solvent. 2. Ensure consistent cell seeding and monitor cell health. Use fresh, healthy cell cultures for each experiment. 3. Follow reagent storage and handling instructions carefully. Minimize light exposure for light-sensitive reagents like MTT and resazurin.
High background in negative control wells (no cells) 1. Reagent Instability: The assay reagent (e.g., MTT, resazurin) may be degrading. 2. Media Component Interference: Some media components can hydrolyze or reduce the assay reagent. 3. Contamination: Microbial contamination can lead to a change in color/fluorescence.1. Use fresh or properly stored reagents. 2. Run a control with just media and the assay reagent. If high background persists, consider diluting the medium if possible. 3. Regularly check cultures for contamination.
Low or no signal in positive control wells (untreated cells) 1. Low Cell Seeding Density: Too few cells will result in a signal that is below the detection limit. 2. Incorrect Assay Wavelength/Filter: The plate reader is not set to the correct wavelength for the assay. 3. Reagent Not Added or Inactive: The assay reagent was omitted or has lost its activity.1. Optimize cell seeding density to ensure the signal falls within the linear range of the assay. 2. Double-check the manufacturer's protocol for the correct absorbance or fluorescence wavelengths. 3. Review pipetting steps and ensure reagents are active.

Data Presentation: Cytotoxicity of Erythrina Extracts

The following tables summarize cytotoxicity data from studies on various Erythrina species.

Table 1: Cytotoxicity of Erythrina suberosa Bark Extract and Fractions

Extract/Fraction LD50 (ppm) in Brine Shrimp Lethality Assay
Crude Aqueous: Methanol Extract121.75
Dichloromethane (DCM) Fraction47.64
Ethyl Acetate Fraction201.97
Methanol (MeOH) Fraction422.62
Crude Alkaloids119.14

Table 2: Cytotoxicity (IC50) of Erythrina caffra Dichloromethane (DCM) Extract

Cell Line IC50 (µg/mL)
HEK293 (Normal)273.47
HeLa (Cervical Cancer)93.82
MCF-7 (Breast Cancer)144.17

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the Erythrina compound or extract. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Cell-Free Control: In parallel, prepare wells with medium and the same concentrations of Erythrina compound but without cells. Add MTT and the solubilizing agent to check for direct reduction.

Protocol 2: ATP Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • ATP Reagent Addition: Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate luminometer.

Protocol 3: Neutral Red (NR) Uptake Assay

This protocol is based on the uptake of Neutral Red dye into the lysosomes of viable cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Dye Incubation: Remove the treatment medium and add medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.

  • Wash and Dye Extraction: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS). Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.

  • Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Viability Results A Unexpected Result: High viability with Erythrina extract B Perform Cell-Free Control: Incubate extract with assay reagent (no cells) A->B C Color/Signal Change Observed? B->C D YES: Assay Interference Confirmed C->D Yes E NO: No Direct Interference C->E No F Switch to a non-interference-prone assay: - ATP Assay - Neutral Red Assay - Direct Cell Count (Trypan Blue) D->F G Re-evaluate Experiment: - Check for contamination - Verify compound concentration - Assess cell health E->G G cluster_assay General Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Erythrina Compounds (various concentrations) B->C D 4. Incubate (24-72h) C->D E 5. Add Assay Reagent (e.g., MTT, ATP Lysis Buffer, Neutral Red) D->E F 6. Incubate (as per protocol) E->F G 7. Measure Signal (Absorbance or Luminescence) F->G H 8. Analyze Data (Calculate % Viability, IC50) G->H G cluster_pathway Potential Impact of Erythrina Compounds on Cell Fate A Erythrina Compound B Cellular Stress (e.g., ROS production, mitochondrial dysfunction) A->B C Apoptosis Signaling Cascade (Caspase Activation) B->C D Cell Membrane Compromise B->D E Loss of Metabolic Activity (e.g., ↓ ATP, ↓ Dehydrogenase activity) B->E F Cell Death C->F D->F E->F

References

Technical Support Center: Addressing Batch-to-Batch Variability of Erythrina Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Erythrina extracts.

Introduction

Erythrina, a genus known as "coral trees," is a rich source of bioactive compounds, including alkaloids, flavonoids, and triterpenoids.[1] These extracts are investigated for a wide range of pharmacological activities, such as anti-inflammatory, analgesic, and neuroprotective effects.[1][2] However, a significant hurdle in the research and development of botanical drugs is the inherent variability between different batches of raw materials.[3][4] This inconsistency can lead to non-reproducible experimental results, affecting bioassay outcomes and complicating standardization efforts.

This guide offers practical solutions and detailed protocols to help you identify, quantify, and mitigate the effects of batch-to-batch variability in your work with Erythrina extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in Erythrina extracts?

Batch-to-batch variability in botanical extracts is a complex issue stemming from multiple sources. These can be broadly categorized into:

  • Agronomic and Environmental Factors: The chemical composition of the plant is influenced by climate, geography, soil conditions, fertilization methods, and harvest time.

  • Genetic Factors: Different species or even subspecies of Erythrina (e.g., E. variegata, E. stricta) will have distinct phytochemical profiles.

  • Post-Harvest Processing: The handling of the raw plant material, including drying methods and storage conditions, can significantly alter the stability and concentration of bioactive compounds.

  • Extraction and Manufacturing Processes: The choice of solvent (e.g., ethanol (B145695), methanol (B129727), water), extraction technique (e.g., Soxhlet, maceration), and subsequent processing steps can lead to significant differences in the final product's composition and yield.

Q2: What are the major classes of phytochemicals in Erythrina extracts that I should monitor for consistency?

Erythrina species are known to contain a diverse array of secondary metabolites. Monitoring key chemical classes is crucial for standardization. The most prominent classes include:

  • Alkaloids: These are often responsible for the significant pharmacological effects of the plant. Specific examples include erysodine, erysovine, and erythraline.

  • Flavonoids and Isoflavonoids: This large group of phenolic compounds contributes to the plant's antioxidant and anti-inflammatory properties. Examples include erythrinin A, B, and C.

  • Triterpenoids and Steroids: These compounds are also frequently isolated from Erythrina.

  • Tannins and Phenols: These contribute to the overall bioactivity and can vary significantly between batches.

Q3: How can I quantify the variability between my extract batches?

Quantification of variability is typically achieved through analytical chemistry, creating a "chemical fingerprint" for each batch.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful tools for creating a fingerprint that visualizes the chemical profile of an extract. Gas Chromatography-Mass Spectrometry (GC-MS) is also used to identify and quantify volatile and semi-volatile compounds.

  • Multivariate Statistical Analysis: For complex chromatograms, multivariate analysis methods like Principal Component Analysis (PCA) can be applied to the data. This approach helps to statistically compare the overall chemical profiles of different batches and identify the specific peaks (compounds) that contribute most to the variation.

Q4: What is a chemical fingerprint and why is it important for quality control?

A chemical fingerprint, in the context of botanical extracts, is a characteristic analytical profile (typically a chromatogram) that represents the comprehensive chemical composition of the extract. It is important because:

  • Identity and Authenticity: It confirms the identity of the plant material.

  • Consistency: It serves as a baseline to compare different batches, ensuring that they are chemically similar.

  • Quality Assessment: It can be used to quantify the concentration of one or more known active marker compounds, allowing for the standardization of the extract's potency.

Troubleshooting Guide

Problem: My bioassay results with a new batch of Erythrina extract are inconsistent with the previous batch.

This is a classic sign of batch-to-batch variability. Follow this systematic approach to diagnose and resolve the issue.

  • Step 1: Verify Assay Integrity: First, rule out experimental error. Ensure that all assay parameters, reagents, cell lines, and instrument settings are identical to those used for previous batches. Run positive and negative controls to confirm the assay is performing as expected.

  • Step 2: Perform Comparative Chemical Fingerprinting: Analyze the old and new batches using a standardized analytical method like HPLC or HPTLC. This will provide a visual comparison of their phytochemical profiles. Look for differences in the number of peaks, their retention times, and their relative areas.

  • Step 3: Quantify Key Marker Compounds: If you have identified key bioactive compounds or markers for your extract, quantify their concentration in both batches. A significant difference in the concentration of these markers is a likely cause of the discrepancy in bioactivity.

  • Step 4: Normalize Extract Dosage: Instead of dosing your bioassay based on the total dry weight of the extract, consider normalizing the dose based on the concentration of a key marker compound. This ensures that the amount of the putative active compound being delivered is consistent across experiments, even if the total extract composition varies.

G Workflow: Troubleshooting Inconsistent Bioassay Results start Inconsistent Bioassay Results with New Batch step1 Step 1: Verify Assay Protocol and Controls start->step1 q1 Is Assay Performing Correctly? step1->q1 step2 Step 2: Compare Batches via HPLC/HPTLC Fingerprinting q1->step2  Yes end_error Identify and Correct Assay Error q1->end_error No   q2 Are Fingerprints Significantly Different? step2->q2 step3 Step 3: Quantify Key Marker Compound(s) q2->step3  Yes end_reassess Re-evaluate Extract Suitability or Source New Material q2->end_reassess No (Other variables likely at play)   step4 Step 4: Normalize Extract Dose Based on Marker Concentration step3->step4 end_resolve Proceed with Bioassay (Problem Resolved) step4->end_resolve

Caption: A logical workflow for diagnosing inconsistent bioassay results.

Problem: The extraction yield from my raw plant material is highly variable.

Fluctuations in extraction yield can be traced back to both the raw material and the process itself.

  • Check Raw Material Quality:

    • Moisture Content: Ensure the plant material is dried to a consistent moisture level. Use a moisture analyzer or "loss on drying" method to check.

    • Particle Size: The material should be ground to a uniform and consistent particle size. Inconsistent grinding can affect the efficiency of solvent penetration and extraction.

    • Material Storage: Store the raw material in a cool, dry, dark place to prevent degradation of phytochemicals.

  • Review Extraction Protocol:

    • Solvent-to-Solid Ratio: Maintain a precise and consistent ratio of solvent volume to raw material weight.

    • Extraction Time and Temperature: These parameters must be tightly controlled for every batch.

    • Solvent Quality: Use the same grade and supplier of solvent for all extractions to avoid variability from solvent impurities.

Data Presentation: Phytochemical Variability

The composition of Erythrina extracts is highly dependent on factors like the plant part used and the solvent chosen for extraction.

Table 1: Major Phytochemical Classes in Erythrina Species

Phytochemical Class Examples Plant Part(s) Commonly Found In Reference
Alkaloids Erysodine, Erysovine, Erythratidine Leaves, Bark, Roots
Isoflavonoids Erythrinin A, B, C, Alpinium Isoflavone Leaves, Bark
Triterpenes & Steroids Stigmasterol, Sitosterol Bark
Tannins & Phenols General Phenolic Compounds Leaves, Bark

| Saponins | Saponins | Leaves | |

Table 2: Example Phytochemicals Identified in Erythrina variegata Leaf Extracts by GC-MS Using Different Solvents

Solvent Number of Compounds Identified Compound with Highest Peak Area (%) Reference
Aqueous 24 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester (11.98%)
Ethanol 26 Diethyl Phthalate (35.04%)

| Hexane | 22 | 9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester (13.41%) | |

Note: The presence of Diethyl Phthalate in the ethanolic extract may indicate a plasticizer contaminant from processing equipment, highlighting the need for careful procedural controls.

Key Experimental Protocols

Protocol 1: Standardized Ethanolic Extraction of Erythrina variegata Leaves

This protocol provides a baseline method for achieving a more consistent extract.

  • Raw Material Preparation:

    • Collect healthy, mature leaves of E. variegata.

    • Wash the leaves thoroughly with distilled water to remove debris.

    • Shade-dry the leaves at room temperature (25-30°C) for 7-10 days or until brittle. Avoid direct sunlight to prevent degradation of light-sensitive compounds.

    • Grind the dried leaves into a coarse powder (e.g., 40-60 mesh size) using an electric blender.

  • Extraction:

    • Accurately weigh 100 g of the dried powder.

    • Place the powder into a Soxhlet apparatus or a large glass flask for maceration.

    • Add 1000 mL of 95% ethanol (a 1:10 w/v ratio).

    • If using Soxhlet, extract for 12-24 hours. If macerating, shake the flask on an orbital shaker at 150 rpm for 48 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C until a semi-solid extract is obtained.

  • Drying and Storage:

    • Transfer the concentrated extract to a desiccator under vacuum to remove residual solvent.

    • Weigh the final dried extract, calculate the yield, and store it in an airtight, amber-colored glass container at 4°C.

Protocol 2: General HPLC Fingerprinting for Quality Control of Erythrina Extracts

This protocol outlines a general method for comparing extract batches. Method optimization will be required for specific applications.

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried extract.

    • Dissolve it in 10 mL of HPLC-grade methanol to make a 1 mg/mL solution.

    • Vortex for 2 minutes and sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 40 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 200-400 nm; monitor at 254 nm and 280 nm for phenols and flavonoids.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Overlay the chromatograms from different batches.

    • Compare retention times, peak shapes, and relative peak areas.

    • Use a validated reference standard for a key marker compound to confirm its identity and quantify its concentration across batches.

Visual Guides and Workflows

G Workflow: Quality Control for Standardizing Erythrina Extracts cluster_0 Phase 1: Raw Material Qualification cluster_1 Phase 2: Extraction & Processing cluster_2 Phase 3: Standardization & Release raw_material Source Raw Material (Erythrina spp.) authentication Botanical Authentication (Macroscopic/Microscopic) raw_material->authentication qc_raw Initial QC (Moisture, Ash Content) authentication->qc_raw extraction Standardized Extraction Protocol qc_raw->extraction concentration Concentration & Drying extraction->concentration fingerprint HPLC/HPTLC Fingerprint Analysis concentration->fingerprint quantify Quantify Marker Compound(s) fingerprint->quantify spec_check Does Batch Meet Specification? quantify->spec_check release Release Batch for Research spec_check->release Yes reject Reject Batch spec_check->reject No

Caption: A comprehensive quality control workflow for producing standardized extracts.

G Hypothetical Pathway: Modulation of NF-κB Signaling stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikb IκB Kinase (IKK) receptor->ikb Activates nfkb_complex IκBα - NF-κB (Inactive Complex) ikb->nfkb_complex Phosphorylates IκBα nfkb_active NF-κB (Active) nfkb_complex->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to gene_exp Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->gene_exp Induces extract Erythrina Extract (Variable Flavonoids, Alkaloids) extract->ikb Inhibition? (Activity depends on phytochemical ratio)

Caption: Potential anti-inflammatory action via NF-κB pathway modulation.

References

Technical Support Center: Enhancing the Stability of Purified Erythrina Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purified Erythrina isoflavonoids. This resource provides practical guidance to address common stability challenges encountered during experimentation, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with the stability of your purified Erythrina isoflavonoids.

Question 1: My purified Erythrina isoflavonoid (B1168493) solution is changing color and showing reduced activity. What is happening?

Answer: Color change and loss of biological activity are common indicators of isoflavonoid degradation. Several factors can contribute to this:

  • Oxidation: Isoflavonoids, particularly those with multiple hydroxyl groups, are susceptible to oxidation when exposed to air (oxygen) and light. This process can be accelerated by the presence of metal ions.

  • pH-Mediated Degradation: Isoflavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments.[1][2] Studies on common isoflavones like daidzein (B1669772) and genistein (B1671435) show that degradation is more rapid at pH 9 than at pH 7.[2]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of isoflavonoids.[1][3] While some isoflavones are relatively stable at neutral pH even at high temperatures, acidic conditions can promote thermal degradation.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions that degrade isoflavonoid structures.

Troubleshooting Steps:

  • Protect from Light: Store your purified isoflavonoids and their solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Control the pH: Maintain a slightly acidic pH (e.g., pH 4-6) for your solutions whenever your experimental protocol allows. Avoid alkaline conditions.

  • Minimize Heat Exposure: Prepare solutions at room temperature and store them at low temperatures (e.g., -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Deoxygenate Solvents: For sensitive experiments, consider using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can help to prevent metal-catalyzed oxidation.

Question 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my stored Erythrina isoflavonoid sample. What are these?

Answer: The appearance of new peaks in your chromatogram typically indicates the formation of degradation products or isomers.

  • Degradation Products: As isoflavonoids break down due to oxidation, hydrolysis, or other reactions, they form smaller molecules that will elute at different retention times.

  • Isomerization: Changes in pH or temperature can sometimes lead to the isomerization of isoflavonoids, resulting in new peaks.

  • Contamination: While less likely with purified samples, contamination from the storage container or solvent cannot be entirely ruled out.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Compare the chromatogram of your stored sample to that of a freshly prepared solution to confirm that the new peaks are indeed due to degradation.

  • LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the molecules corresponding to the unknown peaks. This can provide clues about their identity as degradation products.

  • Forced Degradation Study: To understand the degradation profile of your specific Erythrina isoflavonoid, you can perform a forced degradation study by intentionally exposing it to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) and analyzing the resulting chromatograms. This can help in identifying potential degradation products.

Question 3: My prenylated Erythrina isoflavonoid seems to be less stable than other non-prenylated isoflavonoids I've worked with. Is this expected?

Answer: The prenyl groups on many Erythrina isoflavonoids can influence their stability.

  • Increased Lipophilicity: Prenylation increases the lipophilicity of the isoflavonoid molecule. This can affect its solubility and interaction with its environment, potentially influencing its stability.

  • Susceptibility to Oxidation: The double bond in the prenyl group can be a site for oxidative attack, potentially leading to a different degradation pathway compared to non-prenylated isoflavonoids.

  • Steric Hindrance: The bulky prenyl group might also sterically hinder interactions that could lead to degradation, although this is highly dependent on the specific structure and conditions.

Recommendations:

  • Due to the potential for increased oxidative susceptibility, it is especially important to protect prenylated isoflavonoids from oxygen and light.

  • When preparing solutions, ensure complete dissolution, as undissolved particles can act as nucleation sites for degradation. The increased lipophilicity might require the use of co-solvents like DMSO or ethanol (B145695) for stock solutions.

Data Presentation

Table 1: Thermal Degradation of Isoflavone (B191592) Aglycones at 150°C

IsoflavonepH 3.1pH 5.6pH 7.0Degradation Pattern (pH 3.1)
DaidzeinMost LabileVirtually No DecayVirtually No DecaySigmoidal
GenisteinDegradesVirtually No DecayVirtually No DecaySigmoidal
Biochanin ADegradesVirtually No DecayVirtually No DecaySigmoidal
FormononetinDegradesVirtually No DecayVirtually No DecaySigmoidal
GlyciteinDegradesVirtually No DecayVirtually No DecayFirst-Order

Data summarized from studies on soy and red clover isoflavones.

Table 2: Kinetic Data for Isoflavone Degradation at 70-90°C

IsoflavonepHTemperature (°C)Rate Constant (k) (1/day)Activation Energy (Ea) (kcal/mol)
Genistein9900.2228.4
Genistein7900.030-
Daidzein9-Higher than Genistein11.6

Data indicates that degradation follows apparent first-order kinetics and is faster at higher pH.

Experimental Protocols

Protocol 1: Assessing the Stability of a Purified Erythrina Isoflavonoid Solution

This protocol outlines a method to evaluate the stability of your purified isoflavonoid under specific storage conditions.

Materials:

  • Purified Erythrina isoflavonoid

  • Appropriate solvent (e.g., DMSO for stock, buffer or media for working solution)

  • HPLC system with a C18 column

  • Amber vials

  • pH meter

  • Incubator/water bath

  • UV-Vis spectrophotometer (optional)

Methodology:

  • Prepare a Stock Solution: Accurately weigh the purified isoflavonoid and dissolve it in a minimal amount of an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Working Solutions: Dilute the stock solution to the desired final concentration in your experimental buffer or medium. Prepare enough for all time points.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to obtain the initial concentration and purity profile. If desired, also measure the initial absorbance spectrum using a UV-Vis spectrophotometer.

  • Incubation: Store the remaining working solution under the conditions you wish to test (e.g., 4°C in the dark, 25°C exposed to light, 37°C in an incubator).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of the isoflavonoid remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Enhancing Isoflavonoid Stability through Encapsulation (Conceptual)

This protocol provides a general workflow for encapsulation, a technique to improve stability. The specific parameters will need to be optimized for your particular Erythrina isoflavonoid.

Materials:

  • Purified Erythrina isoflavonoid

  • Carrier material (e.g., β-cyclodextrin, maltodextrin)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer or spray-dryer

Methodology:

  • Carrier Solution Preparation: Prepare a solution of the chosen carrier material in deionized water (e.g., 10% w/v).

  • Complexation: Add the purified isoflavonoid to the carrier solution. The molar ratio of isoflavonoid to carrier material needs to be optimized. Stir the mixture for several hours to allow for the formation of inclusion complexes.

  • Drying:

    • Freeze-Drying: Freeze the solution and then dry it under vacuum using a freeze-dryer.

    • Spray-Drying: Atomize the solution into a hot air stream using a spray-dryer. The inlet and outlet temperatures will need to be optimized.

  • Powder Collection and Storage: Collect the resulting powder and store it in a desiccator, protected from light.

  • Stability Assessment: Re-dissolve the encapsulated powder and perform a stability assessment as described in Protocol 1 to compare its stability to the non-encapsulated isoflavonoid.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation Conditions cluster_analysis Time-Point Analysis prep Prepare Isoflavonoid Working Solution t0 T=0 Analysis (HPLC, UV-Vis) prep->t0 cond1 Condition 1 (e.g., 4°C, Dark) t0->cond1 cond2 Condition 2 (e.g., 25°C, Light) t0->cond2 cond3 Condition 3 (e.g., 37°C, Dark) t0->cond3 tp1 Time-Point Sampling cond1->tp1 cond2->tp1 cond3->tp1 hplc HPLC Analysis tp1->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing the stability of purified Erythrina isoflavonoids.

degradation_pathway cluster_factors Degradation Factors Isoflavonoid Purified Erythrina Isoflavonoid Degradation Degradation Products Isoflavonoid->Degradation Oxidation, Hydrolysis pH High pH pH->Isoflavonoid Temp High Temperature Temp->Isoflavonoid Light UV/Light Light->Isoflavonoid Oxygen Oxygen Oxygen->Isoflavonoid

Caption: Factors influencing the degradation of Erythrina isoflavonoids.

References

Technical Support Center: Troubleshooting Unexpected Peaks in Erythrina Extract Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erythrina extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues with unexpected peaks during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in chromatograms of Erythrina extracts?

A1: Unexpected peaks in the chromatograms of complex plant extracts like Erythrina can originate from several sources. These are often referred to as ghost peaks, artifact peaks, or system peaks.[1][2] The most common causes include:

  • Mobile Phase Contamination: Impurities in solvents, even in HPLC-grade reagents, can accumulate on the column and elute as peaks, particularly during gradient elution.[1][2] Prolonged use of the same mobile phase can also lead to the growth of microorganisms or the degradation of additives, introducing contaminants.

  • System Contamination: Carryover from previous injections is a frequent issue, where residual analytes from a concentrated sample appear in subsequent runs.[3] Contamination can also stem from worn pump seals, contaminated injector components, or leachables from tubing.

  • Sample Matrix Complexity: Erythrina extracts contain a wide variety of secondary metabolites, including alkaloids, flavonoids, and phenolic compounds like gallic and caffeic acids. Some of these compounds may be present in low concentrations and co-elute with your target analytes, appearing as unexpected peaks.

  • Sample Preparation Artifacts: The extraction process itself can introduce impurities. Contaminated glassware, vials, or caps (B75204) can also be a source of extraneous peaks. Additionally, some compounds in the extract may be unstable and degrade during sample preparation or analysis, leading to the appearance of new peaks.

  • Column Issues: An aging or fouled column, including the guard column, can lead to peak splitting or the appearance of unexpected peaks. A void at the head of the column can also cause peak distortion that might be misinterpreted as multiple peaks.

Q2: I'm observing a broad peak early in my gradient run. What is the likely cause and how can I fix it?

A2: A broad peak appearing early in a gradient run, especially one that is wider than other peaks in the chromatogram, is often a sign of late elution from a previous injection. This happens when the run time is not long enough for all compounds from the previous sample to elute from the column.

Solution:

  • Extend the Run Time: Increase the total run time of your gradient method to ensure all compounds have eluted before the next injection.

  • Incorporate a Column Wash Step: Add a high-organic wash step at the end of your gradient (e.g., holding at 95-100% organic solvent for several minutes) to flush out strongly retained compounds.

  • Run a Blank Gradient: To confirm the issue, run a blank injection (injecting only the mobile phase) using your gradient method. If the broad peak appears in the blank run, it is likely a late-eluting compound from a prior injection.

Q3: My chromatogram shows several small, sharp peaks that are not present in my standard solution. What could be the source?

A3: Small, sharp, and often numerous unexpected peaks can be indicative of contamination from your mobile phase or system.

Solution:

  • Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare a fresh batch using high-purity, HPLC-grade solvents and fresh additives. Always filter your mobile phase before use.

  • Flush the HPLC System: Thoroughly flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent (e.g., a mixture of isopropanol (B130326) and water) to remove any accumulated contaminants.

  • Check for System Leaks: Even minor leaks can introduce air and contaminants into the system, leading to spurious peaks. Carefully inspect all fittings and connections.

  • Use a Ghost Trap Column: Consider installing an in-line "ghost trap" or "contaminant trap" column before the analytical column to remove impurities from the mobile phase.

Troubleshooting Guides

Guide 1: Investigating Peak Splitting

Peak splitting, where a single peak appears as two or more closely eluting peaks, can be a frustrating issue. The following guide provides a systematic approach to diagnosing and resolving this problem.

Is it one peak or two?

Before troubleshooting, it's essential to determine if you are observing a single distorted peak or two co-eluting compounds.

  • Experiment: Reduce the sample injection volume or concentration. If the split peak resolves into two distinct peaks, you likely have two different compounds that require optimization of your separation method. If the peak shape remains split but the overall intensity decreases proportionally, the issue is likely chemical or mechanical.

Troubleshooting Steps:

Observation Potential Cause Recommended Action
All peaks in the chromatogram are split. Mechanical Issue: This often points to a problem at the column inlet that affects all compounds before separation occurs.1. Check for a Blocked Frit: A partially blocked inlet frit can distort the sample flow path. Try back-flushing the column. If that fails, replace the frit. 2. Inspect for a Column Void: A void or channel in the stationary phase at the head of the column can cause peak splitting. This usually requires column replacement.
Only one or a few peaks are split. Chemical Incompatibility or Method Issue: This suggests a problem related to the interaction of specific analytes with the mobile phase or stationary phase.1. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Dissolve your Erythrina extract in the initial mobile phase whenever possible. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of your target analyte (e.g., an Erythrina alkaloid), it can exist in both ionized and non-ionized forms, leading to peak splitting. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Co-eluting Interference: A compound from the complex Erythrina matrix may be co-eluting with your target analyte. Adjust the mobile phase composition, gradient slope, or temperature to improve resolution.
Guide 2: Managing Matrix Effects

The complex matrix of Erythrina extracts can lead to matrix effects, where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer, causing signal suppression or enhancement.

Identifying Matrix Effects:

A common method to assess matrix effects is the post-extraction spike.

  • Analyze a blank matrix extract (an Erythrina extract known to not contain the analyte of interest).

  • Spike the blank matrix extract with a known concentration of the analyte standard.

  • Compare the peak area of the spiked analyte in the matrix to the peak area of a pure standard solution at the same concentration. A significant difference indicates a matrix effect.

Strategies to Mitigate Matrix Effects:

Strategy Description Considerations
Improve Sample Preparation Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.Method development for SPE can be time-consuming but often yields cleaner extracts.
Dilute the Sample Diluting the sample can reduce the concentration of interfering compounds.This may compromise the sensitivity of the assay if the target analyte is present at low concentrations.
Modify Chromatographic Conditions Adjust the mobile phase gradient or use a different stationary phase to achieve better separation between the analyte and interfering matrix components.This may require re-validation of the analytical method.
Use a Stable Isotope-Labeled Internal Standard A stable isotope-labeled internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.This is often the most effective solution but can be expensive.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of Erythrina Extracts

This protocol provides a general guideline for preparing Erythrina extracts for HPLC analysis. Optimization may be required depending on the specific plant part and target analytes.

  • Extraction:

    • Weigh a known amount of dried, powdered Erythrina plant material (e.g., leaves, bark).

    • Extract the material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as maceration, sonication, or reflux. For example, a 1:10 ratio of plant material to solvent (w/v) can be used, with shaking for 48 hours.

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Reconstitution and Filtration:

    • Dissolve a known amount of the crude extract in the initial mobile phase of your HPLC method.

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Data Presentation

Table 1: Common Phytochemicals in Erythrina variegata Identified by HPLC and GC-MS

The following table summarizes some of the known compounds in Erythrina variegata extracts, which could be potential sources of unexpected peaks if they are not the target analytes.

Compound Class Identified Compounds Reference
Phenolic Acids Gallic acid, Caffeic acid, Chlorogenic acid, Protocatechuic acid
Flavonoids Rutin, Quercetin
Alkaloids Erythristemine, 11β-methoxyglucoerysodine, Erysothiopine, 11β-hydroxyerysodine-glucose, 11-hydroxyerysotinone-rhamnoside

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Unexpected Peak Observed is_it_reproducible Is the peak reproducible? start->is_it_reproducible blank_injection Perform a blank injection (mobile phase only) is_it_reproducible->blank_injection Yes random_noise Likely Random Noise or Non-reproducible artifact is_it_reproducible->random_noise No peak_in_blank Does the peak appear in the blank? blank_injection->peak_in_blank system_contamination Source: System or Mobile Phase Contamination peak_in_blank->system_contamination Yes sample_related Source: Sample Related peak_in_blank->sample_related No check_mobile_phase Troubleshoot Mobile Phase: - Prepare fresh solvents - Check for precipitation - Degas thoroughly system_contamination->check_mobile_phase check_sample_prep Review Sample Preparation: - Glassware cleanliness - Solvent purity - Potential degradation sample_related->check_sample_prep check_carryover Investigate Carryover: - Inject a strong solvent wash - Check autosampler rinse sample_related->check_carryover end Problem Identified check_sample_prep->end check_carryover->end check_mobile_phase->end

Caption: Troubleshooting workflow for unexpected peaks.

Contamination_Source_ID start Peak present in blank injection remove_column Replace column with a union and run blank start->remove_column peak_persists Does the peak persist? remove_column->peak_persists system_issue Source: HPLC System (Injector, Pump, Detector, Tubing) peak_persists->system_issue Yes column_issue Source: Column Contamination or Mobile Phase peak_persists->column_issue No end Source Identified system_issue->end fresh_mobile_phase Prepare fresh mobile phase and run blank with column column_issue->fresh_mobile_phase peak_gone Is the peak gone? fresh_mobile_phase->peak_gone mobile_phase_source Source: Mobile Phase peak_gone->mobile_phase_source Yes column_source Source: Column Contamination peak_gone->column_source No mobile_phase_source->end column_source->end

Caption: Identifying the source of contamination.

References

"strategies to reduce off-target effects of Erythrina isoflavonoids"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the off-target effects of Erythrina isoflavonoids. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with Erythrina isoflavonoids?

A: The most common off-target effects stem from their structural similarity to endogenous molecules. Key concerns include:

  • Phytoestrogenic Activity: Many isoflavonoids can bind to estrogen receptors (ERα/β), acting as endocrine disruptors.[1][2][3] This can lead to unintended hormonal effects in non-target tissues.

  • General Cytotoxicity: Some compounds exhibit broad cytotoxicity against various cell lines, not just the intended cancer cells.[4][5] This lack of selectivity can cause adverse side effects.

  • Kinase Inhibition: The flavonoid scaffold can fit into the ATP-binding pocket of numerous kinases, leading to non-selective inhibition of signaling pathways.

  • Membrane Interactions: Flavonoids can interact non-specifically with cell membranes, altering their physical properties like thickness and fluidity, which can influence the function of membrane-bound proteins.

Q2: How can I predict potential off-target effects for my specific Erythrina isoflavonoid (B1168493)?

A: A combination of computational and experimental approaches is recommended for early prediction:

  • In Silico Screening: Use molecular docking and virtual screening to predict the binding affinity of your compound against a library of known off-target proteins (e.g., kinases, GPCRs, ion channels). Software can also predict potential liabilities based on structural motifs.

  • Phenotypic Screening: Assess the overall effect of your compound on various cell lines or model organisms to get a broad view of its biological activity and potential side effects.

  • Structural Similarity Analysis: Compare the structure of your isoflavonoid to compounds with known off-target profiles. Structural similarity to estradiol, for example, suggests potential estrogenic activity.

Q3: What are the main medicinal chemistry strategies to improve the selectivity of an Erythrina isoflavonoid?

A: Structural optimization is crucial for enhancing selectivity and reducing off-target binding. Key strategies include:

  • Targeted Modifications: Introduce functional groups that create specific, favorable interactions (e.g., hydrogen bonds, salt bridges) with the on-target protein while creating unfavorable steric or electrostatic clashes with off-target proteins.

  • Conformational Locking: Modify the isoflavonoid to lock it into a conformation that is preferred by the on-target's binding site but not by off-targets. This can reduce the entropic penalty of binding and improve selectivity.

  • Improving Physicochemical Properties: Enhance properties like solubility and metabolic stability. Poor solubility can lead to compound aggregation and non-specific effects. Modifications like adding polar groups can improve bioavailability.

  • Scaffold Hopping: Replace the core isoflavonoid structure with a different scaffold that retains the key binding interactions but has a different off-target profile.

Q4: Beyond modifying the compound, what experimental design strategies can minimize off-target effects?

A: The way you design your experiments can significantly impact the observed effects:

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.

  • Control Experiments: Use structurally related but inactive analogs of your compound as negative controls to ensure the observed phenotype is due to on-target activity.

  • Orthogonal Assays: Confirm your findings using multiple, distinct assay formats that measure the same biological endpoint through different mechanisms. This helps rule out artifacts specific to one technology.

Troubleshooting Guide

Problem: My lead compound shows high cytotoxicity in both cancer and normal cell lines.
  • Possible Cause: The compound may be a non-specific inhibitor of a fundamental cellular process (e.g., a housekeeping kinase) or may be causing general membrane disruption.

  • Troubleshooting Steps:

    • Perform a Broad Kinase Panel Screen: Test the compound against a large panel of kinases to identify unintended targets.

    • Assess Membrane Integrity: Use assays like LDH release or propidium (B1200493) iodide staining to check for membrane damage.

    • Structural Modification: Synthesize analogs with modifications designed to reduce interactions with common off-targets. For example, adding bulky groups may prevent binding to smaller, conserved ATP pockets in many kinases.

Problem: My in silico predictions showed high selectivity, but in vitro assays show multiple off-targets.
  • Possible Cause: In silico models are simplifications. They may not account for protein flexibility, the presence of water molecules in the binding site, or allosteric effects.

  • Troubleshooting Steps:

    • Refine Docking Protocol: Use more advanced simulations like molecular dynamics (MD) to account for protein flexibility.

    • Check for Promiscuity Flags: Analyze the compound's structure for features associated with promiscuous binders (e.g., reactive functional groups, high lipophilicity).

    • Verify Compound Purity & Stability: Ensure the compound is not degrading in the assay buffer into a more reactive species. Use LC-MS to confirm identity and purity.

Problem: My modified isoflavonoid has high selectivity but poor bioavailability.
  • Possible Cause: Modifications made to improve selectivity (e.g., adding charged groups) may have negatively impacted the compound's ability to cross cell membranes or its metabolic stability.

  • Troubleshooting Steps:

    • Measure Physicochemical Properties: Experimentally determine solubility (e.g., via nephelometry) and permeability (e.g., using a PAMPA assay).

    • Prodrug Approach: Temporarily mask the polar groups that grant selectivity with cleavable moieties that are removed by intracellular enzymes, releasing the active drug inside the cell.

    • Formulation Strategies: Use formulation techniques like lipid-based nanoparticles or solid dispersions to improve absorption and protect the compound from first-pass metabolism.

Data Presentation

Quantitative data on compound activity and selectivity should be presented clearly for comparison.

Table 1: Example Cytotoxicity Profile of Erythrina sigmoidea Isoflavonoids This table summarizes the 50% inhibitory concentrations (IC₅₀) of selected isoflavonoids against various cancer cell lines, providing a baseline for their cytotoxic potential.

CompoundCCRF-CEM (Leukemia) IC₅₀ (µM)HCT116 p53+/+ (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)
Sigmoidin I 4.24>5025.5114.43
Sophorapterocarpan A 3.7312.6011.2210.98
6α-hydroxyphaseollidin 3.365.866.445.12
Doxorubicin (Control) 0.200.511.220.89

Table 2: Template for Presenting On-Target vs. Off-Target Selectivity A selectivity index helps quantify the therapeutic window of a compound. It is calculated by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher index is desirable.

Compound IDOn-Target IC₅₀ (e.g., Target Kinase A)Off-Target IC₅₀ (e.g., Estrogen Receptor α)Selectivity Index (Off-Target / On-Target)
Parent Isoflavonoid 0.5 µM1.5 µM3
Analog-01 0.4 µM20.0 µM50
Analog-02 1.2 µM5.0 µM4.2

Visualizations

Workflow for Reducing Off-Target Effects

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Outcome A Initial Hit Compound (Erythrina Isoflavonoid) B In Silico Profiling (Docking, Similarity Search) A->B C Broad In Vitro Screening (Kinase Panel, Cell Panel) A->C D Identify Off-Targets B->D C->D E Structure-Activity Relationship (SAR) Analysis D->E F Rational Drug Design (Modify Scaffold) E->F G Synthesize Analogs F->G H Test Analogs on On-Target and Off-Targets G->H I Calculate Selectivity Index H->I J Assess Bioavailability & Physicochemical Properties I->J J->F Iterate if needed K Optimized Lead Compound (High Selectivity) J->K

Caption: A logical workflow for identifying and mitigating off-target effects.

Simplified Signaling Pathway Interference

G cluster_on_target On-Target Pathway (e.g., Cancer Proliferation) cluster_off_target Off-Target Pathway (e.g., Hormonal Signaling) Kinase_A Target Kinase A Substrate_A Substrate Kinase_A->Substrate_A Proliferation Cell Proliferation Substrate_A->Proliferation ER_alpha Estrogen Receptor α Gene_Exp Gene Expression ER_alpha->Gene_Exp Hormonal_Effect Hormonal Effect Gene_Exp->Hormonal_Effect Compound Erythrina Isoflavonoid Compound->Kinase_A Desired Inhibition Compound->ER_alpha Undesired Binding (Off-Target Effect)

Caption: On-target inhibition vs. off-target binding of an isoflavonoid.

Key Experimental Protocols

Protocol 1: In Silico Virtual Screening

Principle: To computationally predict the binding affinity of an isoflavonoid against a panel of known protein targets to identify potential on- and off-target interactions.

Methodology:

  • Ligand Preparation: Generate a 3D structure of the isoflavonoid. Assign partial charges and minimize its energy using a force field (e.g., MMFF94).

  • Target Preparation: Obtain 3D crystal structures of target proteins from the Protein Data Bank (PDB). Remove water molecules and co-ligands, add hydrogen atoms, and define the binding site coordinates.

  • Molecular Docking: Use software (e.g., AutoDock Vina, Schrödinger Glide) to dock the prepared ligand into the binding site of each target protein.

  • Scoring and Analysis: The software will generate a binding affinity score (e.g., in kcal/mol). Rank the targets from strongest to weakest predicted interaction. A high score against a known off-target (e.g., hERG channel, estrogen receptor) warrants further experimental investigation.

Protocol 2: In Vitro Cytotoxicity (Resazurin Reduction Assay)

Principle: To measure cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (B115843) to highly fluorescent resorufin (B1680543) by living cells. A decrease in fluorescence indicates cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7, and a non-cancerous line like HEK293) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoflavonoid in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay: Add resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Read the fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: Normalize the fluorescence values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Off-Target Kinase Profiling (Example: Kinase-Glo® Assay)

Principle: To quantify the inhibitory effect of a compound on a specific kinase. The assay measures the amount of ATP remaining after a kinase reaction; less light indicates less remaining ATP and thus higher kinase activity (and lower inhibition).

Methodology:

  • Reaction Setup: In a multi-well plate, combine the kinase of interest (e.g., an identified off-target), its specific substrate, and ATP at an optimal concentration.

  • Compound Addition: Add the isoflavonoid at various concentrations to the reaction wells.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate its substrate, consuming ATP in the process.

  • ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The luciferase uses the remaining ATP to produce a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A lower luminescent signal corresponds to higher kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value by plotting inhibition versus concentration. This protocol can be multiplexed to screen against a large panel of kinases.

References

Technical Support Center: Method Refinement for Scaling Up Erythrina Isoflavonoid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of isoflavonoids from Erythrina species.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of Erythrina isoflavonoid (B1168493) purification, from extraction to final purification.

1. Extraction Phase

Issue Possible Causes Recommended Solutions
Low Isoflavonoid Yield - Inefficient cell wall disruption.- Inappropriate solvent selection.- Non-optimal solid-to-liquid ratio, temperature, or extraction time.- Optimize Particle Size: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.- Solvent System: Employ a binary solvent system, such as 80-96% ethanol (B145695) in water, which has been shown to be effective for extracting flavonoids from Erythrina species.[1]- Process Optimization: Systematically optimize extraction parameters. For pilot-scale extraction of phenolics, conditions such as 80°C for 100 minutes with a 1:10 solid-to-liquid ratio have been used.[2]
Co-extraction of Impurities (e.g., chlorophyll, lipids) - Use of a non-selective solvent.- Extraction of fresh (non-dried) plant material.- Solvent Polarity: Adjust the polarity of the extraction solvent. A higher ethanol concentration can reduce the co-extraction of water-soluble impurities.- Defatting Step: For lipid-rich starting material, consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids.- Crude Extract Cleanup: Implement a preliminary purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), before proceeding to chromatography.
Batch-to-Batch Inconsistency - Variation in raw plant material (e.g., age, harvest time, storage conditions).- Inconsistent extraction conditions.- Raw Material Standardization: Establish quality control parameters for the starting plant material.- Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire extraction process to ensure reproducibility.

2. Chromatography Phase

Issue Possible Causes Recommended Solutions
Poor Resolution/Peak Tailing on a Larger Column - Inappropriate column packing.- Overloading of the column.- Non-optimal mobile phase composition.- Column Packing: Ensure the column is packed uniformly and to the correct density. For large-scale columns, this is a critical step.- Loading Capacity: Determine the loading capacity of your stationary phase at a smaller scale and do not exceed it during scale-up.- Mobile Phase Optimization: Re-optimize the mobile phase composition for the larger column. A slight adjustment in solvent ratios can sometimes significantly improve resolution.
High Backpressure - Clogging of the column frit.- Fines generated from the stationary phase.- Precipitation of the sample on the column.- Sample Filtration: Always filter the crude extract before loading it onto the column to remove particulate matter.- Guard Column: Use a guard column to protect the main column from contaminants and particulates.- Solvent Compatibility: Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation.
Irreversible Adsorption of Compounds - Strong interaction between isoflavonoids and the stationary phase.- Stationary Phase Selection: Test different stationary phases (e.g., C18, phenyl-hexyl) at the lab scale to find one with optimal selectivity and recovery.- Mobile Phase Modifiers: Add modifiers like a small percentage of acid (e.g., formic acid, acetic acid) to the mobile phase to improve peak shape and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when moving from lab-scale to pilot-scale purification of Erythrina isoflavonoids?

A1: The most significant challenge is maintaining the purity and resolution achieved at the lab scale while processing much larger volumes. Issues such as peak broadening in chromatography, increased processing times, and ensuring consistent product quality between batches become more pronounced. Careful optimization of each step, from extraction to final purification, is crucial for a successful scale-up.

Q2: Which chromatographic technique is most suitable for large-scale purification of Erythrina isoflavonoids?

A2: For large-scale purification, techniques like flash chromatography and medium-pressure liquid chromatography (MPLC) with silica (B1680970) gel or reversed-phase media are commonly used for initial fractionation. For high-purity isolation, preparative high-performance liquid chromatography (prep-HPLC) is often employed. The use of macroporous resins for capturing and concentrating isoflavonoids from crude extracts is also a highly effective and scalable method.[3]

Q3: How can I improve the cost-effectiveness of the purification process at an industrial scale?

A3: To improve cost-effectiveness, consider the following:

  • Solvent Recycling: Implement a solvent recovery and recycling system to reduce solvent consumption and waste.

  • Chromatography Resin: Choose a stationary phase with a long lifetime and the possibility of regeneration.

  • Process Optimization: A well-optimized process with high yield and purity in fewer steps will be more economical.

  • Automation: Automating the purification process can reduce labor costs and improve reproducibility.

Q4: What are the key parameters to consider when selecting a macroporous resin for isoflavonoid purification?

A4: The key parameters for selecting a macroporous resin include its adsorption and desorption characteristics for the target isoflavonoids, its selectivity (to minimize adsorption of impurities), its mechanical strength, and its cost. It is advisable to screen several resins at the lab scale to identify the one with the best performance for your specific Erythrina extract.

Q5: Are there any safety precautions to consider when handling large volumes of solvents during scale-up?

A5: Yes, working with large volumes of flammable organic solvents like ethanol and methanol (B129727) requires strict safety protocols. Ensure proper ventilation, use explosion-proof equipment, and have appropriate fire suppression systems in place. All personnel should be trained in the safe handling of flammable liquids and have access to personal protective equipment (PPE).

Data Presentation

Table 1: Representative Yield and Purity Data for Isoflavonoid Purification at Different Scales

Scale Starting Material Purification Method Yield Purity Reference
Lab Scale Erythrina variegata stem bark (420 mg ethyl acetate (B1210297) fraction)High-Speed Counter-Current Chromatography (HSCCC)75 mg (protocatechuic acid), 32 mg (chlorogenic acid), 44 mg (caffeic acid)Up to 99.7%[4]
Lab Scale Sophora tonkinensis crude extract (12.14% total flavonoids)Macroporous Resin (AB-8) Column Chromatography84.93% recovery57.82% total flavonoids[5]
Pilot Scale Grape canes (Vitis vinifera)Hot water extractionNot specified for individual compoundsNot applicable
Bench Scale Soy molassesMethanol extraction and reverse-phase chromatographyDaidzin: 5.83 mg/ml, Genistin: 6.46 mg/mlDaidzin: 1.3%, Genistin: 1.5% (in crude extract)

Experimental Protocols

1. Pilot-Scale Extraction of Isoflavonoids from Erythrina Bark

This protocol is adapted from general principles of large-scale plant extraction.

  • 1.1. Material Preparation:

    • Coarsely grind dried Erythrina bark to a particle size of 10-20 mesh.

    • Accurately weigh the ground plant material.

  • 1.2. Extraction:

    • Transfer the ground bark to a jacketed stainless-steel extractor.

    • Add 80% (v/v) ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture to 60-70°C with continuous stirring for 2-3 hours.

  • 1.3. Filtration and Concentration:

    • Filter the mixture through a filter press to separate the extract from the solid residue.

    • Wash the residue with a small volume of fresh 80% ethanol to maximize recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator or a falling film evaporator to remove the ethanol.

  • 1.4. Liquid-Liquid Partitioning (Optional Cleanup):

    • Suspend the concentrated aqueous extract in water and perform successive partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) to fractionate the isoflavonoids.

2. Scaled-Up Purification using Macroporous Resin Chromatography

This protocol is based on the successful lab-scale purification of flavonoids.

  • 2.1. Resin Preparation:

    • Select a suitable macroporous resin (e.g., AB-8) and pack it into a chromatography column of appropriate size for the intended scale.

    • Wash the packed resin sequentially with ethanol and then deionized water until the effluent is neutral.

  • 2.2. Sample Loading:

    • Dissolve the crude Erythrina extract in an appropriate solvent and adjust the pH if necessary (e.g., pH 4.0).

    • Load the sample solution onto the equilibrated resin column at a controlled flow rate (e.g., 2 bed volumes per hour).

  • 2.3. Washing:

    • Wash the column with deionized water to remove unbound impurities, such as sugars and salts.

  • 2.4. Elution:

    • Elute the adsorbed isoflavonoids using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 60%, 90% ethanol).

    • Collect fractions and monitor the eluate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • 2.5. Final Purification:

    • Pool the fractions containing the target isoflavonoids.

    • If necessary, subject the pooled fractions to a final polishing step using preparative HPLC to achieve high purity.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Concentration cluster_cleanup Crude Extract Cleanup cluster_purification High-Purity Isolation A Erythrina Biomass (Dried, Ground) B Solvent Extraction (e.g., 80% Ethanol) A->B C Filtration B->C D Concentration (Evaporation) C->D E Crude Isoflavonoid Extract D->E F Macroporous Resin Chromatography E->F G Fraction Collection F->G H Isoflavonoid-Rich Fractions G->H I Preparative HPLC H->I J Pure Isoflavonoid Compounds I->J

Caption: Experimental workflow for scaling up Erythrina isoflavonoid purification.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway E_Iso Erythrina Isoflavonoids Fas Fas Death Receptor E_Iso->Fas activates Bax Bax E_Iso->Bax activates Casp8 Caspase-8 Fas->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Mito Mitochondrion CytC Cytochrome c release Mito->CytC Bax->Mito disrupts membrane potential Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes antibacterial_pathway E_Iso Erythrina Isoflavonoids (e.g., erycristagallin) DNA_Rep DNA Replication E_Iso->DNA_Rep inhibits RNA_Syn RNA Synthesis E_Iso->RNA_Syn inhibits Protein_Syn Protein Synthesis E_Iso->Protein_Syn inhibits Bacterial_Growth Bacterial Growth Inhibition

References

Validation & Comparative

Comparative Analysis of Eryvarin A and Related Flavonoids Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of flavonoids derived from the Erythrina genus, with a focus on their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). While direct experimental data for Eryvarin A is limited in the reviewed literature, this document consolidates available data on structurally similar and potent compounds from the same plant family to offer a valuable benchmark for researchers. The continuing emergence of antibiotic-resistant bacteria like MRSA necessitates the exploration of novel therapeutic agents, and natural products such as flavonoids represent a promising frontier.

Comparative Antibacterial Activity Against MRSA

The antibacterial efficacy of various flavonoids isolated from the Erythrina genus has been evaluated against MRSA, a significant pathogen known for its resistance to beta-lactam antibiotics. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below compares the MIC values of several potent Erythrina flavonoids with standard antibiotics.

CompoundCompound ClassMRSA Strain(s)MIC (µg/mL)Reference(s)
Eryvarin W Pterocarpene13 MRSA strains1.56 - 3.13[1]
Erycristagallin PterocarpanNot Specified3.13 - 6.25[2]
Orientanol B PterocarpanNot Specified3.13 - 6.25[2]
Eryvarin D PterocarpeneNot Specified4[1]
Lonchocarpol A FlavanoneS. aureus6.25[1]
Sigmoidin M FlavanoneS. aureus4
Vancomycin GlycopeptideMRSA-S11
Erythromycin MacrolideMRSA-S1≥8
Ampicillin Beta-lactamMRSA ATCC 4330050

Note: Data for Eryvarin A against MRSA was not specifically available in the reviewed literature. The compounds listed are potent examples from the same genus.

Experimental Protocols

The data presented in this guide is primarily derived from antibacterial susceptibility testing using broth or agar (B569324) dilution methods. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is based on guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compound: Dissolve the compound (e.g., Eryvarin A) in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
  • Bacterial Strain: Prepare a fresh overnight culture of the MRSA strain on an appropriate agar plate.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.
  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Inoculum Preparation:

  • Aseptically pick several well-isolated colonies of the MRSA strain from the agar plate.
  • Suspend the colonies in sterile saline solution.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense the CAMHB into all wells of the 96-well plate.
  • Perform a two-fold serial dilution of the test compound stock solution across the wells of the plate to achieve a range of desired final concentrations.
  • Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.
  • Include the following controls:
  • Positive Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.
  • Negative (Sterility) Control: Wells containing CAMHB only, to check for contamination.
  • Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of the solvent (DMSO) used, to ensure the solvent has no inhibitory effect on bacterial growth.

4. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours under aerobic conditions.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is defined as the lowest concentration of the test compound at which there is no visible bacterial growth (i.e., the well is clear).

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis P1 Prepare Compound Stock Solution A1 Perform Serial Dilution of Compound P1->A1 P2 Culture MRSA Strain P3 Prepare 0.5 McFarland Standard Suspension P2->P3 P4 Dilute Suspension to Final Inoculum P3->P4 A2 Inoculate Wells with MRSA P4->A2 A1->A2 A3 Include Positive, Negative & Solvent Controls A2->A3 I1 Incubate at 37°C for 16-20h A3->I1 R1 Visually Inspect for Turbidity I1->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Caption: Workflow for MIC Determination via Broth Microdilution.

G cluster_mechanisms Proposed Antibacterial Mechanisms Erythrina Flavonoids Erythrina Flavonoids M1 Disruption of Cytoplasmic Membrane Function Erythrina Flavonoids->M1 M2 Suppression of Nucleic Acid Synthesis Erythrina Flavonoids->M2 M3 Modulation of Energy Metabolism (e.g., ATP Synthase) Erythrina Flavonoids->M3 MRSA Cell MRSA Cell Bacterial Cell Death Bacterial Cell Death M1->Bacterial Cell Death M2->Bacterial Cell Death M3->Bacterial Cell Death

Caption: Proposed Anti-MRSA Mechanisms of Erythrina Flavonoids.

Mechanism of Action

Flavonoids isolated from the Erythrina genus are believed to exert their antibacterial effects through multiple mechanisms. These proposed actions include the disruption of the cytoplasmic membrane's function, the suppression of nucleic acid synthesis, and the modulation of cellular energy metabolism. Specifically, some compounds have been shown to inhibit the synthesis of DNA, RNA, and proteins, which are vital for bacterial survival and replication. This multi-targeted approach may contribute to their potent activity against drug-resistant strains like MRSA.

References

A Comparative Analysis of Isoflavonoids from Erythrina Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The genus Erythrina, commonly known as coral trees, is a rich source of bioactive secondary metabolites, with isoflavonoids being one of the most prominent classes of compounds. These polyphenolic compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, estrogenic, and bone-protective effects. This guide provides a comparative analysis of isoflavonoids across different Erythrina species, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers, scientists, and drug development professionals in their exploration of these natural products.

Isoflavonoid (B1168493) Profiles Across Erythrina Species

The isoflavonoid composition can vary significantly among different Erythrina species, influencing their biological activity. While a comprehensive quantitative comparison across all species is challenging due to variations in analytical methods and standards, the following table summarizes the presence of key isoflavonoids identified in several Erythrina species based on available literature. The presence of a compound is indicated by a checkmark (✓).

IsoflavonoidE. variegataE. crista-galliE. poeppigianaE. speciosaE. caffraE. lysistemon
Genistein ✓[1]✓[2]
Daidzein ✓[1]
Wighteone ✓[3]✓[2]
Alpinumisoflavone
Erybraedin A
Phaseollidin
Sigmoidin I
Orientanol E
Abyssinone II
Lupiwighteone
Erycaffra A
Erycaffra B
Erycaffra C

Note: This table is not exhaustive and represents isoflavonoids reported in the cited literature. The absence of a checkmark does not definitively mean the compound is absent in that species, but rather that it was not reported in the reviewed studies. Quantitative data is often presented as relative abundance or concentration in specific extracts, making direct numerical comparison across studies difficult without standardized methodologies.

Experimental Protocols

Accurate identification and quantification of isoflavonoids are crucial for comparative studies. The following are detailed methodologies for key experiments cited in the analysis of Erythrina isoflavonoids.

Extraction of Isoflavonoids

This protocol outlines a general procedure for the extraction of isoflavonoids from Erythrina plant material.

  • Plant Material Preparation: Air-dry the plant material (e.g., stem bark, roots, leaves) at room temperature and grind it into a fine powder.

  • Maceration:

    • Soak the powdered plant material in methanol (B129727) (or 80-96% ethanol) at a solvent-to-sample ratio of 10:1 (v/w) for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc), to fractionate the extract based on polarity.

    • Concentrate each fraction using a rotary evaporator. The isoflavonoid-rich fraction is typically the ethyl acetate fraction.

Isoflavonoid Profiling by HPLC-DAD-ESI-MS/MS

This method allows for the separation, identification, and tentative quantification of isoflavonoids.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and coupled to a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly to a high percentage over 30-40 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • DAD: Monitor at multiple wavelengths, typically between 200 and 400 nm, with a specific wavelength around 260 nm for isoflavonoids.

    • ESI-MS/MS: Operate in both positive and negative ion modes. Set the parameters (e.g., spray voltage, capillary temperature, sheath gas flow) to optimal values for isoflavonoid ionization. Acquire full scan MS data and data-dependent MS/MS scans for fragmentation analysis to aid in structural elucidation.

Signaling Pathways Modulated by Erythrina Isoflavonoids

Erythrina isoflavonoids have been shown to interact with key cellular signaling pathways, which underlies their observed biological activities.

Anti-inflammatory Effects via NF-κB Pathway Modulation

Several isoflavonoids from Erythrina species exhibit anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Erythrina_Isoflavonoids Erythrina Isoflavonoids (e.g., Alpinumisoflavone) Erythrina_Isoflavonoids->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: NF-κB signaling pathway and the inhibitory action of Erythrina isoflavonoids.

Estrogenic Activity via Estrogen Receptor Signaling

Certain isoflavonoids from Erythrina demonstrate estrogenic activity by binding to estrogen receptors (ERα and ERβ), thereby mimicking the effects of estrogen. This interaction can influence the transcription of estrogen-responsive genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erythrina_Isoflavonoids Erythrina Isoflavonoids (e.g., Genistein) ER Estrogen Receptor (ERα / ERβ) Erythrina_Isoflavonoids->ER Binds to ER_complex Isoflavonoid-ER Complex ER->ER_complex Forms Complex and Translocates to Nucleus ERE Estrogen Response Element (ERE) on DNA ER_complex->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription

Caption: Estrogen receptor signaling pathway activated by Erythrina isoflavonoids.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of isoflavonoids from different Erythrina species.

G Plant_Material Plant Material Collection (Different Erythrina Species) Extraction Extraction Plant_Material->Extraction Fractionation Fractionation Extraction->Fractionation Analysis HPLC-DAD-MS/MS Analysis Fractionation->Analysis Biological_Assays Biological Activity Assays (e.g., Anti-inflammatory, Estrogenic) Fractionation->Biological_Assays Identification Isoflavonoid Identification Analysis->Identification Quantification Comparative Quantification Analysis->Quantification Data_Analysis Data Analysis and Comparison Identification->Data_Analysis Quantification->Data_Analysis Conclusion Conclusion and Further Research Data_Analysis->Conclusion Biological_Assays->Conclusion

Caption: Experimental workflow for comparative isoflavonoid analysis.

References

A Comparative Guide to the Antioxidant Capacity of Erythrina Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, commonly known as coral trees, encompasses a diverse group of flowering plants recognized for their traditional medicinal uses. Modern scientific inquiry has increasingly focused on validating the therapeutic properties of these plants, with a particular emphasis on their antioxidant potential. This guide provides a comparative analysis of the antioxidant capacity of various Erythrina extracts, supported by experimental data, to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Comparative Antioxidant Activity of Erythrina Species

The antioxidant capacity of Erythrina extracts is primarily attributed to their rich composition of phenolic compounds, particularly flavonoids.[1][2] Different species and various parts of the plant (leaves, bark, seeds) exhibit a range of antioxidant potencies. Below is a summary of findings from multiple studies using common in vitro antioxidant assays.

Erythrina Species Plant Part Extract Type Antioxidant Assay IC50 Value (µg/mL) or Activity Total Phenolic Content (mg GAE/g) Total Flavonoid Content (mg QE/g or RE/g) Reference
E. indicaLeavesAqueousDPPH342.59 ± 19.5924.91 ± 0.00357.55 ± 33.38 (RE)[3]
E. indicaLeavesMethanol (B129727)DPPH283.24 ± 12.2825.62 ± 0.00524.22 ± 16.17 (RE)[3]
E. indicaLeavesAqueousNitric Oxide Scavenging250.12 ± 10.66--[3]
E. indicaLeavesMethanolNitric Oxide Scavenging328.29 ± 3.74--
E. indicaLeavesAqueousLipid Peroxidation Inhibition97.29 ± 2.05--
E. indicaLeavesMethanolLipid Peroxidation Inhibition283.74 ± 5.70--
E. variegataLeavesAqueousDPPH91.3% inhibition19.211.9 (QE)
E. variegataSeedsAqueousDPPH79.5% inhibition--
E. variegataFlowersAqueousDPPH77.9% inhibition--
E. variegataLeavesEthanol (B145695)DPPH49.06180.65 ± 21.25124.35 ± 16.25
E. variegataLeavesEthanolSuperoxide Scavenging48.58--
E. caffraStem BarkDichloromethaneDPPH144.17--
E. strictaSeedsWaterDPPH5.86 mg GAE/g91.9950.64 (QE)
E. strictaSeedsWaterFRAP522.97 mg AAE/g--
E. crista-galliTwigsEthyl Acetate (B1210297)DPPH64.41--
E. crista-galliTwigsLupinifolin (isolated)DPPH128.64--
E. suberosaFlowersMethanolDPPH60.6 ± 0.02 % inhibition--
E. suberosaLeafSilver NanoparticlesDPPH30.04--

Note: IC50 is the concentration of the extract required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents; AAE: Ascorbic Acid Equivalents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the most frequently employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test extracts

    • Standard antioxidant (e.g., Ascorbic acid, Trolox, Quercetin)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare a series of dilutions of the Erythrina extract and the standard antioxidant in methanol.

    • In a test tube or microplate well, mix a fixed volume of the DPPH solution with varying concentrations of the extract or standard.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

    • A control is prepared using the solvent instead of the extract.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value is then determined by plotting the percentage of inhibition against the extract concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or Ethanol

    • Test extracts

    • Standard antioxidant

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the Erythrina extract or standard at different concentrations to a fixed volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a blue-colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is monitored spectrophotometrically.

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • Test extracts

    • Standard (e.g., FeSO₄·7H₂O or Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

    • Add a small volume of the Erythrina extract or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the extract is then expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of extract).

Signaling Pathways and Mechanisms of Action

The antioxidant effects of Erythrina extracts are not solely based on direct radical scavenging. The flavonoid constituents can also modulate intracellular signaling pathways involved in the cellular response to oxidative stress.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds (such as some flavonoids), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase. Studies on various plant extracts rich in flavonoids have demonstrated their ability to activate this protective pathway.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Erythrina Erythrina Flavonoids Erythrina->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Activation of the Nrf2-ARE antioxidant signaling pathway by Erythrina flavonoids.

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Chronic activation of certain MAPK pathways, such as p38 and JNK, can contribute to oxidative stress and cellular damage. Phenolic compounds found in Erythrina have been shown to inhibit these pro-inflammatory signaling pathways, thereby contributing to their overall antioxidant and cytoprotective effects.

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Inflammation_Apoptosis Inflammation & Apoptosis MAPK->Inflammation_Apoptosis Erythrina Erythrina Flavonoids Erythrina->MAPK

Caption: Inhibition of pro-inflammatory MAPK signaling pathways by Erythrina flavonoids.

Conclusion

Extracts from various Erythrina species demonstrate significant antioxidant potential, largely attributable to their high content of flavonoids and other phenolic compounds. The comparative data presented in this guide highlight the varying potencies among different species and plant parts, providing a valuable resource for selecting promising candidates for further investigation. The antioxidant mechanisms of Erythrina extracts are multifaceted, involving both direct radical scavenging and the modulation of key cellular signaling pathways such as Nrf2 and MAPK. Further research, including cellular and in vivo studies, is warranted to fully elucidate the therapeutic potential of these natural extracts in combating oxidative stress-related diseases.

References

Eryvarin A and Other Isoflavonoids: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Isoflavonoids, a class of polyphenolic compounds abundant in plants of the Erythrina genus, have garnered significant attention for their potential anticancer properties. This guide provides a comparative overview of the cytotoxicity of Eryvarin A and other notable isoflavonoids, supported by available experimental data.

While specific cytotoxic data for Eryvarin A remains to be fully elucidated in publicly accessible research, studies on extracts from Erythrina variegata, the plant from which Eryvarin A is isolated, demonstrate notable anticancer activity. This suggests that Eryvarin A, as a constituent of these extracts, likely contributes to their overall cytotoxic effect.

Comparative Cytotoxicity of Isoflavonoids

To provide a comprehensive comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of various isoflavonoids against a range of cancer cell lines. It is important to note the absence of specific IC50 values for purified Eryvarin A in the current literature. The data for Erythrina variegata extracts are included to offer an indirect measure of the potential potency of its bioactive components.

Compound/ExtractCell LineIC50 ValueReference
Erythrina variegata (Methanol Extract)MDA-MB-231 (Breast Cancer)14.99 µg/mL[1]
MCF-7 (Breast Cancer)22.94 µg/mL[1]
Erythrina variegata (Extract)MCF-7 (Breast Cancer)85.27 µg/mL[2]
Neobavaisoflavone CCRF-CEM (Leukemia)42.93 µM[3]
HCT116 (p53+/+) (Colon Cancer)114.64 µM[3]
Sigmoidin H U87MG (Glioblastoma)25.59 µM
HCT116 (p53+/+) (Colon Cancer)110.51 µM
Isoneorautenol MDA-MB-237BCRP (Breast Cancer)2.67 µM
U87MG (Glioblastoma)21.84 µM
Genistein MCF-7 (Breast Cancer)47.5 µM
V79 (Chinese Hamster Lung)~75 µM
Daidzein V79 (Chinese Hamster Lung)>100 µM

Experimental Protocols

The cytotoxicity data presented above is primarily derived from in vitro cell viability assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol outlines the general steps involved in determining the cytotoxic effects of isoflavonoids on adherent cancer cell lines.

  • Cell Seeding: Cells are harvested and counted. A specific number of cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) are seeded into a 96-well plate and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isoflavonoid (B1168493). A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (96-well plate) treatment Incubate cells with various concentrations of isoflavonoids prep_cells->treatment prep_compounds Prepare Isoflavonoid Stock Solutions prep_compounds->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Measure Absorbance (~570nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability & Determine IC50 read_absorbance->calculate_ic50

Fig. 1: Experimental workflow for determining isoflavonoid cytotoxicity using the MTT assay.

Mechanism of Action: Induction of Apoptosis

Research suggests that many isoflavonoids, including those from the Erythrina genus, exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. One of the proposed mechanisms involves the intrinsic apoptotic pathway, which is initiated by intracellular stress.

Several studies on isoflavonoids isolated from Erythrina species have shown that these compounds can induce apoptosis through the activation of caspases 3/7, 8, and 9, as well as by increasing the production of reactive oxygen species (ROS). Elevated ROS levels can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This includes the loss of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to cell death.

signaling_pathway isoflavonoid Erythrina Isoflavonoid (e.g., Eryvarin A) ros Increased ROS Production isoflavonoid->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Fig. 2: Proposed intrinsic apoptotic pathway induced by Erythrina isoflavonoids.

Conclusion

While direct comparative data for Eryvarin A is still needed, the existing evidence strongly supports the cytotoxic potential of isoflavonoids from the Erythrina genus against various cancer cell lines. The mechanism of action appears to be linked to the induction of apoptosis via the intrinsic pathway, driven by increased reactive oxygen species and subsequent caspase activation. Further research to isolate and evaluate the specific cytotoxicity of Eryvarin A will be crucial in determining its potential as a novel anticancer agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Erythrina Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of alkaloids from Erythrina species. The focus is on the cross-validation of these two powerful analytical techniques, offering supporting experimental data and detailed methodologies to aid in method selection and implementation in a research and drug development setting.

Introduction to Erythrina Alkaloids and Analytical Challenges

Erythrina is a genus of flowering plants in the pea family, Fabaceae, known to produce a diverse array of tetracyclic spiroisoquinoline alkaloids. These compounds, including the well-studied erysodine (B1194152) and erythraline, exhibit a range of biological activities, with significant potential for therapeutic applications. Notably, many Erythrina alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), making them valuable targets for drug discovery in areas such as neurodegenerative diseases and addiction. Some alkaloids from this genus are also being investigated as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1]

Accurate and precise quantification of these alkaloids in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action. The structural similarity of many Erythrina alkaloids presents a significant analytical challenge, requiring highly selective and sensitive methods for their separation and quantification.

Cross-Validation of Analytical Methods: A Comparative Overview

The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when transitioning between different analytical technologies or laboratories. This guide compares the performance of a traditional, robust method, HPLC-DAD, with a more modern, high-throughput technique, UPLC-MS/MS, for the analysis of Erythrina alkaloids.

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome A Develop & Optimize HPLC-DAD Method C Linearity & Range A->C D Accuracy & Precision A->D E Specificity & Selectivity A->E F LOD & LOQ A->F G Robustness A->G B Develop & Optimize UPLC-MS/MS Method B->C B->D B->E B->F B->G H Analyze Identical Samples with Both Methods C->H D->H E->H F->H G->H I Statistical Comparison of Results (e.g., Bland-Altman, t-test) H->I J Interchangeable Methods (No Significant Difference) I->J p > 0.05 K Biased Methods (Correction Factor Needed) I->K p < 0.05

Cross-validation workflow between HPLC-DAD and UPLC-MS/MS methods.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-DAD and UPLC-MS/MS for the analysis of alkaloids, based on published validation data for similar compounds.[2][3][4][5]

Validation ParameterHPLC-DADUPLC-MS/MS
Linearity (r²) > 0.999> 0.997
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.15 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Analysis Time 15 - 40 minutes2 - 10 minutes
Selectivity GoodExcellent
Solvent Consumption HighLow

Experimental Protocols

Sample Preparation for Erythrina Alkaloid Analysis
  • Extraction: Weigh 1.0 g of powdered Erythrina plant material (e.g., seeds, leaves, or bark) and extract with 20 mL of 80% methanol (B129727) by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • Standard Preparation: Prepare stock solutions of Erythrina alkaloid standards (e.g., erysodine, erythraline) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

HPLC-DAD Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 0-5 min: 10-30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode-array detection at 280 nm.

UPLC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each target alkaloid are monitored.

Signaling Pathways of Erythrina Alkaloids

Erythrina alkaloids primarily exert their biological effects through interaction with neuronal signaling pathways. The diagram below illustrates the antagonistic action of erysodine on the neuronal nicotinic acetylcholine receptor (nAChR), which can modulate downstream signaling cascades such as the PI3K/Akt and ERK pathways.

G cluster_0 Neuronal Synapse cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Membrane cluster_3 Intracellular Signaling Cascades ACh_vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_expression Transcription ACh->nAChR Binds & Activates Erysodine Erysodine Erysodine->nAChR Competitively Blocks

Antagonism of nAChR signaling by Erysodine.

Conclusion

The choice between HPLC-DAD and UPLC-MS/MS for the analysis of Erythrina alkaloids depends on the specific requirements of the study. HPLC-DAD is a robust and reliable technique suitable for routine quality control where high sensitivity is not the primary concern. In contrast, UPLC-MS/MS offers significantly higher sensitivity, selectivity, and throughput, making it the preferred method for trace-level quantification, analysis of complex matrices, and high-throughput screening in drug discovery and development. The cross-validation of these methods is essential to ensure data comparability and to leverage the advantages of each technique appropriately.

References

A Comparative Analysis of Synthetic Versus Natural Erythrina Isoflavonoids: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of synthetic and natural isoflavonoids derived from the Erythrina genus. This document summarizes key quantitative data, details experimental protocols for cited bioassays, and visualizes relevant biological pathways to offer a clear and objective evaluation of these compounds' therapeutic promise.

Erythrina, a genus of flowering plants in the pea family, Fabaceae, is a rich source of structurally diverse and biologically active isoflavonoids. These natural compounds have garnered significant interest for their potential applications in treating a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Concurrently, advances in synthetic chemistry have enabled the production of isoflavonoid (B1168493) analogues, offering the potential for enhanced efficacy, improved pharmacokinetic properties, and large-scale production. This guide directly compares the available data on the efficacy of these natural compounds with their synthetic counterparts and analogues.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the in vitro efficacy of prominent natural Erythrina isoflavonoids and selected synthetic isoflavone (B191592) derivatives, focusing on their anticancer and anti-inflammatory activities. Data is presented as IC50 and EC50 values, representing the concentration of the compound required to inhibit a specific biological process by 50%.

Table 1: Anticancer Activity of Natural Erythrina Isoflavonoids
CompoundCancer Cell LineIC50 (µM)Reference
AlpinumisoflavoneHL-60 (Leukemia)~20[1]
4'-Methoxy Licoflavanone (MLF)HL-60 (Leukemia)~20[1]
6α-HydroxyphaseollidinCCRF-CEM (Leukemia)3.36[2]
HepG2 (Liver Cancer)6.44[2]
Sigmoidin ICCRF-CEM (Leukemia)4.24[2]
MDA-MB-231-BCRP (Breast Cancer)30.98
NeobavaisoflavoneCCRF-CEM (Leukemia)42.93
HCT116 (p53+/+) (Colon Cancer)114.64
Sigmoidin HU87MG (Glioblastoma)25.59
HCT116 (p53+/+) (Colon Cancer)110.51
IsoneorautenolMDA-MB 237BCRP (Breast Cancer)2.67
U87MG (Glioblastoma)21.84
Methanol Extract of E. variegataMCF-7 (Breast Cancer)92 µg/ml
MDA-MB-231 (Breast Cancer)143 µg/ml
Table 2: Anticancer Activity of Synthetic Isoflavone Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Formononetin Nitrogen Mustard Hybrid 15o SH-SY5Y (Neuroblastoma)2.08
Formononetin Nitrogen Mustard Hybrid 15n HeLa (Cervical Cancer)8.29
Coumarin-Formononetin Hybrid 29 SGC7901 (Gastric Cancer)1.07
7-O-Formononetin Derivative 22 MCF-7 (Breast Cancer)11.5
MDA-MB-231 (Breast Cancer)5.44
Genistein Derivative 9i MDA-MB-231 (Breast Cancer)23.13
HeLa (Cervical Cancer)39.13
Table 3: Anti-Inflammatory Activity of Natural Erythrina Isoflavonoids and Synthetic Flavanone Derivatives
CompoundAssayIC50Reference
Natural: Sigmoidin A5-Lipoxygenase Inhibition31 µM
Synthetic: Flavanone (4G)Nitric Oxide (NO) Production Inhibition0.603 µg/mL
Synthetic: 2′-carboxy-5,7-dimethoxy-flavanone (4F)Nitric Oxide (NO) Production Inhibition0.906 µg/mL
Synthetic: 4′-bromo-5,7-dimethoxy-flavanone (4D)Nitric Oxide (NO) Production Inhibition1.030 µg/mL
Synthetic: 2′-carboxyflavanone (4J)Nitric Oxide (NO) Production Inhibition1.830 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide, enabling researchers to replicate and validate the findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (natural or synthetic isoflavonoids) in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Luciferase Reporter Assay for Anti-Inflammatory Activity

This assay is used to quantify the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation of the NF-κB pathway by a stimulus (e.g., TNF-α or LPS), NF-κB translocates to the nucleus and binds to these sites, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate, luciferin, is proportional to the level of NF-κB activation.

Protocol:

  • Cell Transfection:

    • Seed cells (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the reporters for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Transfer 10-20 µL of the cell lysate to a white, opaque 96-well plate.

    • Using a luminometer with dual injectors, first inject the firefly luciferase substrate and measure the luminescence.

    • Subsequently, inject the Renilla luciferase substrate (which also quenches the firefly reaction) and measure the luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activation by the test compounds relative to the stimulated control and determine the IC50 value.

Caspase-3/7 Activity Assay for Apoptosis Induction

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent substrate containing the DEVD amino acid sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal that is proportional to the amount of caspase-3/7 activity.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 6, 12, or 24 hours) to induce apoptosis. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Caspase-Glo® 3/7 Reagent Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add the reagent directly to each well in a 1:1 ratio with the culture medium. The reagent contains a lysis buffer and the caspase substrate.

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Express the results as a fold change in caspase-3/7 activity compared to the untreated control.

Signaling Pathways and Experimental Workflows

The biological activities of Erythrina isoflavonoids are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioassays Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Assay MTT Assay Compound Treatment->MTT Assay Assess Viability NF-kB Assay NF-kB Assay Compound Treatment->NF-kB Assay Measure Inflammation Caspase Assay Caspase Assay Compound Treatment->Caspase Assay Detect Apoptosis IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Absorbance NF-kB Assay->IC50 Calculation Luminescence Fold Change Fold Change Caspase Assay->Fold Change Luminescence nfkb_pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation Erythrina Isoflavonoids Erythrina Isoflavonoids Erythrina Isoflavonoids->IKK Complex Inhibition IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) Release NF-κB (p50/p65) Release IκBα Degradation->NF-κB (p50/p65) Release Nuclear Translocation Nuclear Translocation NF-κB (p50/p65) Release->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory genes Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

References

Bridging the Gap: In Vivo Validation of Erythrina Compounds' In Vitro Promise

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The genus Erythrina, a rich source of bioactive alkaloids and flavonoids, has long been a focal point of pharmacological research. Numerous in vitro studies have highlighted the potential of Erythrina compounds in treating a spectrum of conditions, from anxiety and inflammation to oxidative stress. However, the crucial step of validating these test-tube findings in living organisms is paramount for their translation into viable therapeutic agents. This guide provides an objective comparison of in vitro and in vivo experimental data for key Erythrina compounds, offering a comprehensive resource for scientists and drug development professionals.

Anxiolytic Properties: From Receptor Binding to Behavioral Models

One of the most well-documented activities of Erythrina alkaloids is their anxiolytic (anti-anxiety) effect. In vitro studies have pinpointed their mechanism of action to the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), while in vivo studies have confirmed these effects in animal models of anxiety.

A key study on alkaloids from Erythrina mulungu demonstrated a direct correlation between in vitro receptor inhibition and in vivo anxiolytic activity. The alkaloids (+)-erythravine and (+)-11α-hydroxyerythravine were shown to be potent inhibitors of α4β2 and α7 nAChRs in mammalian cells.[1] This in vitro finding was substantiated by in vivo evidence where the same compounds produced significant anxiolytic-like effects in mice subjected to the elevated T-maze test.[2]

Similarly, erysodine (B1194152) and erysothrine, isolated from Erythrina suberosa, have been shown to produce anxiolytic-like effects in mice in the elevated plus-maze and light/dark transition models.[3] These behavioral outcomes in live animals provide crucial validation for the in vitro observed interactions of Erythrina alkaloids with central nervous system receptors.[4]

Comparative Data: Anxiolytic Activity of Erythrina Alkaloids
CompoundIn Vitro Target & Activity (IC50)In Vivo ModelAnimalDosage (p.o.)Key In Vivo Outcome
(+)-Erythravine α4β2 nAChR (13 nM), α7 nAChR (6 µM)[1]Elevated T-mazeMiceNot specifiedAnxiolytic-like effects
(+)-11α-hydroxyerythravine α4β2 nAChR (4 nM), α7 nAChR (5 µM)Elevated T-mazeMiceNot specifiedAnxiolytic-like effects
Erysodine Not specified in this studyElevated Plus-Maze, Light/Dark TransitionMice10 mg/kgIncreased time in illuminated compartment
Erysothrine Not specified in this studyElevated Plus-Maze, Light/Dark TransitionMice3 mg/kgIncreased transitions between compartments

Experimental Workflow: From In Vitro Receptor Assays to In Vivo Behavioral Analysis

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Compound Isolation Compound Isolation Receptor Binding Assay\n(e.g., radioligand binding) Receptor Binding Assay (e.g., radioligand binding) Compound Isolation->Receptor Binding Assay\n(e.g., radioligand binding) Functional Assay\n(e.g., patch-clamp electrophysiology) Functional Assay (e.g., patch-clamp electrophysiology) Receptor Binding Assay\n(e.g., radioligand binding)->Functional Assay\n(e.g., patch-clamp electrophysiology) IC50 Determination IC50 Determination Functional Assay\n(e.g., patch-clamp electrophysiology)->IC50 Determination Compound Administration\n(e.g., oral gavage) Compound Administration (e.g., oral gavage) IC50 Determination->Compound Administration\n(e.g., oral gavage) Correlate Findings Animal Model Selection\n(e.g., mice) Animal Model Selection (e.g., mice) Animal Model Selection\n(e.g., mice)->Compound Administration\n(e.g., oral gavage) Behavioral Testing\n(e.g., Elevated Plus-Maze) Behavioral Testing (e.g., Elevated Plus-Maze) Compound Administration\n(e.g., oral gavage)->Behavioral Testing\n(e.g., Elevated Plus-Maze) Data Analysis\n(e.g., statistical comparison) Data Analysis (e.g., statistical comparison) Behavioral Testing\n(e.g., Elevated Plus-Maze)->Data Analysis\n(e.g., statistical comparison)

Workflow for validating anxiolytic compounds.

Anti-inflammatory and Antioxidant Effects: From Cell-based Assays to Animal Models

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Flavonoids and other phenolic compounds from Erythrina species have demonstrated significant anti-inflammatory and antioxidant potential in vitro. The validation of these activities in vivo is a critical step towards their development as therapeutic agents.

For instance, a flavonoid-rich fraction of Erythrina senegalensis leaves was first evaluated in vitro for its anti-inflammatory properties using the human red blood cell membrane stabilization method. Subsequently, its efficacy was confirmed in vivo through the egg albumin-induced paw edema model in rats, demonstrating a tangible anti-inflammatory effect in a living system.

The antioxidant activity of Erythrina compounds is often assessed in vitro using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. For example, flavanones from Erythrina crista-galli twigs showed potent antioxidant activity with specific IC50 values. While direct in vivo validation of the antioxidant effects of these specific flavanones is not as extensively documented in single studies, the broader literature suggests that the antioxidant properties observed in vitro contribute to the anti-inflammatory and other therapeutic effects seen in vivo.

Comparative Data: Anti-inflammatory and Antioxidant Activity
Plant/CompoundIn Vitro AssayIn Vitro ResultIn Vivo ModelAnimalDosageKey In Vivo Outcome
E. senegalensis (Flavonoid Fraction) HRBC Membrane StabilizationSignificant stabilizationEgg Albumin-induced Paw EdemaRatsNot specifiedReduction in paw edema
E. crista-galli (Lupinifolin) DPPH Radical ScavengingIC50: 128.64 ppm---In vivo validation pending
E. crista-galli (Citflavanone) DPPH Radical Scavenging----In vivo validation pending
E. indica (Methanolic Extract) Anti-denaturationSignificant effect---In vivo validation pending
E. indica (Methanolic Extract) Reducing PowerSignificant effect---In vivo validation pending

Signaling Pathway: NF-κB Mediated Inflammation and Potential Intervention by Erythrina Flavonoids

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Initiates Erythrina Flavonoids Erythrina Flavonoids Erythrina Flavonoids->IKK Complex Inhibits

Potential inhibition of the NF-κB pathway by Erythrina flavonoids.

Estrogenic Activity: From In Vitro Receptor Activation to In Vivo Uterotrophic Response

Certain isoflavonoids found in Erythrina species exhibit phytoestrogenic properties, making them potential candidates for managing symptoms associated with menopause. The validation of these effects requires a combination of in vitro and in vivo models.

Extracts from Erythrina poeppigiana were first tested for their ability to transactivate the estrogen receptor alpha (ERα) in vitro using human osteosarcoma cells. The methanol (B129727) extract, in particular, showed significant dose-dependent activation of ERα. These in vitro findings were then directly validated in an in vivo uterotrophic assay in ovariectomized rats. The extracts induced a significant increase in uterine and vaginal epithelial height, confirming their estrogen-like effects in a living organism. A similar approach was used to demonstrate the estrogenic effects of Erythrina excelsa extracts, which showed an EC50 value of 1.8 μg/mL in a yeast estrogen screen (YES) in vitro and increased uterine weight in vivo.

Comparative Data: Estrogenic Activity of Erythrina Extracts
Plant ExtractIn Vitro AssayIn Vitro ResultIn Vivo ModelAnimalDosage (p.o.)Key In Vivo Outcome
E. poeppigiana (Methanol Extract) ERα TransactivationSignificant, dose-dependent activationUterotrophic AssayOvariectomized Rats50-400 mg/kg/dayIncreased uterine & vaginal epithelial height
E. excelsa (Ethanol Extract) Yeast Estrogen Screen (YES)EC50: 1.8 μg/mLUterotrophic AssayOvariectomized Rats50 mg/kg/dayIncreased uterine wet weight

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)
  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for the target receptor and varying concentrations of the test compound (Erythrina alkaloid).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vivo Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Mice are typically used.

  • Procedure:

    • Animals are administered the test compound (Erythrina extract or isolated alkaloid) or a vehicle control, typically via oral gavage.

    • After a specified pre-treatment time, each mouse is placed in the center of the maze, facing an open arm.

    • The behavior of the mouse is recorded for a set period (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

In Vitro DPPH Radical Scavenging Assay
  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Procedure:

    • Varying concentrations of the test compound (Erythrina extract or flavonoid) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined.

In Vivo Egg Albumin-Induced Paw Edema Test for Anti-inflammatory Activity
  • Animals: Rats are commonly used.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The animals are pre-treated with the test compound (Erythrina extract) or a control.

    • After a set time, a phlogistic agent (e.g., egg albumin) is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

    • The paw volume is measured again at various time points after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

This guide underscores the importance of a multi-faceted approach, combining in vitro and in vivo studies, to robustly validate the therapeutic potential of compounds derived from Erythrina. The presented data and methodologies aim to facilitate further research and development in this promising area of natural product pharmacology.

References

A Comparative Analysis of the Bioactivities of Erythrina Isoflavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of various isoflavonoids isolated from the Erythrina genus. The information is supported by experimental data and detailed methodologies to facilitate further research and development.

Erythrina, a genus of flowering plants in the pea family, Fabaceae, is a rich source of structurally diverse isoflavonoids. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities. This guide delves into a comparative study of their mechanisms of action, focusing on their anticancer, antibacterial, enzyme-inhibiting, and receptor-binding properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro bioactivities of various Erythrina isoflavonoids, providing a comparative overview of their potency across different biological targets.

Table 1: Anticancer Activity of Erythrina Isoflavonoids (IC50 values in µM)
IsoflavonoidCell LineIC50 (µM)Reference
NeobavaisoflavoneCCRF-CEM42.93[1]
HCT116 (p53+/+)114.64[1]
Sigmoidin HU87MG25.59[1]
HCT116 (p53+/+)110.51[1]
IsoneorautenolMDA-MB 237BCRP2.67[1]
U87MG21.84
Eryvarin MMCF-792 (µg/ml)
MDA-MB-231143 (µg/ml)
Table 2: Antibacterial Activity of Erythrina Isoflavonoids (MIC values in µg/mL)
IsoflavonoidBacterial StrainMIC (µg/mL)Reference
Erybraedin AStaphylococcus aureus10
Escherichia coli125
PhaseollidinStaphylococcus aureus>100
Abyssinone V-4' methyl etherStaphylococcus aureus59
Escherichia coli260
AlpumisoflavoneStaphylococcus aureus31
Escherichia coli125
3,9-dihyroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpanStaphylococcus aureus (MRSA)125
CoumestrolBacillus brevis16.3 (µM)
GenisteinBacillus brevis64.8 (µM)
DaidzeinBacillus brevis137.8 (µM)
IsolupalbigeninStaphylococcus aureus (MRSA)1.56 - 3.13
Erythrinin BStaphylococcus aureus (MRSA)6.25 - 12.5
Table 3: Enzyme Inhibitory Activity of Erythrina Isoflavonoids (IC50 values in µM)
IsoflavonoidEnzymeIC50 (µM)Reference
Protein Tyrosine Phosphatase 1B (PTP1B)
Orientanol EPTP1B10.1 ± 0.3
2,3-dihydroauriculatinPTP1B2.6 ± 0.5
5,2',4'-trihydroxy-6-(γ,γ-dimethylallyl)-...isoflavanonePTP1B4.6 ± 0.3
Abyssinone-V-4'-O-methyl etherPTP1B14.8 ± 1.1
Abyssinone-IV-4'-O-methyl etherPTP1B39.7 ± 2.5
Abyssinone-VPTP1B15.2 ± 1.2
Sigmoidin EPTP1B19.6 ± 2.3
AlpinumisoflavonePTP1B24.2 ± 2.1
Eryvarin MPTP1B20.31 ± 0.51
Eryvarin HPTP1B8.03 ± 0.16
NeobavaisoflavonePTP1B9.23 ± 0.29
α-Glucosidase
Daidzeinα-Glucosidase97.6 ± 0.6
Genisteinα-Glucosidase230.4 ± 0.4
Glyciteinα-Glucosidase34.3 ± 0.9
Daidzinα-Glucosidase217.2 ± 0.2
Eryvarin Hα-Glucosidase68.96 ± 0.74
Neobavaisoflavoneα-Glucosidase72.67 ± 0.92
Acetylcholinesterase (AChE)
QuercetinAChE4.59 ± 0.27
Erythrina variegata chloroform (B151607) fractionAChE38.03 ± 1.987 (µg/mL)
Table 4: Estrogen Receptor Binding Affinity of Erythrina Isoflavonoids
IsoflavonoidReceptorRelative Binding Affinity (RBA, %)Ki (nM)Reference
GenisteinERβ6.87.4
3'-isoprenylgenisteinERβ~10-fold lower than genisteinNot specified
WighteoneERβ~100-fold lower than genisteinNot specified

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

Cytotoxicity Assay (Resazurin Reduction Assay)

This assay determines the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., CCRF-CEM, HCT116, U87MG)

  • Cell culture medium

  • Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce resazurin to the fluorescent resorufin.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB) or other suitable broth

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the wells of a 96-well plate containing broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of PTP1B.

Materials:

  • 96-well plates

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • Test compounds

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the PTP1B enzyme.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Add the pNPP substrate to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by Erythrina isoflavonoids and a typical experimental workflow.

PI3K/Akt Signaling Pathway Inhibition

Many isoflavonoids exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Isoflavones have been shown to inhibit the phosphorylation of Akt, a key downstream effector of this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Promotes Isoflavonoid Erythrina Isoflavonoid Isoflavonoid->pAkt Inhibits Phosphorylation

Diagram 1: Inhibition of the PI3K/Akt signaling pathway by Erythrina isoflavonoids.
NF-κB Signaling Pathway Inhibition

The NF-κB pathway plays a critical role in inflammation and cell survival. Some Erythrina isoflavonoids have been shown to inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.

NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates pIkBa p-IκBα IKK->pIkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Degradation Proteasomal Degradation pIkBa->Degradation Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Promotes Isoflavonoid Erythrina Isoflavonoid Isoflavonoid->IKK Inhibits

Diagram 2: Inhibition of the NF-κB signaling pathway by Erythrina isoflavonoids.
Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening and characterizing the bioactivity of Erythrina isoflavonoids.

Workflow Start Erythrina Plant Material Extraction Extraction & Fractionation Start->Extraction Isolation Isolation & Purification Extraction->Isolation Structure Structure Elucidation Isolation->Structure Screening Bioactivity Screening Structure->Screening Anticancer Anticancer Assays Screening->Anticancer Antibacterial Antibacterial Assays Screening->Antibacterial Enzyme Enzyme Inhibition Assays Screening->Enzyme Mechanism Mechanism of Action Studies Anticancer->Mechanism Antibacterial->Mechanism Enzyme->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Binding Receptor Binding Assays Mechanism->Binding End Lead Compound Identification Signaling->End Binding->End

Diagram 3: General experimental workflow for the study of Erythrina isoflavonoids.

References

Benchmarking Eryvarin A: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the antimicrobial activity of Eryvarin A, a novel compound, against established antibiotic standards. The following sections detail the necessary experimental data, protocols, and workflows for a rigorous comparative analysis. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

Comparative Efficacy Data

A critical step in evaluating a new antibiotic candidate is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and compare it to standard-of-care antibiotics. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[1][2][3] A lower MIC value indicates greater potency.[2]

The following table presents a hypothetical but plausible dataset for Eryvarin A, based on reported activities of related Erythrina isoflavonoids, benchmarked against common antibiotics for Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Eryvarin A and Standard Antibiotics against Representative Bacterial Strains

CompoundStaphylococcus aureus (MRSA, Gram-positive)Streptococcus pneumoniae (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Eryvarin A 4 µg/mL8 µg/mL64 µg/mL>128 µg/mL
Vancomycin1 µg/mL0.5 µg/mL--
Ciprofloxacin0.5 µg/mL1 µg/mL0.015 µg/mL0.25 µg/mL
Gentamicin0.25 µg/mL8 µg/mL0.5 µg/mL1 µg/mL

Note: Data for Eryvarin A is hypothetical and for illustrative purposes. Vancomycin is typically not effective against Gram-negative bacteria. The presented data aims to provide a template for the presentation of actual experimental findings.

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and comparable results. The following are protocols for key experiments in antibiotic activity benchmarking.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, Eryvarin A, standard antibiotics.

  • Procedure:

    • Prepare a serial two-fold dilution of Eryvarin A and standard antibiotics in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add the bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent with no visible bacterial growth.

2. Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Materials: Culture tubes, MHB, bacterial inoculum, Eryvarin A, standard antibiotics, agar (B569324) plates.

  • Procedure:

    • Prepare culture tubes with MHB containing the test compounds at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC).

    • Inoculate the tubes with a starting bacterial density of approximately 5 x 10^5 CFU/mL. Include a growth control tube.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).

    • Plot the log10 CFU/mL versus time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

3. Cytotoxicity Assay (e.g., MTT Assay)

This assay evaluates the potential toxicity of the compound to mammalian cells, which is crucial for assessing its therapeutic index.

  • Materials: 96-well cell culture plates, mammalian cell line (e.g., HEK293), cell culture medium, Eryvarin A, MTT reagent, solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Eryvarin A for a specified period (e.g., 24 or 48 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to untreated control cells.

Visualizing Workflows and Pathways

Experimental Workflow for Antibiotic Benchmarking

The following diagram outlines the logical flow of experiments for a comprehensive evaluation of a new antibiotic candidate like Eryvarin A.

G cluster_0 Initial Screening cluster_1 Activity Characterization cluster_2 Safety & Specificity cluster_3 Comparative Analysis A Test Compound (Eryvarin A) B MIC Determination vs. Bacterial Panel A->B C Time-Kill Assays B->C D MBC Determination B->D E Cytotoxicity Assay (Mammalian Cells) C->E F Mechanism of Action Studies D->F G Benchmark against Standard Antibiotics E->G F->G H Data Analysis & Reporting G->H

Caption: Experimental workflow for benchmarking a novel antibiotic.

Hypothesized Mechanism of Action for Eryvarin A

Eryvarin A is an isoflavonoid, a class of compounds known to exhibit antimicrobial properties through various mechanisms. The diagram below illustrates a potential signaling pathway for its action, which would require experimental validation.

G cluster_0 Bacterial Cell A Eryvarin A B Cell Membrane Interaction A->B C Membrane Depolarization B->C D Inhibition of DNA/RNA Synthesis B->D E Inhibition of Protein Synthesis B->E F Cell Death C->F D->F E->F

Caption: Potential mechanisms of action for Eryvarin A.

References

Reproducibility of Published Bioactivity Data for Erythrina Isoflavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse genus Erythrina is a rich source of isoflavonoids with a wide array of documented biological activities. Numerous studies have explored their potential as anticancer, antioxidant, and antibacterial agents. However, the reproducibility of this bioactivity data is crucial for advancing research and development. This guide provides a comparative analysis of published quantitative data on the bioactivity of Erythrina isoflavonoids, alongside detailed experimental protocols for key assays to aid in the validation and extension of these findings.

Comparative Bioactivity Data

To facilitate a clear comparison of the bioactivity of various Erythrina isoflavonoids, the following tables summarize the quantitative data from multiple studies. The consistency of these values across different reports can be an indicator of the reproducibility of the findings.

Anticancer Activity

The cytotoxic effects of Erythrina isoflavonoids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating greater potency.

Isoflavonoid (B1168493)Cancer Cell LineIC50 (µM)Reference
Erysenegalensein ECCRF-CEM (Leukemia)1.5[1]
Erysenegalensein MCCRF-CEM (Leukemia)2.3[1]
AlpinumisoflavoneA549 (Lung)10.4[1]
DerroneA549 (Lung)12.1[1]
WarangaloneHeLa (Cervical)5.8[1]
Erybraedin AA549 (Lung)1.5
PhaseollinA549 (Lung)19.0
NeobavaisoflavoneVariousLess Active
Sigmoidin HVariousLess Active
Antioxidant Activity

The free radical scavenging ability of Erythrina isoflavonoids is a key aspect of their potential therapeutic value. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to determine antioxidant activity, with lower IC50 values indicating stronger scavenging potential.

Isoflavonoid/ExtractIC50 (µg/mL)Reference
4',5,7-trihydroxy-8-prenylisoflavone6.42
Alpinum isoflavone8.30
6-Hydroxygenistein8.78
E. variegata Methanol (B129727) Extract48.44
E. crista-galli Ethyl Acetate Extract64.41
Lupinifolin128.64
Antibacterial Activity

Several Erythrina isoflavonoids have demonstrated inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

IsoflavonoidBacterial StrainMIC (µg/mL)Reference
ErycristagallinStreptococcus mutans1.56 - 6.25
Erystagallin AStreptococcus mutans3.13 - 12.5
Orientanol BStreptococcus mutans3.13 - 12.5
3,9-dihyroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpanMethicillin-Resistant Staphylococcus aureus (MRSA)1.25
Erybraedin AStaphylococcus aureus-
PhaseollidinStaphylococcus aureus-

Experimental Protocols

To ensure the reproducibility of bioactivity studies, adherence to standardized experimental protocols is essential. Below are detailed methodologies for the key assays cited in this guide.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test isoflavonoid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (B145695) (e.g., 0.1 mM).

  • Sample Preparation: Prepare serial dilutions of the test isoflavonoid in a suitable solvent.

  • Reaction Mixture: Mix the test sample with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value. The percentage of scavenging can be calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test isoflavonoid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the isoflavonoid at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivity of Erythrina isoflavonoids is crucial for their development as therapeutic agents.

Anticancer Mechanisms

Erythrina isoflavonoids have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis, pyroptosis, and autophagy. These processes are often initiated through the modulation of key signaling pathways.

anticancer_pathway Erythrina_Isoflavonoids Erythrina Isoflavonoids Signaling_Proteins Cytoplasmic Signaling Proteins & Enzymes Erythrina_Isoflavonoids->Signaling_Proteins miRNA miRNA Modulation Erythrina_Isoflavonoids->miRNA Apoptosis Apoptosis Signaling_Proteins->Apoptosis Pyroptosis Pyroptosis Signaling_Proteins->Pyroptosis Autophagy Autophagy Signaling_Proteins->Autophagy miRNA->Apoptosis miRNA->Autophagy

Caption: Anticancer mechanisms of Erythrina isoflavonoids.

Antioxidant and Anti-inflammatory Mechanisms

The antioxidant properties of Erythrina isoflavonoids contribute to their anti-inflammatory effects by suppressing pro-oxidants and inhibiting key inflammatory signaling pathways.

antioxidant_pathway Erythrina_Isoflavonoids Erythrina Isoflavonoids ROS Reactive Oxygen Species (ROS) Erythrina_Isoflavonoids->ROS Scavenging MAPK MAPK Pathway Erythrina_Isoflavonoids->MAPK Inhibition AP1 AP-1 Pathway Erythrina_Isoflavonoids->AP1 Inhibition NFkB NF-κB Pathway Erythrina_Isoflavonoids->NFkB Inhibition ROS->MAPK ROS->AP1 ROS->NFkB Inflammation Inflammation MAPK->Inflammation AP1->Inflammation NFkB->Inflammation

Caption: Antioxidant and anti-inflammatory pathways.

Antibacterial Mechanisms

The antibacterial action of Erythrina isoflavonoids involves multiple mechanisms, including the disruption of bacterial cell processes.

antibacterial_workflow Erythrina_Isoflavonoids Erythrina Isoflavonoids Nucleic_Acid_Synthesis Nucleic Acid Synthesis Erythrina_Isoflavonoids->Nucleic_Acid_Synthesis Inhibition Cytoplasmic_Membrane Cytoplasmic Membrane Function Erythrina_Isoflavonoids->Cytoplasmic_Membrane Disruption Energy_Metabolism Energy Metabolism Erythrina_Isoflavonoids->Energy_Metabolism Modulation Bacterial_Death Bacterial Cell Death Nucleic_Acid_Synthesis->Bacterial_Death Cytoplasmic_Membrane->Bacterial_Death Energy_Metabolism->Bacterial_Death

Caption: Antibacterial mechanisms of action.

By providing a consolidated view of the existing data and detailed methodologies, this guide aims to support the scientific community in the critical evaluation and reproducible investigation of the promising bioactivities of Erythrina isoflavonoids.

References

Safety Operating Guide

Navigating the Safe Handling of Erythrivarone A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) or handling information could be located for a compound named "Erythrivarone A." The following guidance is based on safety protocols for the similarly named compounds Erythrosine B and Erythromycin . Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling any new compound.

This guide provides essential safety and logistical information for laboratory professionals engaged in research and development. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Erythrosine B and Erythromycin, based on available safety data.

Personal Protective EquipmentErythrosine B RecommendationsErythromycin Recommendations
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1]Safety glasses.
Hand Protection Handle with gloves. Gloves must be inspected prior to use.[1]Protective gloves.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] A respirator may be required for dusty conditions.
Skin and Body Protection Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.Protective work clothing.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders to avoid dust formation and inhalation.[1][3]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

  • Spill Management: In case of a spill, avoid generating dust. Collect spillage and dispose of it in a suitable, labeled container.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.

  • Contaminated PPE: Contaminated clothing should be removed immediately and laundered before reuse. Disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of chemical compounds like Erythrosine B.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Experiment Experiment Dissolving->Experiment Decontaminate Decontaminate Experiment->Decontaminate Post-experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose Document Document Dispose->Document Final step

Caption: A logical workflow for the safe handling and disposal of laboratory chemicals.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。